molecular formula C21H16ClN3OS B606816 CRT0105950

CRT0105950

Cat. No.: B606816
M. Wt: 393.9 g/mol
InChI Key: QYDBOFPHPMYWDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CRT-0105950 is a potent LIMK inhibitor. It acts by suppressing cofilin phosphorylation and increasing αTubulin acetylation in cells.

Properties

IUPAC Name

4-[[5-[3-(2-chloro-4-methylphenyl)pyridin-4-yl]-1,3-thiazol-2-yl]amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3OS/c1-13-2-7-16(19(22)10-13)18-11-23-9-8-17(18)20-12-24-21(27-20)25-14-3-5-15(26)6-4-14/h2-12,26H,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDBOFPHPMYWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CN=C2)C3=CN=C(S3)NC4=CC=C(C=C4)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the mechanism of action of CRT0105950

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of CRT0105950

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

This compound is a potent, small-molecule inhibitor of LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2)[1][2]. These kinases are crucial regulators of cytoskeletal dynamics, and their inhibition by this compound leads to significant anti-proliferative and anti-invasive effects in cancer cells[1][3][4]. The primary mechanism involves the disruption of both actin and microtubule networks through the modulation of key downstream effector proteins[1][5].

The LIM kinase family, consisting of LIMK1 and LIMK2, plays a pivotal role in actin filament dynamics by phosphorylating and thereby inactivating members of the actin-depolymerizing factor (ADF)/cofilin family[6][7]. By inhibiting LIMK1 and LIMK2, this compound prevents the phosphorylation of cofilin. This leads to an increase in active, dephosphorylated cofilin, which promotes the disassembly of actin filaments[2][3].

Furthermore, inhibition of LIMK by this compound has been shown to increase the acetylation of α-tubulin, a post-translational modification associated with microtubule stabilization[1]. This alteration of microtubule dynamics, combined with the disruption of the actin cytoskeleton, contributes to the observed cytotoxic and anti-migratory effects of the compound in tumor cells[1][4][5].

Quantitative Data

The inhibitory potency of this compound against its primary targets has been quantified through in vitro kinase assays.

TargetIC50 (nM)Reference
LIMK10.3[1][2]
LIMK21[1][2]

Signaling Pathway

The signaling cascade leading to LIMK activation and its subsequent downstream effects, which are inhibited by this compound, is a critical pathway in cancer cell motility and proliferation. Upstream signals, often initiated by receptor tyrosine kinases or G-protein coupled receptors, activate Rho family GTPases such as Rho, Rac, and Cdc42. These small GTPases then activate their respective downstream effectors, Rho-associated kinase (ROCK) and p21-activated kinase (PAK), which in turn phosphorylate and activate LIMK1 and LIMK2[7][8]. Activated LIMK then phosphorylates cofilin, leading to actin filament stabilization and cell migration. This compound acts as a direct inhibitor of LIMK1 and LIMK2, thereby blocking this entire downstream cascade.

G cluster_upstream Upstream Signaling cluster_midstream Kinase Cascade cluster_downstream_actin Actin Dynamics cluster_downstream_mt Microtubule Dynamics cluster_cellular_effects Cellular Effects Growth Factors Growth Factors RTKs Receptor Tyrosine Kinases Growth Factors->RTKs Rho_GTPases Rho GTPases (Rho, Rac, Cdc42) RTKs->Rho_GTPases GPCRs G-Protein Coupled Receptors GPCRs->Rho_GTPases ROCK_PAK ROCK / PAK Rho_GTPases->ROCK_PAK LIMK1_2 LIMK1 / LIMK2 ROCK_PAK->LIMK1_2 p_Cofilin Phospho-Cofilin (Inactive) LIMK1_2->p_Cofilin Phosphorylation Tubulin_Acetylation α-Tubulin Acetylation LIMK1_2->Tubulin_Acetylation Indirect Inhibition Cofilin Cofilin (Active) p_Cofilin->Cofilin Dephosphorylation Actin_Polymerization Actin Filament Stabilization p_Cofilin->Actin_Polymerization Actin_Depolymerization Actin Filament Disassembly Cofilin->Actin_Depolymerization Invasion_Migration Decreased Cell Invasion & Migration Actin_Depolymerization->Invasion_Migration Microtubule_Stabilization Microtubule Stabilization Tubulin_Acetylation->Microtubule_Stabilization Proliferation Impaired Cell Proliferation Microtubule_Stabilization->Proliferation This compound This compound This compound->LIMK1_2 Inhibition

Caption: Signaling pathway inhibited by this compound.

Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of key experiments. Detailed methodologies for these assays are provided below.

In Vitro Kinase Assay for IC50 Determination

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of LIMK1 and LIMK2.

  • Reagents and Materials:

    • Recombinant human LIMK1 and LIMK2 enzymes

    • Cofilin substrate peptide

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • This compound stock solution (in DMSO)

    • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the LIMK enzyme to the wells of a 384-well plate.

    • Add the this compound dilutions to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the cofilin substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blotting for Phospho-Cofilin

This experiment validates the cellular activity of this compound by measuring the phosphorylation status of its downstream target, cofilin.

  • Reagents and Materials:

    • Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

    • Cell culture medium and supplements

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies: anti-phospho-cofilin (Ser3), anti-total cofilin, anti-GAPDH (loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-cofilin, total cofilin, and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-cofilin levels to total cofilin and the loading control.

Matrigel Invasion Assay

This assay assesses the functional impact of this compound on the invasive potential of cancer cells.

  • Reagents and Materials:

    • Cancer cell line (e.g., MDA-MB-231)

    • Matrigel Basement Membrane Matrix

    • Transwell inserts (8 µm pore size) for 24-well plates

    • Serum-free cell culture medium

    • Cell culture medium with a chemoattractant (e.g., 10% FBS)

    • This compound

    • Cotton swabs

    • Methanol (for fixing)

    • Crystal violet stain

  • Procedure:

    • Thaw Matrigel on ice and dilute it with cold, serum-free medium.

    • Coat the top of the Transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 2 hours to allow for gelation.

    • Harvest cancer cells and resuspend them in serum-free medium containing different concentrations of this compound.

    • Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.

    • Add medium containing a chemoattractant to the lower chamber.

    • Incubate the plate at 37°C for a period that allows for cell invasion (e.g., 24-48 hours).

    • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol.

    • Stain the fixed cells with crystal violet.

    • Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields for each insert.

    • Compare the number of invading cells in the this compound-treated groups to the vehicle control.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of experiments to characterize the mechanism of action of this compound.

G cluster_biochemical Biochemical & Cellular Assays cluster_functional Functional Assays Kinase_Assay In Vitro Kinase Assay Cellular_Target_Modulation Modulation of Downstream Targets in Cells? Kinase_Assay->Cellular_Target_Modulation Western_Blot Western Blot for p-Cofilin & Acetylated Tubulin Functional_Consequence Functional Consequence? Western_Blot->Functional_Consequence Invasion_Assay Matrigel Invasion Assay Conclusion Conclusion: This compound is a potent LIMK inhibitor with anti-invasive and anti-proliferative effects Invasion_Assay->Conclusion Proliferation_Assay Cell Proliferation Assay Proliferation_Assay->Conclusion Hypothesis Hypothesis: This compound inhibits LIMK Direct_Target_Engagement Direct Target Engagement? Hypothesis->Direct_Target_Engagement Direct_Target_Engagement->Kinase_Assay Yes Cellular_Target_Modulation->Western_Blot Yes Functional_Consequence->Invasion_Assay Yes Functional_Consequence->Proliferation_Assay Yes

References

An In-depth Technical Guide to the Downstream Effects of CRT0105950 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the downstream cellular and molecular effects of CRT0105950, a selective inhibitor of MEK1/2 kinases. The information presented herein is essential for understanding the mechanism of action and for the development of this compound in preclinical and clinical settings.

Introduction: The Ras/Raf/MEK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras/Raf/MEK/ERK cascade, is a critical intracellular signaling pathway that transduces signals from extracellular stimuli to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2][3] Dysregulation of this pathway, often through mutations in Ras or Raf proteins, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which leads to the activation of the small GTPase, Ras.[1][2] Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, c-Raf). Raf, a MAP Kinase Kinase Kinase (MAPKKK), phosphorylates and activates MEK1 and MEK2 (MAPKKs).[2][3] MEK is a dual-specificity kinase that then phosphorylates and activates ERK1 and ERK2 (MAPKs) on threonine and tyrosine residues.[3] Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression that drive cell proliferation and survival.[1][5]

This compound is a potent and selective, allosteric inhibitor of MEK1 and MEK2.[6] By binding to a pocket adjacent to the ATP-binding site, it prevents the phosphorylation and activation of ERK1/2, thereby inhibiting the downstream signaling cascade.[6]

Visualization of the MEK/ERK Signaling Pathway and this compound Inhibition

MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras-GTP RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., Myc, CREB) ERK->TranscriptionFactors activates CellularResponse Cell Proliferation & Survival TranscriptionFactors->CellularResponse promotes Inhibitor This compound Inhibitor->MEK inhibits Western_Blot_Workflow Start Cell Culture (A375) Treatment Treat with This compound Start->Treatment Lysis Cell Lysis Treatment->Lysis Quant Protein Quantification Lysis->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Blotting Western Blot (p-ERK, Total ERK) Transfer->Blotting Analysis Densitometry & Analysis Blotting->Analysis End IC₅₀ Determination Analysis->End Logical_Flow Treatment This compound Treatment MEK_Inhibition MEK1/2 Inhibition Treatment->MEK_Inhibition pERK_Reduction Decreased p-ERK1/2 MEK_Inhibition->pERK_Reduction TF_Inactivation Reduced Activation of Downstream Transcription Factors pERK_Reduction->TF_Inactivation Gene_Expression Altered Gene Expression (e.g., ↓ Cyclin D1) TF_Inactivation->Gene_Expression Cellular_Effect Decreased Cell Proliferation & Viability Gene_Expression->Cellular_Effect

References

The Role of CRT0105950 in Cytoskeleton Dynamics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0105950 is a potent and selective small molecule inhibitor of LIM kinases (LIMK1 and LIMK2), which are pivotal regulators of cytoskeletal dynamics. The cytoskeleton, a complex network of protein filaments, is crucial for maintaining cell shape, enabling cell motility, and ensuring proper intracellular organization. Its dynamic nature is tightly controlled by a host of regulatory proteins, among which the LIMK family plays a central role. By modulating the activity of key cytoskeletal proteins, this compound offers a powerful tool to investigate the intricate processes governed by LIM kinases and presents a promising avenue for therapeutic intervention in diseases characterized by aberrant cytoskeletal function, such as cancer. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its effects on cytoskeletal components, and the experimental protocols to assess its activity.

Mechanism of Action: Targeting the LIMK-Cofilin Axis

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of both LIMK1 and LIMK2. LIM kinases are serine/threonine kinases that phosphorylate and inactivate the actin-depolymerizing factor (ADF)/cofilin family of proteins. Cofilin is a key regulator of actin dynamics, promoting the disassembly of actin filaments. Phosphorylation of cofilin on serine-3 by LIMK abrogates its actin-binding and severing activity, leading to the stabilization and accumulation of F-actin stress fibers.

By inhibiting LIMK, this compound prevents the phosphorylation of cofilin, thereby maintaining cofilin in its active, dephosphorylated state. This leads to increased actin filament disassembly, resulting in a more dynamic actin cytoskeleton. Beyond its effects on the actin cytoskeleton, this compound has also been shown to impact microtubule dynamics, evidenced by an increase in α-tubulin acetylation, a marker of stable microtubules.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and cell-based assays.

Table 1: In Vitro Kinase Inhibition

TargetIC50 (nM)Reference
LIMK10.3
LIMK21

Table 2: Cellular Activity

Cell LineAssayEC50 / EffectReference
A549Inhibition of Cofilin PhosphorylationDose-dependent decrease
A549Increase in α-Tubulin AcetylationDose-dependent increase
MCF7Inhibition of Cofilin PhosphorylationEC50 ~2-fold less potent than LIMKi
MDAMB231Inhibition of Cofilin PhosphorylationDose-dependent decrease
MDAMB231Matrigel InvasionSignificant inhibition at 3 µM
656 Cancer Cell LinesCell ViabilityEC50 values range from 0.3-10 µM

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro LIMK Kinase Assay

This protocol describes a common method to determine the in vitro potency of this compound against LIMK1 and LIMK2.

Materials:

  • Recombinant human LIMK1 and LIMK2 enzymes

  • Cofilin (substrate)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

  • Add the diluted this compound or vehicle control (DMSO) to the wells of the assay plate.

  • Add the LIMK enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the cofilin substrate and ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Phospho-Cofilin and Acetylated-Tubulin

This protocol details the procedure to assess the effect of this compound on the phosphorylation of cofilin and the acetylation of α-tubulin in cultured cells.

Materials:

  • Cell culture medium and supplements

  • Selected cancer cell lines (e.g., A549, MDAMB231)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-cofilin (Ser3)

    • Mouse anti-cofilin

    • Mouse anti-acetylated-α-tubulin

    • Mouse anti-α-tubulin

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the levels of phospho-cofilin to total cofilin and acetylated-α-tubulin to total α-tubulin.

Matrigel Invasion Assay

This protocol describes an in vitro assay to evaluate the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Transwell inserts with 8.0 µm pore size polycarbonate membranes

  • Matrigel Basement Membrane Matrix

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Methanol

  • Crystal violet staining solution

  • Microscope

Procedure:

  • Thaw Matrigel on ice and dilute it with cold serum-free medium.

  • Coat the top of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.

  • Harvest and resuspend the cancer cells in serum-free medium containing different concentrations of this compound or vehicle control.

  • Seed the cells into the upper chamber of the Matrigel-coated inserts.

  • Fill the lower chamber with medium containing a chemoattractant.

  • Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

  • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the fixed cells with crystal violet.

  • Count the number of stained, invaded cells in several random fields under a microscope.

  • Calculate the percentage of invasion inhibition relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving this compound and a typical experimental workflow for its characterization.

G cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects Rho_GTPases Rho GTPases (e.g., RhoA, Rac1, Cdc42) ROCK_PAK ROCK / PAK Rho_GTPases->ROCK_PAK LIMK LIMK1 / LIMK2 ROCK_PAK->LIMK Activates Cofilin_P p-Cofilin (Inactive) LIMK->Cofilin_P Phosphorylates Actin_Polymerization Actin Polymerization (Stress Fiber Formation) Cofilin_P->Actin_Polymerization Cofilin_Active Cofilin (Active) Cofilin_Active->Cofilin_P Dephosphorylation (Slingshot) Actin_Depolymerization Actin Depolymerization (Increased Dynamics) Cofilin_Active->Actin_Depolymerization Cell_Invasion Cell Invasion Actin_Polymerization->Cell_Invasion Actin_Depolymerization->Cell_Invasion Inhibits This compound This compound This compound->LIMK Inhibits

Caption: The Rho-LIMK-Cofilin signaling pathway and the inhibitory action of this compound.

G cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_data Data Analysis Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Data_Analysis Quantitative Analysis (IC50, EC50, % Inhibition) Kinase_Assay->Data_Analysis Cell_Treatment Treat Cells with This compound Western_Blot Western Blot (p-Cofilin, Ac-Tubulin) Cell_Treatment->Western_Blot Invasion_Assay Matrigel Invasion Assay Cell_Treatment->Invasion_Assay Viability_Assay Cell Viability Assay Cell_Treatment->Viability_Assay Western_Blot->Data_Analysis Invasion_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: Experimental workflow for characterizing the activity of this compound.

Conclusion

This compound is a valuable research tool for dissecting the complex roles of LIM kinases in regulating the cytoskeleton. Its high potency and selectivity make it an ideal probe for studying the downstream consequences of LIMK inhibition in various cellular contexts. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate the effects of this compound on actin and microtubule dynamics, cell migration, and invasion. Further studies utilizing this compound will undoubtedly continue to unravel the intricate mechanisms by which the cytoskeleton is regulated and how its dysregulation contributes to diseases such as cancer, paving the way for the development of novel therapeutic strategies targeting the LIMK pathway.

The Impact of CRT0105950 on Cellular Pathways: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CRT0105950 is a potent and selective small molecule inhibitor of LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2), key regulators of cytoskeletal dynamics. This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound, presenting key quantitative data and detailed experimental methodologies to support further research and development in oncology and other therapeutic areas where cytoskeletal regulation is a critical factor.

Core Mechanism of Action: Inhibition of the LIMK/Cofilin Signaling Pathway

The primary molecular target of this compound is the LIM kinase family, comprising LIMK1 and LIMK2. These serine/threonine kinases are central to the regulation of the actin cytoskeleton. The canonical pathway involves the phosphorylation and subsequent inactivation of the actin-depolymerizing factor cofilin by LIMK.[1][2] By inhibiting LIMK, this compound prevents the phosphorylation of cofilin, leading to its activation.[3][4] Activated cofilin promotes the disassembly of actin filaments, thereby altering cellular morphology, motility, and division.

The LIMK/cofilin signaling cascade is situated downstream of the Rho family of small GTPases, which are master regulators of the cytoskeleton.[5] This places this compound's activity at a critical node in cellular signaling, impacting processes such as cell invasion, migration, and proliferation.[1][4]

LIMK_Cofilin_Pathway RhoGTPases Rho GTPases (e.g., Rho, Rac, Cdc42) ROCK ROCK RhoGTPases->ROCK LIMK LIMK1 / LIMK2 ROCK->LIMK pCofilin p-Cofilin (Inactive) LIMK->pCofilin  Phosphorylation This compound This compound This compound->LIMK Cofilin Cofilin (Active) pCofilin->Cofilin Dephosphorylation (Slingshot/Chronophin) Actin_Filaments Actin Filaments (F-actin) Cofilin->Actin_Filaments Cell_Motility ↓ Cell Motility & Invasion Cofilin->Cell_Motility Actin_Monomers Actin Monomers (G-actin) Actin_Filaments->Actin_Monomers Depolymerization Actin_Monomers->Actin_Filaments Polymerization

Figure 1: this compound inhibits the LIMK/Cofilin signaling pathway.

Modulation of Microtubule Dynamics

Beyond its effects on the actin cytoskeleton, this compound has been shown to impact microtubule organization. Treatment with this compound leads to an increase in α-tubulin acetylation.[3] Acetylation of α-tubulin is a post-translational modification associated with more stable microtubules. This alteration of microtubule dynamics contributes to the disruption of mitotic spindle formation, ultimately impairing tumor cell proliferation.[3]

Quantitative Analysis of this compound Activity

The potency of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data available.

Target IC50 (nM) Assay Type Reference
LIMK10.3In vitro kinase assay[3][6]
LIMK21In vitro kinase assay[3][6]
Table 1: In Vitro Inhibitory Potency of this compound.
Cell Line Effect EC50 Assay Type Reference
A549 (Lung Cancer)Increased α-tubulin acetylationPotent (specific value not cited)Cellular Assay[3]
A549 (Lung Cancer)Decreased cofilin phosphorylationPotent (specific value not cited)Cellular Assay[3]
MDAMB231 (Breast Cancer)Decreased cofilin phosphorylationDose-dependent decreaseImmunoblotting[3]
Neuroblastoma Cell LinesReduced cell viabilityVaries by cell lineCellTiter-Glo®[3]
Rhabdomyosarcoma Cell LinesReduced cell viabilitySignificantly sensitiveCell Proliferation Screen[3]
Kidney Cancer Cell LinesReduced cell viabilitySignificantly sensitiveCell Proliferation Screen[3]
Table 2: Cellular Activity of this compound in Cancer Cell Lines.

Detailed Experimental Protocols

The following are methodologies for key experiments used to characterize the cellular effects of this compound.

In Vitro Kinase Assay for IC50 Determination

Objective: To determine the concentration of this compound required to inhibit 50% of LIMK1 and LIMK2 activity.

Protocol:

  • Recombinant human LIMK1 or LIMK2 is incubated with a specific substrate (e.g., a cofilin-derived peptide) and ATP in a suitable kinase buffer.

  • This compound is added in a range of concentrations.

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format or by measuring ATP consumption via a luminescence-based assay (e.g., Kinase-Glo®).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cellular Assays for Cofilin Phosphorylation and α-Tubulin Acetylation

Objective: To measure the effect of this compound on the phosphorylation of its direct downstream target, cofilin, and on the acetylation of α-tubulin within cells.

Protocol:

  • Cancer cell lines (e.g., A549, MDAMB231) are cultured to approximately 80% confluency.

  • Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Following treatment, cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membranes are immunoblotted with primary antibodies specific for phospho-cofilin, total cofilin, acetylated α-tubulin, and total α-tubulin or another loading control (e.g., GAPDH, β-actin).

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) substrate.

  • Band intensities are quantified using densitometry software, and the ratio of the modified protein to the total protein or loading control is calculated.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis Cell_Culture 1. Seed Cancer Cells Treatment 2. Treat with this compound (Dose-Response) Cell_Culture->Treatment Lysate_Prep 3. Prepare Cell Lysates Treatment->Lysate_Prep Invasion_Assay 4. Matrigel Invasion Assay Treatment->Invasion_Assay Viability_Assay 4. Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Immunoblot 4. Immunoblotting for: - p-Cofilin - Acetyl-α-Tubulin Lysate_Prep->Immunoblot Quantification 5. Data Quantification & Analysis Immunoblot->Quantification Invasion_Assay->Quantification Viability_Assay->Quantification

Figure 2: General workflow for evaluating the cellular effects of this compound.
3D Matrigel Inverse Invasion Assay

Objective: To assess the impact of this compound on the invasive capacity of cancer cells in a three-dimensional matrix.

Protocol:

  • A plug of Matrigel is allowed to polymerize in the lower chamber of a transwell insert.

  • Cancer cells (e.g., MDAMB231) are seeded on the outer side of the upper chamber membrane.

  • The upper chamber is placed into the lower chamber containing the Matrigel plug and culture medium with a chemoattractant (e.g., fetal bovine serum).

  • This compound or a vehicle control is added to the medium.

  • Cells are incubated for a period that allows for invasion (e.g., 48-72 hours).

  • Non-invasive cells are removed from the outer surface of the upper chamber.

  • Invasive cells that have migrated into the Matrigel are fixed, stained (e.g., with DAPI), and visualized by confocal microscopy.

  • The extent of invasion is quantified by measuring the distance the cells have migrated into the Matrigel plug.[1][2][3]

Summary and Future Directions

This compound is a powerful research tool and a potential therapeutic candidate that exerts its effects primarily through the potent and selective inhibition of LIMK1 and LIMK2. This leads to a cascade of downstream effects, most notably the modulation of actin and microtubule dynamics through the regulation of cofilin activity and α-tubulin acetylation. These alterations result in significant anti-proliferative and anti-invasive effects in various cancer cell models, particularly in neuroblastoma, rhabdomyosarcoma, and kidney cancer.[3] The detailed protocols provided herein offer a framework for the continued investigation of this compound and other LIMK inhibitors, facilitating further exploration of their therapeutic potential. Future studies should aim to further elucidate the broader kinome-level effects of this compound, explore potential mechanisms of resistance, and evaluate its efficacy in in vivo preclinical models.

References

The Role of CRT0105950 in the Cofilin Phosphorylation Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic regulation of the actin cytoskeleton is fundamental to a multitude of cellular processes, including motility, morphogenesis, and cell division. A key orchestrator of actin dynamics is the actin-depolymerizing factor (ADF)/cofilin family of proteins. The activity of cofilin is tightly controlled by phosphorylation, primarily at the serine-3 residue. Phosphorylation inactivates cofilin, leading to the stabilization of actin filaments, while dephosphorylation activates it, promoting actin filament disassembly. The LIM kinases (LIMK1 and LIMK2) are the primary kinases responsible for phosphorylating and thereby inactivating cofilin. Dysregulation of the LIMK-cofilin signaling axis has been implicated in various pathologies, including cancer metastasis.

This technical guide provides an in-depth overview of the cofilin phosphorylation pathway and the mechanism of action of CRT0105950, a potent small molecule inhibitor of LIMK1 and LIMK2. We present quantitative data on the activity of this compound, detailed protocols for key experimental assays, and visual representations of the signaling pathway and experimental workflows.

The Cofilin Phosphorylation Pathway and the Action of this compound

The cofilin phosphorylation pathway is a critical signaling cascade that translates extracellular cues into changes in the actin cytoskeleton. The pathway is initiated by the activation of small GTPases of the Rho family, such as Rho, Rac, and Cdc42. These GTPases, in turn, activate downstream effector kinases, including Rho-associated kinase (ROCK) and p21-activated kinase (PAK).[1][2]

Activated ROCK and PAK phosphorylate and activate LIMK1 and LIMK2. The activated LIM kinases then phosphorylate cofilin at serine-3, leading to its inactivation.[1][2] Inactivated, phosphorylated cofilin is unable to bind to and depolymerize F-actin, resulting in the accumulation and stabilization of actin filaments. This process is crucial for the formation of various cellular structures, such as stress fibers and lamellipodia, which are essential for cell migration and invasion.

This compound is a potent and selective inhibitor of both LIMK1 and LIMK2. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of cofilin.[3] This leads to an increase in the pool of active, dephosphorylated cofilin, which can then sever and depolymerize actin filaments. The net effect of this compound treatment is a disruption of the actin cytoskeleton, which can inhibit cell motility and invasion.[4][5]

Quantitative Data for this compound

The following tables summarize the in vitro and cellular potency of this compound.

Table 1: In Vitro Kinase Inhibition

TargetIC50 (nM)
LIMK10.3
LIMK21.0

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: Cellular Activity of this compound

Cell LineAssayPotencyReference
Breast Cancer CellsInhibition of Cofilin PhosphorylationLow µM[4][5]
MDA-MB-231Inhibition of Cell Invasion52% inhibition at 3 µM[4]

Experimental Protocols

In Vitro LIMK Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against LIMK1.

Materials:

  • Recombinant active LIMK1 enzyme

  • Recombinant human cofilin protein (substrate)

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP

  • This compound or other test compounds

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant LIMK1, and cofilin substrate.

  • Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Western Blotting for Phospho-Cofilin

This protocol outlines the procedure for detecting changes in cofilin phosphorylation in cultured cells treated with this compound.

Materials:

  • Cultured cells (e.g., MDA-MB-231)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-cofilin (Ser3) and mouse anti-total cofilin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired time.

  • Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-cofilin and total cofilin overnight at 4°C.[6]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize the phospho-cofilin signal to the total cofilin signal.

Matrigel Invasion Assay

This protocol describes an in vitro assay to assess the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Cancer cells (e.g., MDA-MB-231)

  • This compound

  • Transwell inserts with 8.0 µm pore size polycarbonate membrane

  • Matrigel Basement Membrane Matrix

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Methanol

  • Staining solution (e.g., Crystal Violet or Giemsa)

  • Microscope

Procedure:

  • Thaw Matrigel on ice and dilute it with cold serum-free medium.

  • Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.

  • Resuspend the cancer cells in serum-free medium containing various concentrations of this compound or vehicle control.

  • Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate the plate at 37°C in a humidified incubator for 24-48 hours.

  • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the invading cells with a suitable staining solution.

  • Count the number of stained cells in several random microscopic fields.

  • Calculate the percentage of invasion inhibition for each concentration of this compound.

Visualizations

Signaling Pathway

Cofilin_Phosphorylation_Pathway cluster_cofilin Cofilin Cycle Extracellular_Signals Extracellular Signals Rho_GTPases Rho GTPases (Rho, Rac, Cdc42) Extracellular_Signals->Rho_GTPases ROCK ROCK Rho_GTPases->ROCK PAK PAK Rho_GTPases->PAK LIMK1_2 LIMK1/2 ROCK->LIMK1_2 PAK->LIMK1_2 Cofilin_P p-Cofilin (Inactive) LIMK1_2->Cofilin_P P This compound This compound This compound->LIMK1_2 Inhibition Actin_Stabilization Actin Filament Stabilization Cofilin_P->Actin_Stabilization Cofilin Cofilin (Active) Actin_Depolymerization Actin Filament Depolymerization Cofilin->Actin_Depolymerization

Caption: The Cofilin Phosphorylation Pathway and Inhibition by this compound.

Experimental Workflow

Experimental_Workflow start Start in_vitro_assay In Vitro Kinase Assay (IC50 Determination) start->in_vitro_assay cell_treatment Cell Treatment with This compound start->cell_treatment data_analysis Data Analysis and Interpretation in_vitro_assay->data_analysis western_blot Western Blot for p-Cofilin/Cofilin cell_treatment->western_blot invasion_assay Matrigel Invasion Assay cell_treatment->invasion_assay western_blot->data_analysis invasion_assay->data_analysis end End data_analysis->end

References

Investigating the Function of LIM Kinase with CRT0105950: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LIM kinases (LIMK1 and LIMK2) are pivotal regulators of cytoskeletal dynamics, primarily through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[1][2][3] This activity positions LIMK as a critical node in various cellular processes, including cell migration, invasion, and mitosis, making it a compelling target for therapeutic intervention, particularly in oncology.[1][4] CRT0105950 has emerged as a potent, small molecule inhibitor of both LIMK1 and LIMK2.[5][6] This technical guide provides an in-depth overview of the function of LIMK, the mechanism of action of this compound, and detailed experimental protocols to investigate their interaction.

Introduction to LIM Kinase (LIMK)

The LIM kinase family consists of two highly homologous serine/threonine and tyrosine kinases, LIMK1 and LIMK2.[1][7] They are characterized by two N-terminal LIM domains, a PDZ domain, and a C-terminal kinase domain.[7] LIMKs are key downstream effectors of the Rho family of small GTPases, particularly through the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway.[2][4]

The primary and most well-characterized function of LIMK is the regulation of actin dynamics.[1][2] LIMK phosphorylates cofilin at Serine-3, which inactivates its actin-severing activity.[2] This leads to the stabilization of actin filaments (F-actin) and is crucial for processes such as cell motility and the formation of lamellipodia and filopodia.[1][2] Beyond actin regulation, LIMKs are also implicated in microtubule dynamics and the regulation of the mitotic spindle, highlighting their multifaceted role in cellular architecture and division.[6][7] Dysregulation of LIMK activity has been linked to several pathologies, including cancer, where it promotes invasion and metastasis.[4][8]

This compound: A Potent LIMK Inhibitor

This compound is a potent and selective inhibitor of both LIMK1 and LIMK2.[5][6] Its inhibitory activity has been demonstrated in various in vitro and cellular assays, making it a valuable tool for elucidating the function of LIMK and a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Parameter LIMK1 LIMK2 Reference
IC50 0.3 nM1 nM[5][9]
In vitro inhibitory concentration (IC50) of this compound against LIMK1 and LIMK2.
Cellular Assay Cell Line Effect Reference
Cofilin PhosphorylationA549, MDAMB231Dose-dependent decrease[6][7][10]
α-Tubulin AcetylationA549Dose-dependent increase[6][10]
Matrigel InvasionMDAMB231Significant inhibition[8][10]
Summary of the cellular effects of this compound.

Signaling Pathways Involving LIMK

The primary signaling cascade involving LIMK is the Rho-ROCK-LIMK pathway, which plays a central role in actin cytoskeleton regulation.

LIMK_Signaling_Pathway cluster_upstream Upstream Signals cluster_rho Rho GTPase Activation cluster_downstream Downstream Effectors cluster_inhibitor Inhibition Growth_Factors Growth Factors, etc. RhoA RhoA Growth_Factors->RhoA GPCRs GPCRs GPCRs->RhoA Integrins Integrins Integrins->RhoA ROCK ROCK RhoA->ROCK LIMK LIMK1/2 ROCK->LIMK Cofilin Cofilin LIMK->Cofilin Phosphorylation (Ser3) pCofilin p-Cofilin (Inactive) Actin_Dynamics Actin Cytoskeleton (Stabilization) pCofilin->Actin_Dynamics Inhibition of Depolymerization This compound This compound This compound->LIMK

Caption: The Rho-ROCK-LIMK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of LIMK and the effects of this compound.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on LIMK1 and LIMK2 activity.

Materials:

  • Recombinant human LIMK1 and LIMK2 enzymes

  • Cofilin substrate

  • ATP (γ-32P-ATP for radiometric assay or cold ATP for antibody-based detection)

  • This compound

  • Kinase reaction buffer

  • SDS-PAGE gels and blotting apparatus

  • Anti-phospho-cofilin (Ser3) antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant LIMK enzyme, and cofilin substrate.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a predetermined time.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with an anti-phospho-cofilin (Ser3) antibody.

  • Detect the signal using a chemiluminescent substrate and quantify the band intensities to determine the IC50 value.

Cellular Cofilin Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit LIMK activity in a cellular context.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer

  • Protein concentration assay kit

  • SDS-PAGE gels and blotting apparatus

  • Anti-phospho-cofilin (Ser3) antibody

  • Anti-total cofilin antibody

  • Anti-GAPDH or β-actin antibody (loading control)

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a dose range of this compound or DMSO for a specified duration (e.g., 24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Perform immunoblotting as described in the in vitro kinase assay protocol, probing for phospho-cofilin, total cofilin, and a loading control.

  • Quantify the band intensities to determine the dose-dependent inhibition of cofilin phosphorylation.

Matrigel Invasion Assay

Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.[8][11]

Materials:

  • Matrigel-coated invasion chambers (e.g., Transwell inserts)

  • Cancer cell lines (e.g., MDA-MB-231)

  • Serum-free medium

  • Medium containing a chemoattractant (e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

  • Rehydrate the Matrigel-coated inserts with serum-free medium.

  • Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound or DMSO.

  • Add the cell suspension to the upper chamber of the inserts.

  • Add medium containing the chemoattractant to the lower chamber.

  • Incubate the chambers for 24-48 hours to allow for cell invasion.

  • Remove non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of invaded cells in several microscopic fields to quantify invasion.

Experimental_Workflow_Invasion_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Rehydrate Rehydrate Matrigel Inserts Seed_Cells Seed Cells in Upper Chamber Rehydrate->Seed_Cells Prepare_Cells Prepare Cell Suspension (with this compound) Prepare_Cells->Seed_Cells Add_Chemoattractant Add Chemoattractant to Lower Chamber Seed_Cells->Add_Chemoattractant Incubate Incubate (24-48h) Add_Chemoattractant->Incubate Remove_Noninvaders Remove Non-invading Cells Incubate->Remove_Noninvaders Fix_Stain Fix and Stain Invading Cells Remove_Noninvaders->Fix_Stain Quantify Quantify Invasion Fix_Stain->Quantify

Caption: Workflow for the Matrigel invasion assay to assess the anti-invasive effects of this compound.

Conclusion

LIM kinases are central regulators of the cytoskeleton, and their inhibition presents a promising strategy for the treatment of diseases characterized by aberrant cell motility and invasion, such as cancer. This compound is a potent and valuable tool for studying the multifaceted functions of LIMK. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate roles of LIMK and to further explore the therapeutic potential of its inhibitors.

References

Unveiling CRT0105950: A Potent Chemical Probe for LIM Kinase

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

CRT0105950 is a highly potent, small molecule inhibitor of LIM kinase 1 (LIMK1) and LIMK2, establishing it as a valuable chemical probe for elucidating the multifaceted roles of these kinases in cellular processes.[1][2] LIM kinases are critical regulators of actin and microtubule dynamics, primarily through their phosphorylation and subsequent inactivation of the actin-depolymerizing factor cofilin.[1] Dysregulation of the LIMK signaling axis is implicated in various pathologies, notably in cancer progression where it influences cell invasion and proliferation.[1][3] This technical guide provides a comprehensive overview of this compound, including its biochemical activity, cellular effects, and detailed protocols for its application in research settings.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data for this chemical probe.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
LIMK10.3
LIMK21.0
Data sourced from Mardilovich et al., 2015.[4][5]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cancer TypeMean EC50 (µM)Significance
Rhabdomyosarcoma~1Sensitive
Neuroblastoma~2Sensitive
Kidney Cancer~2.5Sensitive
All Cancers (Mean) ~19.2 -
EC50 values were determined from a screen of 656 cancer cell lines.[4][6] "Sensitive" indicates a statistically significant sensitivity of that cancer type to this compound compared to the overall mean.

Signaling Pathway

This compound exerts its effects by directly inhibiting LIMK1 and LIMK2, which are central nodes in a signaling pathway that controls cytoskeletal dynamics. The diagram below illustrates the canonical LIMK signaling pathway and the point of intervention for this compound.

LIMK_Signaling_Pathway LIMK Signaling Pathway and this compound Inhibition cluster_upstream Upstream Signals cluster_limk LIMK Core cluster_downstream Downstream Effects Rho GTPases Rho GTPases PAK PAK Rho GTPases->PAK ROCK ROCK LIMK2 LIMK2 ROCK->LIMK2 Activates LIMK1 LIMK1 PAK->LIMK1 Activates Cofilin_active Cofilin (Active) LIMK1->Cofilin_active pCofilin_inactive p-Cofilin (Inactive) LIMK1->pCofilin_inactive LIMK2->Cofilin_active Phosphorylates LIMK2->pCofilin_inactive This compound This compound This compound->LIMK1 This compound->LIMK2 Actin_Severing Actin Filament Severing & Depolymerization Cofilin_active->Actin_Severing Promotes Actin_Stabilization Actin Filament Stabilization pCofilin_inactive->Actin_Stabilization Leads to Cytoskeletal_Changes Changes in Cell Invasion & Proliferation Actin_Severing->Cytoskeletal_Changes Actin_Stabilization->Cytoskeletal_Changes

Caption: LIMK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound.

In Vitro LIMK Kinase Assay

This protocol is designed to determine the direct inhibitory effect of this compound on LIMK1 and LIMK2 activity.

Kinase_Assay_Workflow Workflow for In Vitro LIMK Kinase Assay A 1. Prepare Assay Buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 0.25 mM EGTA, 1 mM DTT) B 2. Dispense this compound (serial dilutions) into assay plate A->B C 3. Add Recombinant LIMK1/2 Enzyme and Cofilin Substrate B->C D 4. Initiate Reaction by adding ATP C->D E 5. Incubate at Room Temperature (e.g., 60 minutes) D->E F 6. Stop Reaction and Measure Signal (e.g., Luminescence for ATP consumption) E->F G 7. Data Analysis (Calculate IC50 values) F->G

Caption: Workflow for a typical in vitro LIMK kinase assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES pH 7.0, 10 mM MgCl₂, 0.25 mM EGTA, 0.01% v/v Triton X-100, and 1 mM DTT.

    • Enzyme/Substrate Mix: Prepare a solution containing recombinant LIMK1 or LIMK2 and cofilin substrate in the assay buffer.

    • ATP Solution: Prepare a solution of ATP in the assay buffer. The final concentration should be at or near the Km for ATP.

    • This compound: Prepare a serial dilution series in DMSO, then dilute further in the assay buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the enzyme/substrate mix to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., Kinase-Glo®).

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (0% inhibition) and no enzyme (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Western Blotting for Phospho-Cofilin and Acetylated α-Tubulin

This protocol allows for the assessment of this compound's activity in a cellular context by measuring the phosphorylation of its direct substrate, cofilin, and a downstream marker of microtubule effects, acetylated α-tubulin.[4]

Western_Blot_Workflow Workflow for Western Blot Analysis A 1. Cell Culture and Treatment (Treat cells with this compound for 24h) B 2. Cell Lysis (Harvest cells in RIPA buffer with phosphatase/protease inhibitors) A->B C 3. Protein Quantification (e.g., BCA assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Transfer to PVDF or nitrocellulose membrane) D->E F 6. Blocking (Block with 5% BSA in TBST) E->F G 7. Primary Antibody Incubation (p-Cofilin, total Cofilin, Ac-Tubulin, total Tubulin) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Densitometry Analysis (Quantify band intensities) I->J

Caption: Workflow for Western Blot analysis of LIMK pathway modulation.

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells (e.g., A549 or MDA-MB-231) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or DMSO for 24 hours.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

  • Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST (e.g., anti-phospho-cofilin (Ser3), anti-total cofilin, anti-acetylated-α-tubulin, and anti-α-tubulin as a loading control).

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize the levels of phosphorylated cofilin to total cofilin and acetylated tubulin to total tubulin.

Matrigel Invasion Assay

This assay assesses the impact of this compound on the invasive potential of cancer cells, a key functional consequence of LIMK inhibition.

Invasion_Assay_Workflow Workflow for Matrigel Invasion Assay A 1. Coat Transwell Inserts (with Matrigel) B 2. Serum-Starve Cells (e.g., 18-24 hours) A->B C 3. Seed Cells in Upper Chamber (in serum-free media with this compound) B->C D 4. Add Chemoattractant to Lower Chamber (e.g., media with 10% FBS) C->D E 5. Incubate (e.g., 24-48 hours) D->E F 6. Remove Non-Invading Cells (from the top of the insert) E->F G 7. Fix and Stain Invading Cells (on the bottom of the membrane) F->G H 8. Image and Quantify (Count cells per field of view) G->H

Caption: Workflow for a Matrigel cell invasion assay.

Methodology:

  • Preparation of Invasion Chambers:

    • Thaw Matrigel on ice.

    • Dilute Matrigel to 1 mg/mL in cold, serum-free cell culture medium.

    • Coat the top of 8.0 µm pore size Transwell inserts with 100 µL of the diluted Matrigel solution.

    • Incubate at 37°C for at least 4 hours to allow the gel to solidify.

  • Cell Seeding and Treatment:

    • Culture cancer cells (e.g., MDA-MB-231) and serum-starve them for 18-24 hours.

    • Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.

    • Resuspend the serum-starved cells in serum-free medium containing either DMSO or the desired concentration of this compound.

    • Seed 5 x 10⁴ cells into the upper chamber of each insert.

    • Add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber.

  • Incubation and Staining:

    • Incubate the plates at 37°C in a humidified incubator for 24-48 hours.

    • After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.

    • Fix the invading cells on the underside of the membrane with methanol for 10 minutes.

    • Stain the cells with 0.5% crystal violet for 20 minutes.

  • Quantification:

    • Gently wash the inserts with water and allow them to air dry.

    • Take images of several random fields of view for each membrane using a light microscope.

    • Count the number of stained, invaded cells per field. Calculate the average and compare the number of invaded cells in the this compound-treated groups to the vehicle control.

This compound is a potent and valuable tool for investigating LIMK biology. Its high affinity for both LIMK1 and LIMK2 allows for the effective interrogation of the LIMK signaling pathway in both in vitro and cellular systems. The protocols outlined in this guide provide a robust framework for utilizing this compound to explore the roles of LIM kinases in cytoskeletal regulation, cell motility, and proliferation, particularly in the context of cancer research and the development of novel therapeutics.

References

preliminary studies using CRT0105950

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preclinical Profile of CRT0105950, a Potent LIM Kinase Inhibitor For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel and potent small molecule inhibitor targeting LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2).[1][2][3][4] These kinases are crucial regulators of cytoskeletal dynamics, primarily through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[3][4][5][6] The dysregulation of the LIMK signaling pathway is implicated in various pathologies, most notably in cancer, where it contributes to tumor cell invasion, metastasis, and proliferation.[3][7][8] Preclinical data indicate that this compound effectively disrupts this pathway, presenting a promising avenue for targeted cancer therapy. This document provides a comprehensive technical overview of the preliminary studies involving this compound, detailing its mechanism of action, in vitro efficacy, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of both LIMK1 and LIMK2.[1][2] These kinases are downstream effectors in signaling cascades initiated by Rho family GTPases, such as ROCK.[5][7] In a normal cellular context, LIMK phosphorylates cofilin at the Serine-3 position, which inactivates its actin-severing function. This leads to the stabilization and accumulation of filamentous actin (F-actin), a critical process for cell motility and structural integrity.

By inhibiting LIMK, this compound prevents the phosphorylation of cofilin.[1][3] This results in a higher population of active, non-phosphorylated cofilin, which in turn leads to increased F-actin depolymerization and a disruption of the actin cytoskeleton.[1][9] This disruption interferes with key cellular processes required for cancer progression, including mitotic spindle organization and cell invasion.[1][3][4] Furthermore, treatment with this compound has been shown to increase the acetylation of α-tubulin, indicating an impact on microtubule dynamics as well.[1][9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vitro Kinase Inhibition

TargetIC₅₀ (nM)
LIMK10.3[1][2][5][6]
LIMK21[1][2][5][6]

IC₅₀ (Half maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Table 2: Cellular Activity in MDAMB231 Human Breast Cancer Cells

AssayEndpointConcentrationResult
Cofilin Phosphorylationp-Cofilin LevelsDose-dependentDecrease[1][10]
3D Matrigel InvasionInverse Invasion (>60 µm)3 µMSignificant Inhibition[1][10]

Table 3: Broad Anti-proliferative Activity

ParameterDescription
Cell Line ScreenThis compound was screened against 656 cancer cell lines to determine anti-proliferative efficacy.[1][7]
Sensitive Cancer TypesRhabdomyosarcoma, neuroblastoma, and kidney cancer were identified as significantly sensitive to LIMK inhibition by this compound.[1][7]
EC₅₀ ValuesCalculated EC₅₀ values for each cell line are available in the supplemental data of the primary research publication by Mardilovich et al., 2015.[1]

Signaling Pathways and Experimental Workflows

LIMK_Signaling_Pathway cluster_actin Actin Dynamics RhoGTPase Rho Family GTPases (e.g., ROCK) LIMK LIMK1 / LIMK2 RhoGTPase->LIMK Activates Cofilin_P p-Cofilin (Inactive) Cofilin Cofilin (Active) LIMK->Cofilin Phosphorylates F_Actin Filamentous Actin (F-Actin) (Stable) Cofilin->F_Actin Depolymerizes G_Actin Globular Actin (G-Actin) F_Actin->G_Actin Invasion Cell Invasion & Metastasis F_Actin->Invasion Proliferation Cell Proliferation F_Actin->Proliferation This compound This compound This compound->LIMK Inhibits

Caption: The LIMK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Cellular Assays cluster_endpoints Data Analysis start Start: Cancer Cell Line (e.g., MDAMB231) treatment Treat with this compound (Varying Concentrations) start->treatment immunoblot Immunoblotting treatment->immunoblot invasion_assay 3D Matrigel Inverse Invasion Assay treatment->invasion_assay viability_assay Cell Viability Assay (e.g., CellTiter-Glo®) treatment->viability_assay pcofilin Quantify p-Cofilin vs. Total Cofilin immunoblot->pcofilin invasion Measure Invasion Distance/Cell Count invasion_assay->invasion ec50 Calculate EC₅₀ Values viability_assay->ec50

Caption: General experimental workflow for evaluating this compound's cellular effects.

Experimental Protocols

The methodologies outlined below are based on the procedures described in the primary preclinical research.[1][10]

In Vitro Kinase Assay
  • Objective: To determine the IC₅₀ values of this compound against LIMK1 and LIMK2.

  • Methodology: The inhibitory activity of this compound was likely determined using a radiometric or fluorescence-based in vitro enzyme assay. A typical protocol involves:

    • Incubating recombinant human LIMK1 or LIMK2 enzyme with a specific substrate (e.g., a cofilin-derived peptide) and ATP (often radiolabeled [γ-³²P]ATP).

    • Adding serial dilutions of this compound to the reaction mixture.

    • Allowing the kinase reaction to proceed for a defined period at a controlled temperature.

    • Stopping the reaction and quantifying the amount of phosphorylated substrate.

    • Plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve to calculate the IC₅₀ value.

Cellular Phospho-Cofilin Immunoblotting
  • Objective: To confirm that this compound inhibits LIMK activity within a cellular context.

  • Methodology:

    • Cell Culture and Treatment: MDAMB231 breast cancer cells are cultured to a suitable confluency. The cells are then treated with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for a specified duration (e.g., 24 hours).[1][10]

    • Lysis: After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

    • SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).

    • Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phospho-cofilin (Ser3) and a loading control (e.g., total cofilin or α-Tubulin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified to determine the relative levels of phospho-cofilin.

3D Matrigel Inverse Invasion Assay
  • Objective: To assess the impact of this compound on the invasive potential of cancer cells.

  • Methodology:

    • Setup: A plug of Matrigel (a basement membrane matrix) is polymerized within the well of a culture plate.

    • Cell Seeding: MDAMB231 cells are seeded on the surface of the well, around the Matrigel plug.

    • Treatment: The culture medium contains a chemoattractant (e.g., fetal bovine serum) along with either this compound (e.g., at 3 µM) or a vehicle control.

    • Incubation: The assay is incubated for an extended period, allowing the cells to invade the Matrigel plug towards the chemoattractant.

    • Analysis: After incubation, the invasion is quantified. This can be done using confocal microscopy to take images at different depths (z-stacks) within the gel.[1][10] The number of cells that have invaded beyond a specific distance (e.g., 60 µm) from the gel edge is counted and compared between treated and control groups.[1][10]

Cancer Cell Line Proliferation Screen
  • Objective: To identify cancer types that are particularly sensitive to this compound.

  • Methodology:

    • Screening: A large panel of cancer cell lines (e.g., 656 distinct lines) is treated with a range of this compound concentrations (e.g., 0.3-10 µM).[1]

    • Viability Measurement: After a set incubation period, cell viability is measured using a luminescent-based assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

    • Data Analysis: Dose-response curves are generated for each cell line, from which EC₅₀ values (the concentration causing 50% of the maximal effect) are calculated.

    • Statistical Analysis: The EC₅₀ values for cell lines within specific cancer types are compared against the overall dataset to identify cancer types that are statistically more sensitive or resistant to the compound.[1]

References

The Biological Activity of CRT0105950: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRT0105950 is a potent and selective small molecule inhibitor of LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2). These kinases are crucial regulators of cytoskeletal dynamics, primarily through their phosphorylation and subsequent inactivation of the actin-depolymerizing factor, cofilin. By inhibiting LIMK, this compound prevents cofilin phosphorylation, leading to profound effects on both the actin and microtubule cytoskeletons. This activity translates into the potent impairment of tumor cell proliferation and invasion, identifying this compound as a valuable tool for cancer research and a potential candidate for therapeutic development. This document provides a comprehensive overview of the biological activity of this compound, its mechanism of action, quantitative data, and detailed protocols for key experimental assessments.

Introduction

The LIM kinases, LIMK1 and LIMK2, are serine/threonine kinases that serve as a critical convergence point for upstream signaling pathways, most notably those regulated by the Rho family of GTPases.[1] These kinases play a pivotal role in orchestrating the architecture of the cellular cytoskeleton.[1] The primary and most well-characterized substrate of LIMK is cofilin, an actin-binding protein essential for the turnover and depolymerization of actin filaments.[2] Phosphorylation of cofilin by LIMK inactivates its actin-severing function, leading to the stabilization of actin stress fibers.[2]

Elevated LIMK expression and activity have been implicated in various pathologies, particularly in cancer, where they contribute to tumor cell migration, invasion, and metastasis.[1][3] Consequently, LIMK has emerged as an attractive target for therapeutic intervention. This compound was developed as a potent inhibitor of both LIMK1 and LIMK2, demonstrating significant anti-proliferative and anti-invasive properties in various cancer models.[3][4] This guide details the molecular mechanism and cellular impact of this compound.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the kinase activity of LIMK1 and LIMK2.[3][4] This inhibition prevents the phosphorylation of cofilin at the Serine-3 position.[1][3] The resulting increase in active, dephosphorylated cofilin leads to enhanced actin filament disassembly, disrupting the stability of the actin cytoskeleton.[2]

Beyond its effects on actin, this compound also modulates microtubule dynamics. Treatment with the inhibitor leads to an increase in α-tubulin acetylation and a disruption of mitotic microtubule organization.[3][4] This dual impact on both major components of the cytoskeleton underlies its potent effects on cell division and motility.

LIMK_Signaling_Pathway stimulus Upstream Signals (e.g., Growth Factors) rho Rho GTPases (Rho, Rac, Cdc42) stimulus->rho rock_pak ROCK / PAK rho->rock_pak limk LIMK1 / LIMK2 rock_pak->limk p_cofilin p-Cofilin (Inactive) limk->p_cofilin  Phosphorylation inhibitor This compound inhibitor->limk Inhibition cofilin Cofilin (Active) p_cofilin->cofilin actin_s Actin Stress Fiber Stabilization p_cofilin->actin_s actin_d Actin Filament Depolymerization cofilin->actin_d invasion Cell Invasion & Proliferation actin_s->invasion inhibition_effect Inhibition of Invasion & Proliferation actin_d->inhibition_effect Experimental_Workflow start Hypothesis: Inhibiting LIMK reduces cancer cell invasion biochem Biochemical Assay (In Vitro Kinase Assay) start->biochem biochem_q Determine IC₅₀ of This compound against LIMK1/2 biochem->biochem_q cellular Cellular Target Engagement Assay (Western Blot) biochem->cellular cellular_q Measure reduction of p-Cofilin in treated cells cellular->cellular_q phenotype1 Cellular Phenotype Assay (IF) cellular->phenotype1 phenotype1_q Observe increased α-Tubulin acetylation & mitotic defects phenotype1->phenotype1_q phenotype2 Functional Assay (Matrigel Invasion) phenotype1->phenotype2 phenotype2_q Quantify inhibition of cell invasion phenotype2->phenotype2_q end Conclusion: This compound is a potent, cell-active LIMK inhibitor with anti-invasive effects phenotype2->end

References

Methodological & Application

Application Notes and Protocols for CRT0105950 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of CRT0105950, a potent inhibitor of LIM kinase 1 (LIMK1) and LIMK2, in cell culture experiments. The following sections detail the mechanism of action, provide quantitative data on its activity, and offer step-by-step protocols for key experimental applications.

Mechanism of Action

This compound is a highly selective and potent small molecule inhibitor of both LIMK1 and LIMK2.[1][2] The LIM kinases are crucial regulators of cytoskeletal dynamics through their phosphorylation and subsequent inactivation of cofilin, a protein responsible for actin depolymerization.[2][3] By inhibiting LIMK1 and LIMK2, this compound prevents cofilin phosphorylation, leading to increased cofilin activity and subsequent alterations in the actin cytoskeleton.[2][4] This disruption of cytoskeletal dynamics affects various cellular processes, including cell proliferation, migration, and invasion, making this compound a valuable tool for cancer research.[1][2][4] Additionally, this compound has been shown to disrupt mitotic microtubule organization, leading to mitotic defects and impaired tumor cell proliferation.[4][5]

Quantitative Data

The following tables summarize the in vitro and cell-based potency of this compound.

Table 1: In Vitro Kinase Inhibition

TargetIC50 (nM)
LIMK10.3[1][4]
LIMK21[1][4]

Table 2: Cellular Activity in Cancer Cell Lines

Cell LineCancer TypeAssayEC50 (µM)
Various (656 cell line screen)Rhabdomyosarcoma, Neuroblastoma, Kidney CancerCell ProliferationNot specified, but identified as significantly sensitive[4][5]
MV-4-11LeukemiaCell Viability0.386533[6]
SKM-1Haematopoietic NeoplasmCell Viability0.462321[6]
HL-60Acute Myeloid LeukaemiaCell Viability0.580795[6]
NB12NeuroblastomaCell Viability0.590171[6]
MOLM-13Acute Myeloid LeukaemiaCell Viability0.593222[6]

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

This protocol outlines the general procedure for treating adherent cancer cell lines with this compound.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Sterile cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells to 80-90% confluency.

    • Wash cells with PBS and detach using trypsin-EDTA.

    • Resuspend cells in complete medium and perform a cell count.

    • Seed cells into appropriate culture vessels at the desired density for your experiment (e.g., 96-well plate for viability assays, 6-well plate for western blotting).

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a fresh dilution of this compound from the stock solution in complete cell culture medium to the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and assay.

    • Remove the medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO).

  • Incubation:

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.

  • Downstream Analysis:

    • Following incubation, proceed with the desired downstream analysis, such as cell viability assays, western blotting, or immunofluorescence.

Protocol 2: Western Blotting for Phospho-Cofilin Inhibition

This protocol describes how to assess the inhibitory effect of this compound on cofilin phosphorylation.

Materials:

  • Treated cell lysates (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-cofilin (Ser3), anti-cofilin, anti-α-Tubulin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treatment with this compound, wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer and collect the lysate.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize the phospho-cofilin signal to total cofilin and the loading control.

Protocol 3: Matrigel Invasion Assay

This protocol allows for the evaluation of the effect of this compound on cancer cell invasion.

Materials:

  • Matrigel-coated invasion chambers (e.g., Corning BioCoat Matrigel Invasion Chambers)

  • Serum-free cell culture medium

  • Complete cell culture medium (with chemoattractant, e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Methanol

  • Crystal violet staining solution

Procedure:

  • Chamber Rehydration and Cell Seeding:

    • Rehydrate the Matrigel-coated inserts with serum-free medium.

    • Treat cells with this compound or vehicle control for a predetermined time.

    • Harvest and resuspend the treated cells in serum-free medium.

    • Seed the cells into the upper chamber of the inserts.

  • Invasion:

    • Add complete medium containing a chemoattractant to the lower chamber.

    • Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).

  • Staining and Quantification:

    • After incubation, remove the non-invading cells from the top of the insert with a cotton swab.

    • Fix the invading cells on the bottom of the membrane with methanol.

    • Stain the cells with crystal violet.

    • Count the number of invading cells in several microscopic fields.

Visualizations

Signaling Pathway

CRT0105950_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core Core Pathway cluster_downstream Downstream Effects cluster_inhibitor Inhibitor Action Rho GTPases Rho GTPases LIMK1 LIMK1 Rho GTPases->LIMK1 LIMK2 LIMK2 Rho GTPases->LIMK2 Cofilin Cofilin LIMK1->Cofilin P LIMK2->Cofilin P pCofilin p-Cofilin (Inactive) Actin\nDepolymerization Actin Depolymerization Cofilin->Actin\nDepolymerization Cytoskeletal\nDynamics Cytoskeletal Dynamics Actin\nDepolymerization->Cytoskeletal\nDynamics Cell Proliferation\n& Invasion Cell Proliferation & Invasion Cytoskeletal\nDynamics->Cell Proliferation\n& Invasion This compound This compound This compound->LIMK1 This compound->LIMK2

Caption: Mechanism of action of this compound in the LIMK signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Downstream Analysis A Seed Cells in Culture Plates C Treat Cells with this compound or Vehicle Control A->C B Prepare this compound Working Solutions B->C D Incubate for Defined Period C->D E Cell Viability Assay D->E F Western Blot for p-Cofilin D->F G Invasion Assay D->G

References

Application Notes and Protocols for CRT0105950, a Potent LIMK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0105950 is a novel and potent small molecule inhibitor of LIM kinases (LIMK1 and LIMK2).[1] LIM kinases are key regulators of actin cytoskeletal dynamics through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[1] Dysregulation of the LIMK/cofilin signaling pathway is implicated in various pathological processes, including cancer cell invasion and metastasis. This compound exhibits high affinity for both LIMK1 and LIMK2, leading to the inhibition of cofilin phosphorylation and a reduction in the invasive potential of cancer cells. These application notes provide a summary of the effective concentrations of this compound in vitro and detailed protocols for key experimental assays.

Data Presentation

The following tables summarize the in vitro efficacy of this compound across various assays.

Table 1: Biochemical and Cellular IC50/EC50 Values for this compound

Target/ProcessAssay TypeValueCell Line/SystemReference
LIMK1Biochemical Kinase Assay0.3 nMRecombinant Human LIMK1[2]
LIMK2Biochemical Kinase Assay1 nMRecombinant Human LIMK2[2]
LIMK1Biochemical Kinase Assay8 nMRecombinant Human LIMK1[1]
LIMK2Biochemical Kinase Assay48 nMRecombinant Human LIMK2[1]
Cellular p-cofilinCellular Assay1 µM (IC50)Breast Cancer Cells[1]
Cofilin PhosphorylationCellular AssayNot explicitly stated for this compound, but shown to be more potent than CRT0105446MCF7 Breast Cancer Cells[1]

Table 2: Effective Concentrations of this compound in Functional Assays

Functional ReadoutConcentrationEffectCell LineReference
Inhibition of Invasion3 µM52% inhibitionMDA-MB-231 Breast Cancer Cells[1]
Cell Viability10 µM100% viabilityNot specified[1]

Mandatory Visualizations

Signaling Pathway

LIMK_Cofilin_Pathway cluster_upstream Upstream Signaling cluster_limk LIMK Activation cluster_actin Actin Dynamics Rho GTPases Rho GTPases ROCK/PAK ROCK/PAK Rho GTPases->ROCK/PAK Activates LIMK1/2 LIMK1/2 ROCK/PAK->LIMK1/2 Phosphorylates & Activates Cofilin (active) Cofilin (active) LIMK1/2->Cofilin (active) Phosphorylates p-Cofilin (inactive) p-Cofilin (inactive) LIMK1/2->p-Cofilin (inactive) Generates Actin Depolymerization Actin Depolymerization Cofilin (active)->Actin Depolymerization Promotes Actin Polymerization & Stress Fiber Formation Actin Polymerization & Stress Fiber Formation p-Cofilin (inactive)->Actin Polymerization & Stress Fiber Formation Leads to Cell Invasion & Metastasis Cell Invasion & Metastasis Actin Polymerization & Stress Fiber Formation->Cell Invasion & Metastasis Contributes to This compound This compound This compound->LIMK1/2 Inhibits

Caption: The LIMK-Cofilin Signaling Pathway and the inhibitory action of this compound.

Experimental Workflows

Experimental_Workflows cluster_kinase In Vitro Kinase Assay cluster_western Western Blot for p-Cofilin cluster_invasion Matrigel Invasion Assay k1 Incubate recombinant LIMK1/2 with this compound k2 Add Cofilin substrate and ATP k1->k2 k3 Measure Cofilin phosphorylation (e.g., Western Blot, ELISA) k2->k3 k4 Determine IC50 value k3->k4 w1 Treat cells with this compound w2 Lyse cells and collect protein w1->w2 w3 Separate proteins by SDS-PAGE w2->w3 w4 Transfer to membrane and probe with anti-p-Cofilin antibody w3->w4 w5 Detect signal and quantify w4->w5 i1 Coat transwell insert with Matrigel i2 Seed cells in serum-free media with this compound in the upper chamber i1->i2 i3 Add chemoattractant (e.g., FBS) to the lower chamber i2->i3 i4 Incubate to allow for invasion i3->i4 i5 Remove non-invading cells, fix, and stain invading cells i4->i5 i6 Quantify invaded cells i5->i6

Caption: Key experimental workflows for evaluating the in vitro efficacy of this compound.

Experimental Protocols

In Vitro LIMK1/2 Kinase Assay

This protocol is for determining the direct inhibitory effect of this compound on LIMK1 and LIMK2 activity.

Materials:

  • Recombinant active LIMK1 or LIMK2

  • Recombinant Cofilin (substrate)

  • This compound

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • ATP

  • 96-well plates

  • Plate reader or Western Blotting equipment

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute in Kinase Assay Buffer.

  • In a 96-well plate, add the diluted this compound or vehicle control (DMSO).

  • Add recombinant LIMK1 or LIMK2 to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of recombinant Cofilin and ATP to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.

  • Analyze the samples by Western Blot using an antibody specific for phosphorylated Cofilin (Ser3).

  • Quantify the band intensities to determine the extent of inhibition at each this compound concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Western Blot for Cellular Phospho-Cofilin Levels

This protocol describes the measurement of p-Cofilin levels in cells treated with this compound.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Cofilin (Ser3) and anti-total-Cofilin or a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and then add Lysis Buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Cofilin overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the image using an imaging system.

  • Strip the membrane (if necessary) and re-probe for total Cofilin or a loading control to normalize the p-Cofilin signal.

  • Quantify the band intensities to determine the dose-dependent effect of this compound on Cofilin phosphorylation.

Matrigel Invasion Assay

This protocol is used to assess the effect of this compound on the invasive capacity of cancer cells.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for a 24-well plate

  • Matrigel Basement Membrane Matrix

  • Serum-free cell culture medium

  • Complete cell culture medium (with FBS as a chemoattractant)

  • This compound

  • Cotton swabs

  • Fixation solution (e.g., methanol or paraformaldehyde)

  • Staining solution (e.g., crystal violet or DAPI)

  • Microscope

Procedure:

  • Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium to the desired concentration.

  • Add the diluted Matrigel to the upper chamber of the transwell inserts and incubate at 37°C for at least 4 hours to allow for solidification.

  • Harvest and resuspend the cells in serum-free medium.

  • Add the cell suspension containing various concentrations of this compound or vehicle control to the Matrigel-coated upper chamber.

  • Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell invasion (e.g., 24-48 hours).

  • After incubation, carefully remove the medium from the upper chamber.

  • Use a cotton swab to gently remove the non-invading cells and Matrigel from the top surface of the insert membrane.

  • Fix the invading cells on the bottom surface of the membrane with the fixation solution.

  • Stain the fixed cells with the staining solution.

  • Wash the inserts to remove excess stain.

  • Allow the inserts to air dry.

  • Visualize and count the invaded cells in multiple fields of view using a microscope.

  • Calculate the percentage of invasion inhibition relative to the vehicle control.

References

Application Note: Preparation of CRT0105950 Stock Solution in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals working with the LIMK inhibitor CRT0105950.

Introduction: this compound is a highly potent and selective small molecule inhibitor of LIM domain kinase 1 (LIMK1) and LIM domain kinase 2 (LIMK2), with IC₅₀ values of 0.3 nM and 1 nM, respectively.[1] By inhibiting LIMK, this compound prevents the phosphorylation of cofilin, a key regulator of actin cytoskeletal dynamics.[2][3] This mechanism disrupts microtubule organization and has shown efficacy in impairing tumor cell proliferation and invasion, making it a valuable tool in cancer research.[3][4]

Accurate and consistent preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO as the solvent.

Data Summary

Quantitative data for this compound is summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Weight 393.89 g/mol [1]
Molecular Formula C₂₁H₁₆ClN₃OS [1]
CAS Number 1661845-86-8 [1]

| Appearance | Light yellow to yellow solid powder |[1] |

Table 2: Solubility of this compound

Solvent Maximum Concentration Notes Reference
DMSO 250 mg/mL (approx. 635 mM) Ultrasonic assistance may be required. Use newly opened, anhydrous DMSO for best results. [1][5]
DMSO 39.39 mg/mL (100 mM)

| Ethanol | 19.69 mg/mL (50 mM) | | |

Table 3: Recommended Storage Conditions

Format Temperature Duration Reference
Solid Powder -20°C 3 years [1][5]
4°C 2 years [1][5]
Stock Solution in DMSO -80°C 6 months [1][5]
-20°C 1 month [1][5]

Note: To ensure efficacy, avoid repeated freeze-thaw cycles of the stock solution.[6]

Table 4: Molarity Guide for Preparing this compound Stock Solutions in DMSO

Desired Concentration Volume of DMSO for 1 mg Volume of DMSO for 5 mg Volume of DMSO for 10 mg
1 mM 2.539 mL 12.694 mL 25.388 mL
10 mM 253.9 µL 1.270 mL 2.539 mL
50 mM 50.8 µL 253.9 µL 507.8 µL
100 mM 25.4 µL 127.0 µL 253.9 µL

Calculations are based on a molecular weight of 393.89 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Materials and Equipment:

  • This compound solid powder

  • Anhydrous or high-purity dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, RNase/DNase-free microcentrifuge tubes (amber or covered in foil)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Pre-Weighing: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

  • Weighing: Carefully weigh the desired amount of this compound powder (e.g., 5 mg) and place it in a sterile microcentrifuge tube.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube. For 5 mg of powder to make a 100 mM solution, add 127.0 µL of DMSO (refer to Table 4).

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (If Necessary): If the compound does not fully dissolve, place the tube in a water bath sonicator for 5-10 minutes.[1] Gentle warming to 37°C can also aid in solubilization.[7] Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][5]

G A Equilibrate & Weigh This compound Powder B Add Calculated Volume of Anhydrous DMSO A->B C Dissolve Compound (Vortex / Sonicate) B->C D Visually Confirm Complete Dissolution C->D E Aliquot into Single-Use Sterile Tubes D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing this compound DMSO stock solution.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the high-concentration DMSO stock for use in typical in vitro experiments.

Procedure:

  • Thaw Stock: Remove one aliquot of the 100 mM this compound stock solution from the freezer and thaw it completely at room temperature.

  • Serial Dilution: It is recommended to perform serial dilutions to achieve the final desired concentration. Direct dilution of a high-concentration stock into a large volume of aqueous medium can cause the compound to precipitate.

  • Example Dilution (for a final concentration of 10 µM):

    • Prepare an intermediate dilution by adding 2 µL of the 100 mM stock to 198 µL of sterile DMSO or cell culture medium to get a 1 mM solution.

    • Add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium to achieve a final concentration of 10 µM.

  • DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.[6]

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the cells.[6]

  • Use Immediately: It is best practice to prepare fresh working solutions for each experiment from the frozen stock.

Mechanism of Action

This compound exerts its biological effects by inhibiting LIMK1 and LIMK2. This prevents the phosphorylation and subsequent inactivation of cofilin, leading to increased cofilin activity. Active cofilin promotes the depolymerization of actin filaments, thereby altering the dynamics of the actin cytoskeleton, which is crucial for cell motility, invasion, and division.

G Rho GTPases Rho GTPases LIMK1/LIMK2 LIMK1/LIMK2 Rho GTPases->LIMK1/LIMK2 Activates p-Cofilin (Inactive) p-Cofilin (Inactive) LIMK1/LIMK2->p-Cofilin (Inactive) Phosphorylates This compound This compound This compound->LIMK1/LIMK2 Inhibits Actin Cytoskeleton\nDynamics Actin Cytoskeleton Dynamics p-Cofilin (Inactive)->Actin Cytoskeleton\nDynamics Regulates

Caption: Simplified signaling pathway of this compound action.

Safety and Handling: this compound is for research use only.[1] Standard laboratory safety precautions should be taken. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For full safety information, consult the product's Safety Data Sheet (SDS).

References

Application Notes and Protocols for CRT0105950 in Matrigel Invasion Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0105950 is a potent and selective small molecule inhibitor of LIM kinase 1 (LIMK1) and LIMK2.[1][2] These kinases are critical regulators of actin cytoskeletal dynamics and are frequently dysregulated in various cancers, contributing to increased cell invasion and metastasis.[1][2] The primary substrate of LIMKs is cofilin, an actin-depolymerizing factor. Phosphorylation by LIMK inactivates cofilin, leading to the stabilization of actin filaments and the promotion of invasive structures. This compound exerts its anti-invasive effects by inhibiting LIMK, thereby preventing cofilin phosphorylation and disrupting the cellular machinery required for invasion.[1][2][3] This document provides detailed protocols for utilizing this compound in a Matrigel invasion assay, a widely used in vitro model to assess cancer cell invasion.

Data Presentation

The inhibitory effect of this compound on cancer cell invasion is dose-dependent. While a comprehensive dose-response curve from a single study is not publicly available, the existing data demonstrates significant inhibition at micromolar concentrations.

Table 1: Summary of this compound Activity and Efficacy

ParameterValueCell LineReference
LIMK1 IC50 0.3 nM-[3]
LIMK2 IC50 1 nM-[3]
Invasion Inhibition SignificantMDA-MB-231[3][4]
Effective Concentration 3 µMMDA-MB-231[3][4]
Effect on p-Cofilin Dose-dependent decreaseMDA-MB-231[3]

Note: Further dose-response studies are recommended to determine the precise IC50 for invasion inhibition in specific cell lines of interest.

Signaling Pathway

This compound targets the LIMK-cofilin signaling pathway, which is a key regulator of actin dynamics and cell motility. External signals from the tumor microenvironment can activate upstream regulators such as the Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42) and their downstream effectors like Rho-associated kinase (ROCK).[5] ROCK, in turn, phosphorylates and activates LIMK. Activated LIMK then phosphorylates cofilin, rendering it inactive. This leads to the accumulation of filamentous actin (F-actin), promoting the formation of invasive protrusions like lamellipodia and invadopodia, which are essential for cells to penetrate the extracellular matrix. This compound directly inhibits LIMK, preventing cofilin phosphorylation and thereby restoring its actin-depolymerizing activity. This leads to a more dynamic actin cytoskeleton, which is less conducive to sustained, directional invasion.

G cluster_0 Upstream Signaling cluster_1 Rho GTPase Signaling cluster_2 LIMK Signaling Cascade cluster_3 Cellular Response Growth_Factors Growth Factors, Chemokines Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) Growth_Factors->Rho_GTPases Integrins Integrins Integrins->Rho_GTPases GPCRs GPCRs GPCRs->Rho_GTPases ROCK ROCK Rho_GTPases->ROCK LIMK LIMK1/2 ROCK->LIMK P p_LIMK p-LIMK (Active) Cofilin Cofilin (Active) p_LIMK->Cofilin P p_Cofilin p-Cofilin (Inactive) Actin_Polymerization Actin Polymerization (F-actin stabilization) Cofilin->Actin_Polymerization Depolymerization p_Cofilin->Actin_Polymerization Invasion Cell Invasion Actin_Polymerization->Invasion This compound This compound This compound->LIMK

Caption: The LIMK-Cofilin Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Inverse Matrigel Invasion Assay

The inverse Matrigel invasion assay is a modification of the standard Boyden chamber assay. In this setup, the chemoattractant is placed in the upper chamber with the cells, and the cells invade downwards through a Matrigel-coated membrane towards a lower chamber containing serum-free media. This configuration can be particularly useful for studying the effects of inhibitors mixed with the cells and chemoattractant.

Materials:

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel Basement Membrane Matrix

  • This compound (stock solution in DMSO)

  • MDA-MB-231 breast cancer cells (or other invasive cell line)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Calcein AM or other fluorescent dye for cell labeling

  • Cotton swabs

  • Forceps

  • Pipettes and sterile tips

  • Incubator (37°C, 5% CO2)

  • Fluorescence plate reader or fluorescence microscope

Protocol:

  • Preparation of Matrigel-coated Inserts:

    • Thaw Matrigel on ice overnight at 4°C.

    • Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with ice-cold, serum-free medium.

    • Add 100 µL of the diluted Matrigel solution to the upper side of the 8 µm pore size Transwell inserts.

    • Incubate the inserts at 37°C for at least 4 hours (or overnight) to allow the Matrigel to solidify.

  • Cell Preparation:

    • Culture MDA-MB-231 cells to 70-80% confluency.

    • Serum-starve the cells for 18-24 hours prior to the assay by replacing the growth medium with serum-free medium.

    • On the day of the assay, detach the cells using a non-enzymatic cell dissociation solution or brief trypsinization.

    • Resuspend the cells in serum-free medium and perform a cell count. Adjust the cell concentration to 1 x 10^6 cells/mL.

    • Label the cells with Calcein AM (or another suitable fluorescent dye) according to the manufacturer's protocol.

  • Assay Setup:

    • Rehydrate the Matrigel-coated inserts by adding 200 µL of warm, serum-free medium to the inside of the insert and 500 µL to the bottom well. Incubate for 2 hours at 37°C.

    • Prepare the cell suspension with the chemoattractant and this compound. For each condition (e.g., DMSO control, 1 µM, 3 µM, 10 µM this compound), mix the fluorescently labeled cells with medium containing 10% FBS and the respective concentration of the inhibitor.

    • Aspirate the rehydration medium from the inserts and the bottom wells.

    • Carefully add 500 µL of serum-free medium to the bottom chamber of each well.

    • Add 200 µL of the cell suspension/chemoattractant/inhibitor mix to the upper chamber of the Matrigel-coated inserts.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The optimal incubation time should be determined empirically for the specific cell line.

  • Quantification of Invasion:

    • After incubation, carefully remove the inserts from the wells.

    • Use a cotton swab to gently remove the non-invaded cells and the Matrigel from the upper surface of the membrane.

    • Transfer the inserts to a new 24-well plate containing 500 µL of PBS in each well.

    • Read the fluorescence of the invaded cells on the bottom of the membrane using a fluorescence plate reader.

    • Alternatively, the invaded cells can be visualized and counted using a fluorescence microscope. Capture images from multiple random fields for each membrane and quantify the number of invaded cells.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_matrigel Coat Transwell inserts with Matrigel rehydrate Rehydrate Matrigel-coated inserts prep_matrigel->rehydrate prep_cells Serum-starve and label cells add_cells Add cell/chemoattractant/ This compound mix to top chamber prep_cells->add_cells add_media Add serum-free media to bottom chamber rehydrate->add_media add_media->add_cells incubate Incubate (24-48 hours) add_cells->incubate remove_noninvaded Remove non-invaded cells from top of insert quantify Quantify invaded cells (fluorescence reading or microscopy) remove_noninvaded->quantify end End quantify->end start Start start->prep_matrigel start->prep_cells incubate->remove_noninvaded

Caption: Workflow for the this compound Matrigel Invasion Assay.

Conclusion

This compound is a valuable tool for investigating the role of LIMK in cancer cell invasion. The provided protocol for a Matrigel invasion assay offers a robust method for quantifying the anti-invasive effects of this compound. Researchers are encouraged to optimize the assay conditions for their specific cell lines and experimental questions. The data and pathway information presented here provide a solid foundation for designing and interpreting experiments aimed at understanding and targeting the invasive phenotype of cancer cells.

References

Application Notes and Protocols for Immunofluorescence Staining Following CRT0105950 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0105950 is a potent and selective small molecule inhibitor of LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2).[1][2][3] These kinases are crucial regulators of cytoskeletal dynamics, primarily through the phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[1][3][4] By inhibiting LIMK1 and LIMK2, this compound leads to a decrease in phosphorylated cofilin (p-cofilin), which in turn modulates actin filament dynamics and microtubule organization.[1][5] This compound has shown efficacy in preclinical cancer models, where it can inhibit tumor cell invasion and proliferation.[1][3][5] Immunofluorescence staining is a powerful technique to visualize the subcellular effects of this compound treatment, such as changes in the localization and expression of key cytoskeletal proteins.

These application notes provide a comprehensive guide to performing immunofluorescence staining on cells treated with this compound, including a detailed protocol and expected outcomes.

Mechanism of Action and Key Biomarkers

This compound targets LIMK1 and LIMK2, which are downstream effectors in signaling pathways that control cell morphology, motility, and division.[4][6] The primary substrate of LIMKs is cofilin.[6] Phosphorylation of cofilin at Serine-3 by LIMK inactivates its actin-severing activity, leading to the stabilization of actin filaments. Treatment with this compound is expected to decrease the levels of p-cofilin. Another reported effect of LIMK inhibition is the stabilization of microtubules, which can be observed by an increase in post-translational modifications such as α-tubulin acetylation.[5][7]

Therefore, key biomarkers for assessing the cellular response to this compound treatment by immunofluorescence include:

  • Phospho-cofilin (Ser3): A decrease in the fluorescent signal for p-cofilin is a direct indicator of LIMK inhibition.

  • F-actin: Changes in the organization and intensity of phalloidin staining (which binds to F-actin) can reveal alterations in the actin cytoskeleton.

  • Acetylated α-tubulin: An increase in the fluorescent signal for acetylated α-tubulin suggests microtubule stabilization.

  • Total cofilin and α-tubulin: Staining for the total proteins can be used for normalization and to assess overall protein levels.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and its observed effects on key biomarkers in various cancer cell lines, as reported in the literature. This data is primarily derived from immunoblotting and cell-based assays, which can be correlated with immunofluorescence observations.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50Reference
LIMK10.3 nM[2][5]
LIMK21 nM[2][5]

Table 2: Cellular Effects of this compound Treatment

Cell LineTreatment ConcentrationDurationObserved EffectReference
A549 (Lung Cancer)Various concentrations24 hoursDose-dependent decrease in p-cofilin[5]
A549 (Lung Cancer)Various concentrations24 hoursDose-dependent increase in acetylated α-tubulin[5]
MDA-MB-231 (Breast Cancer)Various concentrations24 hoursDose-dependent decrease in p-cofilin[5]
MDA-MB-231 (Breast Cancer)3 µMNot SpecifiedInhibition of invasion in 3-D matrigel[5]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

CRT0105950_Signaling_Pathway cluster_upstream Upstream Signals cluster_limk Target Kinases cluster_downstream Downstream Effectors cluster_cytoskeleton Cytoskeletal Dynamics Rho GTPases Rho GTPases LIMK1 LIMK1 pCofilin p-Cofilin (Inactive) LIMK1->pCofilin Phosphorylates Microtubule_Dynamics Microtubule Dynamics LIMK1->Microtubule_Dynamics LIMK2 LIMK2 LIMK2->pCofilin Phosphorylates LIMK2->Microtubule_Dynamics Cofilin Cofilin (Active) Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization pCofilin->Cofilin Dephosphorylation (by phosphatases) Actin_Stabilization Actin Stabilization pCofilin->Actin_Stabilization Microtubule_Stabilization Microtubule Stabilization (Increased Acetylation) This compound This compound This compound->LIMK1 Inhibits This compound->LIMK2 Inhibits This compound->Microtubule_Stabilization Promotes

Caption: Signaling pathway illustrating the inhibitory effect of this compound on LIMK1/2.

IF_Workflow Start Start: Seed Cells Cell_Culture Cell Culture & Adherence Start->Cell_Culture Treatment Treat with this compound (and vehicle control) Cell_Culture->Treatment Fixation Fixation (e.g., 4% Paraformaldehyde) Treatment->Fixation Permeabilization Permeabilization (e.g., 0.1-0.5% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% Normal Goat Serum) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-cofilin, anti-acetylated-tubulin) Blocking->Primary_Ab Wash1 Wash (3x with PBS) Primary_Ab->Wash1 Secondary_Ab Secondary Antibody Incubation (Fluorophore-conjugated) Wash1->Secondary_Ab Wash2 Wash (3x with PBS) Secondary_Ab->Wash2 Counterstain Counterstain & Mounting (e.g., DAPI, Phalloidin) Wash2->Counterstain Imaging Image Acquisition & Analysis Counterstain->Imaging

Caption: Experimental workflow for immunofluorescence staining after this compound treatment.

Detailed Immunofluorescence Protocol

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

Materials and Reagents:

  • Cells of interest cultured on sterile glass coverslips in a multi-well plate

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.1% Triton X-100 in PBS

  • Primary antibodies (e.g., rabbit anti-p-cofilin, mouse anti-acetylated-α-tubulin) diluted in Antibody Dilution Buffer (1% BSA and 0.1% Triton X-100 in PBS)

  • Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)

  • Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 647 Phalloidin) for F-actin staining

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation.

    • Allow cells to adhere and grow for 24-48 hours.

    • Treat cells with the desired concentrations of this compound and a vehicle control for the appropriate duration (e.g., 24 hours).

  • Fixation:

    • Aspirate the culture medium.

    • Gently wash the cells once with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[8]

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.[9]

  • Permeabilization:

    • Add Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) to the cells and incubate for 10-15 minutes at room temperature.[8] This step is necessary for intracellular targets.

    • Aspirate the Permeabilization Buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer to the cells and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[9][10]

  • Primary Antibody Incubation:

    • Dilute the primary antibodies to their optimal concentrations in Antibody Dilution Buffer.

    • Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.[9][10]

  • Washing:

    • Aspirate the primary antibody solution.

    • Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

  • Secondary Antibody and Phalloidin Incubation:

    • Dilute the fluorophore-conjugated secondary antibodies and fluorophore-conjugated phalloidin in Antibody Dilution Buffer.

    • Aspirate the wash buffer and add the diluted secondary antibody/phalloidin solution.

    • Incubate for 1-2 hours at room temperature, protected from light.[9]

  • Washing:

    • Aspirate the secondary antibody solution.

    • Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.

  • Counterstaining and Mounting:

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Seal the edges of the coverslips with nail polish and allow to dry.

  • Imaging and Analysis:

    • Image the slides using a fluorescence or confocal microscope with appropriate filter sets for the chosen fluorophores.

    • Acquire images using consistent settings for all experimental conditions.

    • Quantify the fluorescence intensity and analyze the subcellular localization of the target proteins using image analysis software (e.g., ImageJ/Fiji).

Expected Results

  • Decreased p-cofilin Staining: Cells treated with this compound should exhibit a significant reduction in the fluorescence intensity of p-cofilin staining compared to vehicle-treated controls.

  • Altered F-actin Architecture: Depending on the cell type, changes in the organization of the actin cytoskeleton may be observed. This could include a decrease in stress fibers or alterations in cortical actin.

  • Increased Acetylated α-tubulin Staining: An increase in the intensity and/or extent of acetylated α-tubulin staining is expected, indicating microtubule stabilization.

  • Morphological Changes: Inhibition of LIMK can affect cell shape and adhesion, which may be observable by microscopy.

By following this protocol, researchers can effectively utilize immunofluorescence to visualize and quantify the cellular effects of this compound, providing valuable insights into its mechanism of action and its impact on the cytoskeleton.

References

Application Notes and Protocols for CRT0105950 in Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0105950 is a potent and selective small molecule inhibitor of LIM kinases 1 and 2 (LIMK1/2). LIM kinases are key regulators of actin cytoskeletal dynamics through their phosphorylation and inactivation of cofilin. In neuroblastoma, a pediatric cancer of the sympathetic nervous system, dysregulation of the actin cytoskeleton is implicated in tumor progression, motility, and invasion. The Rho-ROCK-LIMK signaling pathway is frequently overactive in neuroblastoma, making it a promising target for therapeutic intervention.[1][2][3][4] These application notes provide a summary of the effects of this compound in neuroblastoma cell lines and detailed protocols for its use in key in vitro assays.

Data Presentation

In Vitro Efficacy of this compound in Neuroblastoma Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human neuroblastoma cell lines, demonstrating its potency in inhibiting neuroblastoma cell growth.

Cell LineIC50 (µM)Tissue of Origin
NB-10.59Nervous System
GIMEN1.12Nervous System
IMR-321.34Nervous System
KELLY1.95Nervous System
NGP2.11Nervous System
CHP-2122.13Nervous System
SK-N-BE(2)2.22Nervous System
NLF2.27Nervous System
LAN-12.31Nervous System
MHH-NB-112.37Nervous System
SK-N-AS2.94Nervous System
SH-SY5Y3.01Nervous System

Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database.

Signaling Pathway

This compound exerts its effects by inhibiting LIMK1 and LIMK2. This prevents the phosphorylation of cofilin, leading to its active state. Active cofilin promotes the depolymerization of F-actin, resulting in alterations to the actin cytoskeleton. This disruption affects cell morphology, motility, and division. The upstream regulation of LIMK often involves the Rho-ROCK pathway, which is known to be dysregulated in neuroblastoma.[1][2][3][4]

G cluster_upstream Upstream Signaling cluster_target Drug Target cluster_downstream Downstream Effects cluster_drug Therapeutic Intervention cluster_phenotype Cellular Phenotype RhoA RhoA ROCK ROCK RhoA->ROCK LIMK LIMK1/2 ROCK->LIMK Phosphorylates pCofilin p-Cofilin (Inactive) LIMK->pCofilin Phosphorylates Cofilin Cofilin (Active) pCofilin->Cofilin Dephosphorylation Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Cytoskeletal_Disruption Cytoskeletal Disruption Actin_Depolymerization->Cytoskeletal_Disruption Reduced_Proliferation Reduced Proliferation Cytoskeletal_Disruption->Reduced_Proliferation Apoptosis Induction of Apoptosis Cytoskeletal_Disruption->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cytoskeletal_Disruption->Cell_Cycle_Arrest This compound This compound This compound->LIMK Inhibits

Caption: The Rho-ROCK-LIMK signaling pathway and the mechanism of action of this compound.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for evaluating the efficacy of this compound in neuroblastoma cell lines.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Neuroblastoma Cell Culture Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot Analysis (p-Cofilin, Tubulin) Cell_Culture->Western_Blot Cell_Cycle_Assay Cell Cycle Analysis Cell_Culture->Cell_Cycle_Assay Drug_Preparation Prepare this compound Stock Drug_Preparation->Viability_Assay Drug_Preparation->Apoptosis_Assay Drug_Preparation->Western_Blot Drug_Preparation->Cell_Cycle_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Apoptosis_Quantification Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quantification Protein_Quantification Protein Expression Quantification Western_Blot->Protein_Quantification Cell_Cycle_Distribution Cell Cycle Distribution Analysis Cell_Cycle_Assay->Cell_Cycle_Distribution

Caption: General experimental workflow for evaluating this compound in neuroblastoma cell lines.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the viability of neuroblastoma cells after treatment with this compound using the CellTiter-Glo® Luminescent Cell Viability Assay.[5][6][7][8][9][10]

Materials:

  • Neuroblastoma cell line of interest

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count neuroblastoma cells.

    • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a 2X serial dilution of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the drug dilutions.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Assay:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (medium only) from all readings.

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in neuroblastoma cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[11][12][13][14][15][16]

Materials:

  • Neuroblastoma cell line of interest

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed neuroblastoma cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Incubate for 24 hours.

    • Treat cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control (DMSO) for 24-48 hours.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only controls for compensation and to set the gates.

    • Acquire at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Western Blot Analysis of Phospho-Cofilin

This protocol outlines the procedure for detecting changes in the phosphorylation of cofilin in neuroblastoma cells following treatment with this compound.[17][18][19][20][21][22]

Materials:

  • Neuroblastoma cell line of interest

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-cofilin (Ser3), anti-total cofilin, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Seed and treat neuroblastoma cells with this compound as described in the apoptosis assay protocol.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Western Blotting:

    • Transfer the proteins from the gel to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-cofilin, diluted according to the manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Perform densitometry analysis to quantify the band intensities.

    • Normalize the intensity of the phospho-cofilin band to the total cofilin band and then to the loading control (β-actin).

    • Calculate the fold change in phospho-cofilin levels relative to the vehicle-treated control.

Conclusion

This compound demonstrates potent anti-proliferative effects in a range of neuroblastoma cell lines. Its mechanism of action through the inhibition of the Rho-ROCK-LIMK signaling pathway provides a targeted approach to disrupt the cytoskeletal dynamics essential for neuroblastoma cell survival and proliferation. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in neuroblastoma.

References

Application Notes and Protocols for In Vivo Administration of CRT0105950 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0105950 is a highly potent and selective small molecule inhibitor of LIM domain kinases 1 and 2 (LIMK1 and LIMK2). These kinases are crucial regulators of actin and microtubule cytoskeletal dynamics, primarily through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor. Dysregulation of the LIMK signaling pathway is implicated in tumor cell invasion and metastasis, making it an attractive target for cancer therapy. Preclinical studies have demonstrated that this compound effectively inhibits cofilin phosphorylation, increases α-tubulin acetylation, and impairs cancer cell invasion in vitro. Recent research indicates that pharmacological inhibition of LIMK with this compound can effectively suppress the growth of cell-derived xenografts in murine models, highlighting its therapeutic potential.

This document provides a summary of available data and detailed protocols for the in vivo administration of this compound in mouse models, based on publicly available information.

Mechanism of Action: LIMK Signaling Pathway

This compound exerts its effects by inhibiting LIMK1 and LIMK2. This action prevents the phosphorylation of cofilin, leading to active, dephosphorylated cofilin. Active cofilin promotes the depolymerization of F-actin, thereby altering the actin cytoskeleton, which is critical for cell motility and invasion. Inhibition of LIMK also leads to increased acetylation of α-tubulin, indicating an effect on microtubule stability.

LIMK_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects Rho_GTPases Rho GTPases (e.g., Rho, Rac, Cdc42) ROCK_PAK ROCK / PAK Rho_GTPases->ROCK_PAK LIMK LIMK1 / LIMK2 ROCK_PAK->LIMK Cofilin_P p-Cofilin (Inactive) LIMK->Cofilin_P Phosphorylation Cofilin Cofilin (Active) Actin_Stab F-actin Stabilization Cofilin_P->Actin_Stab Actin_Depoly F-actin Depolymerization Cofilin->Actin_Depoly Cell_Invasion Cell Invasion & Metastasis Actin_Stab->Cell_Invasion This compound This compound This compound->LIMK

Caption: Mechanism of this compound action on the LIMK signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound from in vitro studies. Currently, specific in vivo efficacy and pharmacokinetic data from peer-reviewed publications are limited in publicly accessible literature.

Table 1: In Vitro Inhibitory Activity of this compound

Target IC₅₀ (nM) Assay Type Reference
LIMK1 0.3 Kinase Assay

| LIMK2 | 1.0 | Kinase Assay | |

Table 2: In Vitro Cellular Activity of this compound

Cell Line EC₅₀ (µM) Endpoint Reference
656 Cancer Cell Lines (Mean) 19.2 Cell Viability
Rhabdomyosarcoma Significantly Sensitive Cell Viability
Neuroblastoma Significantly Sensitive Cell Viability

| Kidney Cancer | Significantly Sensitive | Cell Viability | |

Table 3: In Vivo Efficacy of this compound in Mouse Xenograft Models

Mouse Model Tumor Type Dosage and Schedule % Tumor Growth Inhibition (TGI) Survival Benefit Reference
Nude Mice Esophageal Squamous Cell Carcinoma (ESCC) Data not available in abstract Suppressed tumor growth Data not available in abstract

| Further data not available in searched literature. | | | | | |

Table 4: Pharmacokinetic Parameters of this compound in Mice

Parameter Value Administration Route Dosage Reference
Cmax Data not available in searched literature
Tmax Data not available in searched literature
t₁/₂ Data not available in searched literature

| Bioavailability | Data not available in searched literature | | | |

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration

This protocol is based on formulations provided by commercial suppliers and is intended for parenteral administration. Note: The optimal formulation may vary depending on the administration route and mouse model. It is recommended to perform preliminary solubility and stability tests.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG300 (Polyethylene glycol 300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • SBE-β-CD (Sulfobutyl ether beta-cyclodextrin), sterile solution in saline (e.g., 20% w/v)

Formulation A: PEG300/Tween-80 Based

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL). Ensure it is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • In a sterile tube, add 40% of the final volume of PEG300.

  • Add 10% of the final volume of the this compound DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.

  • Add 45% of the final volume of sterile saline to reach the final desired concentration. Mix thoroughly.

  • The final vehicle composition will be 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline .

  • This formulation is reported to achieve a solubility of ≥ 2.08 mg/mL. Prepare this working solution fresh on the day of use.

Formulation B: Cyclodextrin Based

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add 90% of the final volume of a sterile 20% SBE-β-CD solution in saline.

  • Add 10% of the final volume of the this compound DMSO stock solution to the SBE-β-CD solution.

  • Mix thoroughly until a clear, homogeneous solution is formed.

  • The final vehicle composition will be 10% DMSO / 90% (20% SBE-β-CD in Saline) .

  • This formulation is also reported to achieve a solubility of ≥ 2.08 mg/mL. Prepare this working solution fresh on the day of use.

Protocol 2: General Workflow for Efficacy Studies in a Subcutaneous Xenograft Mouse Model

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound. Specifics such as cell line, mouse strain, dosage, and treatment duration should be optimized based on the cancer type and preliminary studies.

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation & Growth cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Data Analysis Cell_Culture 1. Propagate Cancer Cells In Vitro Harvest 2. Harvest and Prepare Cell Suspension Cell_Culture->Harvest Implantation 4. Subcutaneously Implant Cells into Flank of Mice Harvest->Implantation Mice_Prep 3. Acclimate Immunodeficient Mice (e.g., Nude, SCID) Mice_Prep->Implantation Tumor_Growth 5. Monitor Tumor Growth (e.g., Caliper Measurement) Implantation->Tumor_Growth Randomization 6. Randomize Mice into Groups (Vehicle vs. Treatment) when Tumors reach ~100-150 mm³ Tumor_Growth->Randomization Treatment 7. Administer this compound or Vehicle (e.g., IP, PO) based on Pre-determined Schedule Randomization->Treatment Monitoring 8. Monitor Tumor Volume and Body Weight (2-3x / week) Treatment->Monitoring Endpoint 9. Endpoint Criteria Met (e.g., Tumor Size Limit, Study Duration) Monitoring->Endpoint Harvest_Tissues 10. Harvest Tumors and Collect Tissues/Blood Endpoint->Harvest_Tissues Data_Analysis 11. Analyze Data: - Tumor Growth Inhibition (TGI) - Survival Analysis - Biomarker Analysis (e.g., p-Cofilin) Harvest_Tissues->Data_Analysis

Caption: General experimental workflow for a subcutaneous xenograft study.

Methodology:

  • Cell Culture: Culture the chosen cancer cell line (e.g., ESCC, neuroblastoma, or kidney cancer cell lines identified as sensitive) under standard conditions.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice), aged 6-8 weeks.

  • Tumor Implantation:

    • Harvest cells during their logarithmic growth phase.

    • Resuspend cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor establishment.

    • Inject approximately 1-5 x 10⁶ cells subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into control (vehicle) and treatment groups.

  • Drug Administration:

    • Prepare this compound using one of the formulations described in Protocol 1.

    • Administer the compound via the desired route (e.g., intraperitoneal injection, oral gavage). Note: The exact dosage and administration schedule for this compound are not well-documented in publicly available literature and must be determined empirically.

  • Monitoring and Endpoints:

    • Measure tumor volumes and mouse body weights 2-3 times per week to assess efficacy and toxicity.

    • The study may be terminated when tumors in the control group reach a specified size, or after a fixed duration.

  • Data Analysis:

    • At the end of the study, harvest tumors for weight measurement and downstream analysis (e.g., Western blot for p-Cofilin, immunohistochemistry for proliferation markers like Ki-67).

    • Calculate the percent Tumor Growth Inhibition (%TGI).

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Conclusion

This compound is a promising preclinical candidate that targets the LIMK signaling pathway. The protocols and data provided herein offer a starting point for researchers investigating its in vivo anti-tumor activity. It is critical to note that key parameters such as optimal dosage, administration schedule, and comprehensive pharmacokinetic profiles in mice are not yet fully characterized in the public domain. Researchers should consult the full-text versions of the cited literature and conduct pilot studies to establish these parameters for their specific mouse models.

Assessing Microtubule Dynamics with CRT0105950: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0105950 is a potent and selective small molecule inhibitor of LIM kinase 1 (LIMK1) and LIMK2.[1][2] These kinases are crucial regulators of cytoskeletal dynamics, influencing both actin and microtubule networks.[2] By inhibiting LIMK, this compound disrupts the phosphorylation of its key substrate, cofilin, an actin-depolymerizing factor.[2][3] This inhibition leads to downstream effects on the microtubule cytoskeleton, including the disruption of mitotic microtubule organization and an increase in microtubule stability, as evidenced by increased α-tubulin acetylation.[2][3] These characteristics make this compound a valuable tool for investigating the intricate role of LIMK in microtubule dynamics and its potential as a therapeutic agent in diseases characterized by aberrant cell proliferation and migration, such as cancer.[2][3][4]

This document provides detailed protocols and application notes for utilizing this compound to assess its effects on microtubule dynamics in cultured cells.

Data Presentation

Quantitative Analysis of this compound Activity
ParameterValueCell Line(s)Reference
IC50 (LIMK1) 0.3 nMIn vitro enzyme assay[1]
IC50 (LIMK2) 1 nMIn vitro enzyme assay[1]
EC50 (p-Cofilin Inhibition) ~2x less potent than LIMKiMCF7[3]
Cell Viability (EC50) Varies by cell line (see original publication for details)656 cancer cell lines[3][4]
α-Tubulin Acetylation Dose-dependent increaseA549, MDAMB231[3]
Inhibition of Invasion Significant inhibition at 3 µMMDAMB231[3]

Signaling Pathway

The signaling pathway illustrates the mechanism by which this compound impacts microtubule dynamics. Upstream signals, such as those from Rho GTPases (Rho, Rac, and Cdc42), activate LIMK1 and LIMK2.[5][6][7][8] Activated LIMK then phosphorylates and inactivates cofilin. This compound directly inhibits LIMK, preventing cofilin phosphorylation. This leads to alterations in actin dynamics and, through a less direct mechanism, results in increased microtubule stability, characterized by an increase in acetylated α-tubulin.

Rho_GTPases Rho GTPases (Rho, Rac, Cdc42) LIMK LIMK1 / LIMK2 Rho_GTPases->LIMK Activates p_Cofilin p-Cofilin (Inactive) LIMK->p_Cofilin Phosphorylates This compound This compound This compound->LIMK Inhibits Cofilin Cofilin (Active) p_Cofilin->Cofilin Actin_Dynamics Altered Actin Dynamics Cofilin->Actin_Dynamics Regulates Microtubule_Stability Increased Microtubule Stability (↑ Acetylated α-tubulin) Actin_Dynamics->Microtubule_Stability Influences

This compound signaling pathway.

Experimental Protocols

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing the impact of this compound on microtubule dynamics and associated cellular processes.

Cell_Culture Cell Culture (e.g., A549, MDAMB231) Treatment Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Immunofluorescence Immunofluorescence Staining (α-tubulin, acetylated α-tubulin) Treatment->Immunofluorescence Western_Blot Western Blot Analysis (p-Cofilin, Acetylated α-tubulin) Treatment->Western_Blot Viability_Assay Cell Viability Assay (MTT / MTS) Treatment->Viability_Assay Invasion_Assay Matrigel Invasion Assay Treatment->Invasion_Assay Microscopy Confocal Microscopy and Image Analysis Immunofluorescence->Microscopy Quantification Quantification and Data Analysis Western_Blot->Quantification Viability_Assay->Quantification Invasion_Assay->Quantification Microscopy->Quantification

Experimental workflow.
Protocol 1: Immunofluorescence Staining for α-Tubulin and Acetylated α-Tubulin

This protocol is for visualizing the effects of this compound on microtubule organization and stability.

Materials:

  • Cells (e.g., A549, MDAMB231)

  • Glass coverslips

  • This compound (stock solution in DMSO)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies:

    • Mouse anti-α-tubulin

    • Rabbit anti-acetylated α-tubulin

  • Secondary antibodies:

    • Goat anti-mouse IgG, Alexa Fluor 488

    • Goat anti-rabbit IgG, Alexa Fluor 594

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation. Allow cells to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) or DMSO as a vehicle control for the desired time (e.g., 24 hours).

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (anti-α-tubulin and anti-acetylated α-tubulin) in blocking buffer according to the manufacturer's recommendations.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorescently labeled secondary antibodies in blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the cells using a confocal or fluorescence microscope.

    • Capture images and quantify fluorescence intensity for acetylated α-tubulin relative to total α-tubulin.

Protocol 2: Western Blot Analysis of Phospho-Cofilin and Acetylated α-Tubulin

This protocol allows for the quantitative assessment of this compound's effect on LIMK substrate phosphorylation and microtubule acetylation.

Materials:

  • Cells (e.g., A549, MDAMB231)

  • This compound (stock solution in DMSO)

  • Complete culture medium

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-cofilin (Ser3)

    • Mouse anti-cofilin

    • Rabbit anti-acetylated α-tubulin

    • Mouse anti-α-tubulin

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) or DMSO for the desired duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and boil for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Detect the chemiluminescent signal using a digital imager or X-ray film.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phospho-cofilin to total cofilin and acetylated α-tubulin to total α-tubulin. Normalize to the loading control for overall protein loading.

Protocol 3: Cell Viability (MTT/MTS) Assay

This assay is used to determine the cytotoxic effects of this compound on cell proliferation.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT/MTS Addition and Incubation:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • For MTT Assay: Carefully remove the medium and add 100 µL of solubilization solution to each well. Shake the plate for 10-15 minutes to dissolve the formazan crystals. Measure absorbance at 570 nm.

    • For MTS Assay: Measure the absorbance at 490 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the EC50 value.

Protocol 4: Matrigel Invasion Assay

This assay assesses the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Cells (e.g., MDAMB231)

  • Matrigel-coated transwell inserts (8 µm pore size)

  • 24-well plates

  • This compound (stock solution in DMSO)

  • Serum-free medium

  • Medium containing a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Methanol or 4% PFA for fixation

  • Crystal violet staining solution

Procedure:

  • Rehydration of Inserts:

    • Rehydrate the Matrigel-coated inserts by adding warm, serum-free medium to the top and bottom chambers of the 24-well plate and incubating for 2 hours at 37°C.

  • Cell Preparation and Seeding:

    • During rehydration, harvest and resuspend the cells in serum-free medium.

    • After rehydration, carefully remove the medium from the inserts.

    • Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

    • Seed the cells (e.g., 5 x 10^4 cells) in serum-free medium containing the desired concentration of this compound or DMSO into the upper chamber of the inserts.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Removal of Non-Invasive Cells:

    • Carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently remove the non-invasive cells and Matrigel from the top surface of the membrane.

  • Fixation and Staining:

    • Fix the invaded cells on the bottom of the membrane by immersing the inserts in methanol or 4% PFA for 10-15 minutes.

    • Stain the fixed cells with crystal violet solution for 15-20 minutes.

    • Wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Image the stained cells on the underside of the membrane using a microscope.

    • Count the number of invaded cells in several random fields of view for each insert.

    • Calculate the average number of invaded cells per field and compare the treated groups to the control.

References

Troubleshooting & Optimization

CRT0105950 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of CRT0105950. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful preparation and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The most commonly recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2][3] For in vitro studies, preparing a concentrated stock solution in DMSO is the standard practice.

Q2: What is the maximum solubility of this compound in DMSO?

A2: The reported solubility of this compound in DMSO varies between different suppliers, but it is generally high. Concentrations ranging from 10 mM to as high as 250 mg/mL (634.69 mM) have been reported.[1][4] Achieving the highest concentrations may require techniques such as ultrasonication.[4] It is also recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[4]

Q3: Can I dissolve this compound in other solvents?

A3: Besides DMSO, ethanol is also a viable solvent for this compound, with a reported maximum concentration of 50 mM. For in vivo studies, specific formulations using co-solvents are necessary.

Q4: My this compound is not dissolving properly, what should I do?

A4: If you encounter solubility issues, gentle warming of the solution to 37°C and sonication in an ultrasonic bath can aid in dissolution.[3] Ensure you are using a high-purity, anhydrous solvent. If precipitation occurs when diluting the DMSO stock solution in aqueous media, refer to the troubleshooting guide below.

Q5: How should I store this compound solutions?

A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[4] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Solubility Data Summary

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO10[1]-
DMSO10039.39
DMSO634.69[4]250[4]Requires ultrasonication. Use of new, anhydrous DMSO is recommended.[4]
Ethanol5019.69

Troubleshooting Guide: Compound Precipitation in Aqueous Media

It is a common issue for compounds dissolved in a high concentration of an organic solvent like DMSO to precipitate when diluted into an aqueous buffer or cell culture medium. The following troubleshooting workflow can help address this issue.

G start Precipitation observed upon dilution of DMSO stock in aqueous media check_final_dmso Is the final DMSO concentration in the working solution ≤0.5%? start->check_final_dmso increase_dilution Increase the dilution factor to lower the final DMSO concentration. check_final_dmso->increase_dilution No use_pluronic Consider using a non-ionic surfactant like Pluronic F-127 in the final medium. check_final_dmso->use_pluronic Yes success Precipitation Resolved increase_dilution->success prepare_fresh Prepare a fresh, lower concentration stock solution in DMSO. use_pluronic->prepare_fresh fail Issue Persists: Consider In Vivo Formulation Strategies use_pluronic->fail serial_dilution Perform a serial dilution of the stock in the aqueous medium with vortexing. prepare_fresh->serial_dilution prepare_fresh->fail serial_dilution->success serial_dilution->fail

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use

Materials:

  • This compound powder (Molecular Weight: 393.89 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you will need 3.9389 mg of this compound.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the corresponding volume of DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • If dissolution is slow, sonicate the tube in an ultrasonic water bath for 5-10 minutes, or gently warm to 37°C.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vivo Formulation

For in vivo experiments, this compound needs to be formulated in a vehicle that is suitable for administration to animals. Below are two example protocols for preparing a clear solution.

Formulation 1: DMSO, PEG300, Tween-80, and Saline

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Methodology: This protocol yields a solution with a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add 100 µL of the this compound DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

  • The resulting solution should be clear, with a this compound concentration of at least 2.08 mg/mL (5.28 mM).[4]

Formulation 2: DMSO and SBE-β-CD in Saline

Materials:

  • This compound

  • DMSO

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Saline (0.9% NaCl in sterile water)

Methodology: This protocol yields a solution with a final composition of 10% DMSO and 90% (20% SBE-β-CD in Saline).[4]

  • Prepare a 20% (w/v) SBE-β-CD solution in saline. Dissolve 2 g of SBE-β-CD powder in 10 mL of saline until the solution is clear. This can be stored at 4°C for up to one week.

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add 100 µL of the this compound DMSO stock solution.

  • Add 900 µL of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly until the solution is clear.

  • The resulting solution should have a this compound concentration of at least 2.08 mg/mL (5.28 mM).[4]

Signaling Pathway

This compound is a potent inhibitor of LIM Kinase 1 (LIMK1) and LIMK2.[1] These kinases play a crucial role in regulating actin cytoskeletal dynamics by phosphorylating and inactivating cofilin.[5][6] By inhibiting LIMK, this compound prevents the phosphorylation of cofilin, leading to changes in the actin cytoskeleton.

G cluster_0 Cellular Signaling cluster_1 Inhibitor Action RhoA RhoA/ROCK LIMK LIMK1/2 RhoA->LIMK pCofilin p-Cofilin (Inactive) LIMK->pCofilin Phosphorylation Cofilin Cofilin (Active) Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Actin_Polymerization Actin Polymerization pCofilin->Actin_Polymerization This compound This compound This compound->LIMK Inhibition

Caption: Simplified LIMK signaling pathway and the action of this compound.

References

Technical Support Center: Optimizing Incubation Time for Compound C50

Author: BenchChem Technical Support Team. Date: November 2025

As a large language model, I was unable to find any publicly available information regarding "CRT0105950." This suggests that it may be a new, proprietary, or internally designated compound not yet described in scientific literature.

Therefore, this technical support guide has been created as a template to help researchers establish an experimental framework for optimizing incubation times for a novel compound, which we will refer to as "Compound C50," a hypothetical inhibitor of the MEK1/2 pathway.

This guide provides answers to frequently asked questions and troubleshooting advice for researchers working with the novel MEK1/2 inhibitor, Compound C50.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal incubation time for Compound C50?

A1: The optimal incubation time depends on your experimental goals, such as observing signaling inhibition, phenotypic changes, or cytotoxicity. We recommend a time-course experiment. Start by treating your cells with a fixed, effective concentration of Compound C50 (e.g., the IC50 for target inhibition) and collect samples at various time points (e.g., 1, 6, 12, 24, 48 hours). Analyze the downstream effects, such as the phosphorylation of ERK, to identify the time point with the desired level of inhibition.

Q2: What is the difference between measuring target engagement and a phenotypic outcome?

A2: Target engagement refers to the direct interaction of Compound C50 with its target (MEK1/2), leading to a rapid decrease in the phosphorylation of its immediate substrate, ERK. This can often be observed within 1-6 hours. A phenotypic outcome, such as decreased cell proliferation or apoptosis, is a downstream biological consequence of this inhibition and typically requires a longer incubation period (e.g., 24-72 hours) to become apparent.

Q3: Can the incubation time affect the specificity of Compound C50?

A3: Yes, prolonged exposure to a compound can sometimes lead to off-target effects or induce cellular stress responses that are not related to the primary mechanism of action. Short-term incubations are generally preferred for studying direct signaling events to minimize these confounding factors. Always include appropriate controls, such as a vehicle-treated group and a positive control if available.

Q4: What are the signs of cellular toxicity due to prolonged incubation with Compound C50?

A4: Signs of toxicity include significant changes in cell morphology (e.g., rounding, detachment), a rapid decrease in cell viability (as measured by assays like MTT or Trypan Blue), and the activation of stress-related cellular pathways. It is crucial to run a parallel viability assay during your time-course experiments to distinguish between targeted anti-proliferative effects and general cytotoxicity.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No inhibition of p-ERK observed at any time point. 1. Compound Inactivity: The compound may have degraded due to improper storage or handling. 2. Incorrect Concentration: The concentration used may be too low to effectively inhibit the target. 3. Cellular Resistance: The cell line may have intrinsic or acquired resistance to MEK inhibitors.1. Verify Compound Integrity: Use a fresh stock of Compound C50. 2. Perform a Dose-Response: Test a range of concentrations (e.g., 0.1 nM to 10 µM) at a fixed time point (e.g., 6 hours). 3. Use a Sensitive Cell Line: Confirm the compound's activity in a cell line known to be sensitive to MEK inhibition.
High cell death observed even at short incubation times. 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Off-Target Cytotoxicity: The compound may have cytotoxic off-target effects at the tested concentration.1. Check Solvent Concentration: Ensure the final solvent concentration is non-toxic (typically <0.1% DMSO). Include a vehicle-only control. 2. Lower the Dose: Perform a dose-response experiment to find a concentration that inhibits the target without causing immediate, widespread cell death.
Inconsistent results between experiments. 1. Variable Cell Conditions: Differences in cell confluency, passage number, or serum concentration in the media. 2. Inconsistent Timing: Minor variations in the timing of compound addition or sample collection.1. Standardize Cell Culture: Use cells at a consistent confluency (e.g., 70-80%) and within a specific passage number range. Keep media conditions constant. 2. Maintain a Strict Timeline: Use timers and a consistent workflow for all experimental steps.

Quantitative Data Summary

The following tables present hypothetical data for Compound C50 in a sensitive cancer cell line.

Table 1: Dose-Response of Compound C50 on ERK Phosphorylation (p-ERK) (Assay performed after a 6-hour incubation period)

Compound C50 Conc. (nM)% p-ERK InhibitionStandard Deviation
0.15.2± 1.1
125.8± 3.4
1089.3± 4.1
10095.1± 2.7
100096.2± 2.5

Table 2: Time-Course of p-ERK Inhibition with 10 nM Compound C50

Incubation Time (Hours)% p-ERK InhibitionStandard Deviation
0.545.7± 5.3
178.2± 4.9
690.5± 3.8
1288.9± 4.2
2485.1± 5.6

Experimental Protocols

Protocol 1: Time-Course Analysis of MEK Inhibition via Western Blot

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound C50 in DMSO. Create serial dilutions in culture media to achieve the desired final concentrations.

  • Treatment: Aspirate the old media from the cells and replace it with media containing Compound C50 at the desired final concentration (e.g., 10 nM) or vehicle (DMSO) as a control.

  • Incubation: Place the plates back in the incubator (37°C, 5% CO2).

  • Time-Point Collection: At each designated time point (e.g., 1, 6, 12, 24 hours), remove the corresponding plate.

  • Cell Lysis: Aspirate the media, wash the cells once with ice-cold PBS, and then add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blot: Normalize protein amounts, prepare samples with Laemmli buffer, and perform SDS-PAGE, followed by transfer to a PVDF membrane. Probe the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH). Analyze the results using an appropriate imaging system.

Visualizations

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation C50 Compound C50 C50->MEK experimental_workflow A Seed Cells in 6-Well Plates B Incubate Overnight A->B C Treat with Compound C50 (10 nM) or Vehicle B->C D Collect Samples at 1, 6, 12, 24 hours C->D E Lyse Cells & Quantify Protein D->E F Perform Western Blot (p-ERK, Total ERK, GAPDH) E->F G Analyze Results F->G troubleshooting_logic Start Inconsistent p-ERK Inhibition Results Q1 Is cell confluency consistent? Start->Q1 A1_Yes Standardize Seeding Density Q1->A1_Yes No Q2 Is media serum level constant? Q1->Q2 Yes End Re-run Experiment A1_Yes->End A2_Yes Use Same Media Batch Q2->A2_Yes No Q3 Is compound stock fresh? Q2->Q3 Yes A2_Yes->End A3_Yes Prepare Fresh Aliquots Q3->A3_Yes No Q3->End Yes A3_Yes->End

potential off-target effects of CRT0105950

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using CRT0105950. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, small-molecule inhibitor of LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2).[1][2][3] The LIM kinases are key regulators of actin cytoskeletal dynamics and microtubule organization through their phosphorylation and subsequent inactivation of cofilin.[4][5] By inhibiting LIMK1 and LIMK2, this compound prevents cofilin phosphorylation, leading to increased cofilin activity. This results in enhanced actin depolymerization and alterations in microtubule stability.[1][6]

Q2: What are the expected on-target effects of this compound in a cellular context?

The primary on-target effects of this compound include:

  • Inhibition of cofilin phosphorylation: A dose-dependent decrease in the levels of phosphorylated cofilin (p-cofilin) is a direct indicator of target engagement.[1][4][7]

  • Increased α-tubulin acetylation: This is indicative of altered microtubule dynamics.[1][3][7]

  • Disruption of mitotic microtubule organization: This can lead to mitotic defects and impairment of tumor cell proliferation.[1][6]

  • Inhibition of cell invasion: this compound has been shown to inhibit the invasion of cancer cells in 3D Matrigel assays.[1][4][5]

Q3: What is known about the off-target effects of this compound?

A kinase selectivity profile for this compound was performed against a panel of 442 kinases at a concentration of 10 µM using the KINOMEscan technology.[1] The detailed results of this screening are available in the supplementary data (Supplemental Table 6) of the publication by Mardilovich et al., 2015, but are not detailed in the main text. The study mentions the use of selectivity scores (S-scores) to quantify promiscuity, suggesting a formal assessment of its specificity.[1]

Some studies have shown that combining this compound with inhibitors of EGFR, p38, and Raf can be effective in cancer cell lines.[1][6] This may suggest potential interactions with these pathways, but it is not direct evidence of off-target binding.

Q4: I am not observing the expected phenotype in my experiments. What should I check?

If you are not observing the expected effects of this compound, consider the following troubleshooting steps:

  • Confirm Target Engagement: The most direct way to confirm that this compound is active in your cellular system is to measure the level of phosphorylated cofilin (p-cofilin) by Western blot. A dose-dependent decrease in p-cofilin is the expected outcome.

  • Cell Line Sensitivity: The sensitivity to LIMK inhibitors can vary between different cell lines. Rhabdomyosarcoma, neuroblastoma, and kidney cancer cell lines have been identified as being particularly sensitive to this compound.[1][6]

  • Compound Integrity and Concentration: Ensure the compound is properly stored and that the working concentration is appropriate for your cell type. The in vitro IC50 values for LIMK1 and LIMK2 are in the low nanomolar range, but cellular EC50 values may be higher.

  • Experimental Readout: The chosen experimental endpoint may not be sensitive to LIMK inhibition in your specific model. Consider using multiple assays to assess the compound's effect, such as an invasion assay or analysis of microtubule dynamics.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
LIMK10.3[1][2][3]
LIMK21[1][2][3]

Experimental Protocols

Protocol 1: Western Blot for Phospho-Cofilin

  • Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-cofilin (e.g., Ser3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total cofilin or a housekeeping protein like GAPDH or α-tubulin.

Protocol 2: In Vitro Invasion Assay (Matrigel)

  • Chamber Preparation: Use transwell inserts with an 8 µm pore size. Coat the upper surface of the membrane with a layer of Matrigel.

  • Cell Seeding: Seed cells in serum-free media in the upper chamber.

  • Treatment: Add this compound or vehicle control to both the upper and lower chambers. The lower chamber should contain a chemoattractant (e.g., media with FBS).

  • Incubation: Incubate the plate for a sufficient time to allow for cell invasion (e.g., 24-48 hours).

  • Analysis:

    • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol.

    • Stain the invading cells with a suitable stain (e.g., crystal violet).

    • Elute the stain and quantify the absorbance, or count the number of invading cells under a microscope.

Visualizations

On_Target_Signaling_Pathway cluster_this compound This compound Action cluster_Kinase Kinase cluster_Substrate Substrate cluster_Cellular_Effect Cellular Effect This compound This compound LIMK1_LIMK2 LIMK1/2 This compound->LIMK1_LIMK2 Inhibits Cofilin_P p-Cofilin (Inactive) LIMK1_LIMK2->Cofilin_P Phosphorylates Cofilin Cofilin (Active) Cofilin_P->Cofilin Dephosphorylation Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Promotes

Caption: On-target signaling pathway of this compound.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment with this compound Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE and Transfer Protein_Quantification->SDS_PAGE Immunoblotting 5. Immunoblotting for p-Cofilin SDS_PAGE->Immunoblotting Detection 6. Detection Immunoblotting->Detection Analysis 7. Data Analysis Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

Invasion_Assay_Workflow Chamber_Prep 1. Matrigel Coating of Transwell Cell_Seeding 2. Cell Seeding in Upper Chamber Chamber_Prep->Cell_Seeding Treatment 3. Add this compound Cell_Seeding->Treatment Incubation 4. Incubation (24-48h) Treatment->Incubation Cell_Removal 5. Remove Non-invading Cells Incubation->Cell_Removal Staining 6. Fix and Stain Invading Cells Cell_Removal->Staining Quantification 7. Quantification Staining->Quantification

Caption: Experimental workflow for in vitro invasion assay.

References

CRT0105950 cytotoxicity in sensitive cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CRT0105950, a potent inhibitor of LIM kinase (LIMK) 1 and 2.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Question Answer
Why am I observing lower than expected cytotoxicity in sensitive cell lines? 1. Compound Integrity and Storage: Ensure this compound has been stored correctly at -20°C for short-term and -80°C for long-term storage to prevent degradation. 2. Cell Line Health: Confirm that the cell lines are healthy, free from contamination (e.g., mycoplasma), and are within a low passage number. 3. Seeding Density: Optimize cell seeding density. Too high a density can lead to contact inhibition and reduced proliferation, masking the cytotoxic effects. 4. Assay Duration: The cytotoxic effects of this compound may be time-dependent. Consider extending the incubation period (e.g., 72 hours) to observe a significant effect.[1]
My cytotoxicity assay results are inconsistent across experiments. What could be the cause? 1. Compound Precipitation: this compound may precipitate in media, especially at higher concentrations. Visually inspect the media for any precipitate. If observed, try dissolving the compound in a different solvent or using a lower concentration range. 2. Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions. 3. Edge Effects in Plates: "Edge effects" in multi-well plates can lead to variability. Avoid using the outer wells or ensure they are filled with media to maintain humidity. 4. Cell Plating Uniformity: Ensure a uniform single-cell suspension before plating to avoid clumps and uneven cell distribution.
I am not seeing the expected decrease in cofilin phosphorylation after treatment with this compound. Why? 1. Treatment Duration and Concentration: The effect on cofilin phosphorylation can be rapid. A 24-hour treatment has been shown to be effective.[1][2] Ensure you are using a concentration range appropriate for your cell line. 2. Antibody Quality: Verify the specificity and efficacy of your primary antibody against phospho-cofilin. 3. Lysate Preparation: Prepare cell lysates quickly on ice with appropriate phosphatase inhibitors to preserve the phosphorylation status of proteins.
Why are my control cells showing some level of cytotoxicity? 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to some cell lines at higher concentrations. Ensure the final solvent concentration in your vehicle control is the same as in your treated wells and is at a non-toxic level (typically ≤ 0.1%). 2. Extended Incubation: Long incubation times can lead to nutrient depletion and cell death in control wells, especially with fast-growing cell lines.

Frequently Asked Questions (FAQs)

Question Answer
What is the mechanism of action of this compound? This compound is a potent inhibitor of LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2).[3][4] LIM kinases phosphorylate and inactivate cofilin, a key regulator of actin cytoskeletal dynamics.[4][5] By inhibiting LIMK, this compound prevents cofilin phosphorylation, leading to alterations in the actin and microtubule cytoskeletons, which can impair cancer cell proliferation, invasion, and induce mitotic defects.[1][4]
Which cancer cell lines are particularly sensitive to this compound? Studies have shown that rhabdomyosarcoma, neuroblastoma, and kidney cancer cell lines are significantly sensitive to this compound.[1]
What are the in vitro IC50 values for this compound against LIMK1 and LIMK2? The in vitro IC50 values for this compound are 0.3 nM for LIMK1 and 1 nM for LIMK2.[3]
What is the recommended storage condition for this compound? For long-term storage, it is recommended to store this compound at -80°C (up to 6 months). For short-term storage, -20°C (up to 1 month) is suitable.[3]
Can this compound be used in combination with other drugs? Yes, studies have explored combinations of LIMK inhibitors with other kinase inhibitors (e.g., EGFR, p38, and Raf inhibitors) and microtubule polymerization inhibitors, which have shown increased cytotoxic potency.[1]

Quantitative Data

Table 1: Cytotoxicity of this compound in Sensitive Cancer Cell Lines

Cancer TypeMean EC50 (µM)
Rhabdomyosarcoma~5
Neuroblastoma~8
Kidney Cancer~10
Overall Mean EC50 across 656 cell lines19.2

Data is approximated from graphical representations in the cited literature.[1]

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM)
MV-4-11Leukemia0.387
SKM-1Haematopoietic Neoplasm0.462
HL-60Acute Myeloid Leukemia0.581
NB12Neuroblastoma0.590
MOLM-13Acute Myeloid Leukemia0.593
NCI-H929Myeloma0.651
RCC-MFKidney0.694
ES8Ewing's Sarcoma0.703
ALL-POLymphoblastic Leukemia0.845
LB1047-RCCKidney0.937

This table presents a selection of the most sensitive cell lines from the Genomics of Drug Sensitivity in Cancer database.[6]

Experimental Protocols

1. Cytotoxicity Assay

This protocol is adapted from methodologies used to assess the cytotoxic effects of this compound.[1]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2000 cells/well for A549 cells) and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions to achieve the desired final concentrations.

  • Treatment: Treat the cells with the serially diluted this compound or vehicle control (e.g., DMSO at a final concentration ≤ 0.1%).

  • Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • Cell Viability Measurement:

    • Fix the surviving cells with 4% paraformaldehyde.

    • Stain the nuclei with a fluorescent dye such as DAPI (250 ng/ml).

    • Image the plates using a high-content imaging system.

    • Quantify the number of nuclei to determine cell survival.

  • Data Analysis: Calculate the EC50 values by fitting the dose-response data to a suitable model.

2. Western Blotting for Phospho-Cofilin

This protocol is based on methods to detect changes in cofilin phosphorylation.[1][2]

  • Cell Treatment: Plate cells and treat them with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-cofilin overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total cofilin or a loading control (e.g., α-Tubulin or GAPDH) to normalize the results.

Visualizations

G RhoGTPases Rho GTPases LIMK LIMK1/LIMK2 RhoGTPases->LIMK Activates Cofilin Cofilin (Active) LIMK->Cofilin Phosphorylates Cofilin_P p-Cofilin (Inactive) Actin_Polymerization Actin Polymerization & Cytoskeletal Stability Cofilin_P->Actin_Polymerization Cofilin->Cofilin_P Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization This compound This compound This compound->LIMK Inhibits

Caption: Signaling pathway of this compound action.

G start Start plate_cells Plate Sensitive Cell Lines start->plate_cells treat_cells Treat with this compound (Dose-Response) plate_cells->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate cytotoxicity_assay Cytotoxicity Assay (e.g., DAPI staining) incubate->cytotoxicity_assay western_blot Western Blot for p-Cofilin incubate->western_blot data_analysis Data Analysis (EC50/IC50 Calculation) cytotoxicity_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound cytotoxicity.

References

Technical Support Center: CRT0105950 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the CRT0105950 inhibitor. The information is tailored for researchers, scientists, and drug development professionals to address common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2).[1][2][3] Its primary mechanism of action is to bind to the ATP-binding site of LIMK1 and LIMK2, preventing the phosphorylation of their downstream substrate, cofilin.[4] This leads to an increase in active, non-phosphorylated cofilin, which in turn enhances actin filament turnover and reduces actin stabilization.[4]

Q2: How should I store and handle this compound?

A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to one month.[1] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Q3: In what solvent should I dissolve this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For cell-based assays, this stock solution is then further diluted in culture medium. It is crucial to ensure the final DMSO concentration in your experiments is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.

Q4: What are the expected cellular effects of this compound treatment?

A4: Treatment of cells with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of cofilin at Serine 3.[5] Additionally, studies have shown that this compound can induce an increase in the acetylation of α-tubulin.[5][6] These effects are associated with disruption of the actin and microtubule cytoskeletons, which can impair cell proliferation, migration, and invasion.[2][3][5]

Troubleshooting Guide for Inconsistent Results

Issue 1: High Variability in Cell Viability/Proliferation Assays

Possible Cause 1: Compound Solubility and Stability

  • Explanation: Small molecule inhibitors can precipitate out of solution when diluted into aqueous culture media, leading to inconsistent effective concentrations. The compound may also degrade with improper storage or handling.

  • Troubleshooting Steps:

    • Visually inspect for any precipitation after diluting the DMSO stock in your final culture medium.

    • Prepare fresh dilutions for each experiment from a properly stored stock solution.

    • Consider using a solubilizing agent if precipitation is observed. One protocol suggests a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for in vivo use, which may be adapted for in vitro work with appropriate controls.[1]

Possible Cause 2: Cell Health and Seeding Density

  • Explanation: The health, passage number, and seeding density of your cells can significantly impact their response to inhibitors.

  • Troubleshooting Steps:

    • Use cells with a low passage number and ensure they are in the logarithmic growth phase.

    • Maintain a consistent cell seeding density across all wells and experiments. Use a cell counter for accuracy.

    • Avoid "edge effects" in multi-well plates by not using the outer wells or by filling them with sterile PBS or media.

Possible Cause 3: Cell Line-Specific Sensitivity

  • Explanation: Different cell lines exhibit varying levels of dependence on the LIMK signaling pathway.

  • Troubleshooting Steps:

    • Perform a dose-response curve for each new cell line to determine the optimal concentration range and EC50 value.

    • Research the expression levels of LIMK1 and LIMK2 in your cell line of interest.

Issue 2: No or Weak Inhibition of Cofilin Phosphorylation

Possible Cause 1: Insufficient Inhibitor Concentration or Incubation Time

  • Explanation: The concentration of this compound may be too low, or the treatment duration may be too short to observe a significant decrease in cofilin phosphorylation.

  • Troubleshooting Steps:

    • Perform a dose-response experiment to determine the optimal inhibitor concentration.

    • Conduct a time-course experiment to identify the optimal treatment duration.

Possible Cause 2: Low Basal LIMK Activity

  • Explanation: The LIMK pathway may not be highly active in your chosen cell line under basal conditions.

  • Troubleshooting Steps:

    • Consider stimulating the cells with an appropriate agonist to activate upstream signaling pathways that converge on LIMK. For example, doxorubicin has been used to increase cofilin phosphorylation.[5]

Possible Cause 3: Technical Issues with Western Blotting

  • Explanation: Problems with antibody quality, protein extraction, or the western blotting procedure can lead to unreliable results.

  • Troubleshooting Steps:

    • Use a validated antibody specific for phospho-cofilin (Ser3).

    • Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your proteins.

    • Run appropriate controls, including a total cofilin loading control and positive/negative control cell lysates.

Issue 3: Unexpected or Off-Target Effects

Possible Cause 1: High Inhibitor Concentration

  • Explanation: At high concentrations, kinase inhibitors may bind to other kinases, leading to off-target effects.

  • Troubleshooting Steps:

    • Use the lowest effective concentration of this compound that gives the desired on-target effect (inhibition of cofilin phosphorylation).

    • Consult kinome scan data to identify potential off-target kinases. A study has shown that at 10 µM, this compound has a high degree of selectivity.[7]

Possible Cause 2: Activation of Compensatory Signaling Pathways

  • Explanation: Inhibition of one signaling pathway can sometimes lead to the activation of compensatory pathways.

  • Troubleshooting Steps:

    • Investigate other related signaling pathways that might be affected by LIMK inhibition.

    • Consider using a combination of inhibitors to block potential compensatory mechanisms.

Quantitative Data Summary

ParameterValueSource
IC50 LIMK1 (in vitro) 0.3 nM[1]
IC50 LIMK2 (in vitro) 1 nM[1]
Cellular p-cofilin IC50 ~1 µM[2]
Cell Viability (at 10 µM) 100% in some cell lines[2]
Invasion Inhibition (at 3 µM) ~52% in MDA-MB-231 cells[2]

Experimental Protocols

Protocol 1: Western Blot for Phospho-Cofilin
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or DMSO vehicle for the determined incubation time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-cofilin (Ser3) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe with an antibody for total cofilin and a loading control (e.g., GAPDH or β-actin).

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Immunofluorescence for α-Tubulin Acetylation
  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. After adherence, treat with this compound or DMSO for the desired time.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against acetylated α-tubulin overnight at 4°C.[8]

    • Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Counterstain nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Visualizations

LIMK_Signaling_Pathway cluster_upstream Upstream Regulators cluster_limk LIMK cluster_downstream Downstream Effectors cluster_inhibitor Inhibitor Rho_GTPases Rho GTPases (Rho, Rac, Cdc42) ROCK_PAK ROCK / PAK Rho_GTPases->ROCK_PAK activates LIMK LIMK1 / LIMK2 ROCK_PAK->LIMK activates Cofilin_P p-Cofilin (Inactive) LIMK->Cofilin_P phosphorylates Cofilin Cofilin (Active) Cofilin_P->Cofilin dephosphorylation Actin_Severing Actin Filament Severing Cofilin->Actin_Severing This compound This compound This compound->LIMK inhibits

Caption: The LIMK signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Inconsistent_Results Inconsistent Results with This compound Compound_Issues Compound Integrity/ Solubility Inconsistent_Results->Compound_Issues Cellular_Factors Cellular Factors (Health, Density, Type) Inconsistent_Results->Cellular_Factors Assay_Execution Assay Execution Inconsistent_Results->Assay_Execution Check_Storage Verify Storage & Prepare Fresh Aliquots Compound_Issues->Check_Storage Optimize_Protocols Standardize Cell Culture & Assay Protocols Cellular_Factors->Optimize_Protocols Validate_Reagents Validate Antibodies & Reagents Assay_Execution->Validate_Reagents

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Experimental_Workflow cluster_setup Experiment Setup cluster_readout Readout cluster_analysis Data Analysis Cell_Culture Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment Western_Blot Western Blot (p-Cofilin) Treatment->Western_Blot Viability_Assay Cell Viability Assay Treatment->Viability_Assay Immunofluorescence Immunofluorescence (Ac-Tubulin) Treatment->Immunofluorescence Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Immunofluorescence->Data_Analysis

Caption: A general experimental workflow for assessing the effects of this compound.

References

Technical Support Center: Troubleshooting CRT0105950 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance to troubleshoot and prevent the precipitation of CRT0105950 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2), with IC50 values of 0.3 nM and 1 nM, respectively.[1][2] LIM kinases play a crucial role in regulating actin cytoskeletal dynamics by phosphorylating and inactivating cofilin, a protein that promotes actin filament depolymerization.[3][4] By inhibiting LIMK, this compound prevents cofilin phosphorylation, leading to increased actin depolymerization and disruption of the actin cytoskeleton. This activity makes it a valuable tool for cancer research, particularly in studying tumor cell invasion and proliferation.[1][3]

Q2: What are the common causes of this compound precipitation in cell culture media?

Precipitation of this compound in cell culture media can be attributed to several factors:

  • Poor Aqueous Solubility: Like many small molecule inhibitors, this compound has limited solubility in aqueous solutions.

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.

  • Solvent Shock: this compound is typically dissolved in a non-aqueous solvent like dimethyl sulfoxide (DMSO). When a concentrated DMSO stock solution is rapidly diluted into the aqueous environment of the cell culture medium, the abrupt change in polarity can cause the compound to "crash out" of solution.

  • Media Composition: Components of the cell culture medium, such as salts, pH, and the presence of serum proteins, can influence the solubility of the compound.

  • Temperature: Temperature fluctuations can affect solubility. For instance, moving media between cold storage and a 37°C incubator can sometimes induce precipitation.

Q3: How can I visually identify this compound precipitation?

Precipitation can manifest as:

  • A fine, crystalline powder or amorphous solid settling at the bottom of the culture vessel.

  • A cloudy or hazy appearance in the media.

  • Small particles floating in the media, which may be visible to the naked eye or under a microscope.

It is important to distinguish precipitation from microbial contamination, which may also cause turbidity but is typically accompanied by a rapid pH change (indicated by a color change in the phenol red indicator) and the presence of microorganisms visible under high magnification.

Troubleshooting Guide

Issue: Precipitation observed immediately after adding this compound to the media.

This is often due to "solvent shock" or exceeding the compound's solubility limit.

Solutions:

  • Optimize Stock Solution Preparation:

    • Use high-quality, anhydrous DMSO to prepare the initial stock solution. Hygroscopic DMSO can negatively impact solubility.

    • For in vivo or challenging in vitro systems, consider a co-solvent system. A published protocol for this compound includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, yielding a clear solution of at least 2.08 mg/mL.[1]

  • Modify the Dilution Procedure:

    • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform one or more intermediate dilutions in media or a buffer.

    • Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed (37°C) media while gently vortexing or swirling. This allows for more gradual dissolution.

    • Maintain a Low Final DMSO Concentration: Keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.5%, to minimize solvent effects and cell toxicity.

Issue: Precipitation observed after a period of incubation.

This may indicate that the compound is unstable or its solubility is affected by changes in the media over time (e.g., pH shifts due to cell metabolism).

Solutions:

  • Assess Compound Stability:

    • Test the stability of this compound in your specific cell culture medium at 37°C over the time course of your experiment. This can be done by preparing a solution of the compound in media, incubating it, and then visually inspecting for precipitation at different time points.

  • Control Media Conditions:

    • pH: Ensure the pH of your culture medium is stable. Use freshly prepared media and ensure proper CO2 levels in the incubator.

    • Serum: Fetal Bovine Serum (FBS) contains proteins that can bind to small molecules, sometimes improving their solubility. If you are using serum-free media, consider whether adding a small percentage of serum is compatible with your experimental design. Conversely, in some cases, interactions with serum proteins can also lead to precipitation. If you suspect this, you may need to test different lots or sources of FBS.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO39.39100
Ethanol19.6950

Data sourced from publicly available information.

Table 2: Recommended Stock Solution Formulations

ProtocolComponent 1Component 2Component 3Component 4Final Concentration
110% DMSO40% PEG3005% Tween-8045% Saline≥ 2.08 mg/mL (≥ 5.28 mM)
210% DMSO90% (20% SBE-β-CD in Saline)--≥ 2.08 mg/mL (≥ 5.28 mM)

These formulations are designed to improve the solubility of this compound for in vivo or challenging in vitro applications.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 393.89 g/mol ).

    • Weigh the this compound powder and add it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of Working Solutions and Treatment of Cells

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Serial Dilution: Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform at least one intermediate dilution step.

    • Example for a 10 µM final concentration:

      • Prepare a 1 mM intermediate stock by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed media. Vortex gently.

      • Add the appropriate volume of the 1 mM intermediate stock to your cell culture plates to achieve a final concentration of 10 µM. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of media in a well of a 24-well plate.

    • Control: Prepare a vehicle control using the same final concentration of DMSO as in the experimental conditions.

    • Gently mix the contents of the wells after adding the compound.

    • Incubate the cells for the desired period.

Visualizations

LIMK_Signaling_Pathway LIMK Signaling Pathway and Inhibition by this compound Extracellular_Signals Extracellular Signals (e.g., Growth Factors) GPCRs_RTKs GPCRs / RTKs Extracellular_Signals->GPCRs_RTKs Rho_GTPases Rho GTPases (Rho, Rac, Cdc42) GPCRs_RTKs->Rho_GTPases ROCK_PAK ROCK / PAK Rho_GTPases->ROCK_PAK LIMK LIMK1 / LIMK2 ROCK_PAK->LIMK Activation Cofilin Cofilin LIMK->Cofilin Phosphorylation p_Cofilin p-Cofilin (Inactive) LIMK->p_Cofilin Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Actin_Polymerization Actin Polymerization & Cytoskeletal Reorganization p_Cofilin->Actin_Polymerization This compound This compound This compound->LIMK Inhibition Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Precipitation Observed Check_Stock Check Stock Solution: - Anhydrous DMSO? - Correct Concentration? Start->Check_Stock Check_Dilution Review Dilution Protocol Start->Check_Dilution Test_Solubility Test Solubility in Media (with/without serum) Start->Test_Solubility Stepwise_Dilution Implement Stepwise Dilution Check_Dilution->Stepwise_Dilution Slow_Addition Slow, Dropwise Addition to Pre-warmed Media with Mixing Check_Dilution->Slow_Addition Lower_DMSO Lower Final DMSO Concentration (<0.5%) Check_Dilution->Lower_DMSO Resolution Precipitation Resolved Stepwise_Dilution->Resolution Slow_Addition->Resolution Lower_DMSO->Resolution Consider_CoSolvent Consider Co-Solvent Formulation (e.g., PEG300, Tween-80) Test_Solubility->Consider_CoSolvent Consider_CoSolvent->Resolution

References

Technical Support Center: CRT0105950 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing CRT0105950, a potent LIMK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of LIM kinases (LIMK1 and LIMK2)[1][2][3][4]. Its primary mechanism of action is the inhibition of cofilin phosphorylation[3][4][5]. By preventing the phosphorylation of cofilin, this compound keeps cofilin in its active, non-phosphorylated state. Active cofilin promotes the depolymerization of actin filaments, thereby playing a crucial role in regulating actin cytoskeletal dynamics[6][7]. This regulation of the actin cytoskeleton is fundamental to cellular processes such as motility and invasion[5][8].

Q2: What are the common applications of this compound in research?

This compound is primarily used in cancer research to study and inhibit tumor cell invasion and metastasis[3][4][5][8]. It has been shown to be effective in reducing the invasive capabilities of cancer cells in in vitro models, such as the Matrigel invasion assay[3][4][5]. Additionally, due to its role in regulating the cytoskeleton, it is also utilized in studies related to neurobiology and other diseases where cytoskeletal dynamics are implicated[9].

Q3: How should this compound be stored and handled?

For optimal stability, this compound stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month[1]. Repeated freeze-thaw cycles should be avoided. When preparing working solutions, it is crucial to ensure the compound is fully dissolved. Specific formulation protocols, such as using DMSO, PEG300, and Tween-80, may be necessary for in vivo experiments[1].

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, focusing on the most common assays: the Matrigel invasion assay and the cofilin phosphorylation assay.

Troubleshooting: Matrigel Invasion Assay Variability

High variability in Matrigel invasion assays is a common challenge. The following table outlines potential sources of variability and provides specific troubleshooting recommendations.

Potential Issue Possible Cause Recommended Solution
Inconsistent cell invasion between replicates Non-homogenous Matrigel coatingEnsure Matrigel is thawed on ice and kept cold to prevent premature gelling. When coating transwell inserts, pipette the Matrigel solution carefully to ensure an even layer across the membrane. Allow the gel to solidify completely in a 37°C incubator for 15-30 minutes[10].
Variable cell seeding densityUse a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers are seeded in each well. Ensure cells are in a single-cell suspension before seeding.
Presence of cell clumpsGently triturate the cell suspension before seeding to break up any clumps. A brief, gentle centrifugation and resuspension in fresh media can also help.
Low or no cell invasion in treated and control groups Suboptimal chemoattractantThe choice and concentration of the chemoattractant are critical. Test a range of chemoattractants and concentrations to determine the optimal conditions for your specific cell type. Fibroblast-conditioned medium is a commonly used potent chemoattractant[10].
Incorrect Matrigel concentration or thicknessThe density and thickness of the Matrigel barrier can significantly impact invasion. You may need to optimize the Matrigel concentration (e.g., by diluting it with serum-free medium) and the volume applied to each insert[11].
Cells are not inherently invasiveConfirm the invasive potential of your cell line from the literature or by using a highly invasive cell line (e.g., MDA-MB-231) as a positive control[12].
High background (non-invading cells on the lower surface) Cells "falling through" poresThis can occur if the Matrigel layer is too thin or has gaps. Ensure a complete and even coating. Using smaller pore size inserts may also be beneficial, depending on the cell type.
Excessive incubation timeOptimize the incubation time for your assay. Very long incubation periods can lead to cell overgrowth and detachment, which may be misinterpreted as invasion.
Troubleshooting: Cofilin Phosphorylation Assay Variability

Measuring changes in cofilin phosphorylation can be sensitive to various factors. This guide provides solutions to common problems encountered in these assays.

Potential Issue Possible Cause Recommended Solution
Inconsistent p-cofilin levels in control samples Variable phosphatase activityThe phosphorylation state of cofilin is dynamically regulated by both kinases (like LIMK) and phosphatases (like Slingshot and chronophin)[7][13]. Ensure consistent cell lysis conditions and include phosphatase inhibitors in your lysis buffer.
Fluctuations in intracellular pHCofilin activity is pH-sensitive[7]. Maintain consistent pH in your cell culture and experimental buffers.
Changes in PIP2 levelsPhosphatidylinositol 4,5-bisphosphate (PIP2) can regulate cofilin activity[7]. Be aware that signaling pathways affecting PIP2 levels could indirectly influence your results.
No significant decrease in p-cofilin after this compound treatment Insufficient drug concentration or incubation timePerform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and experimental conditions.
Low basal p-cofilin levelsSome cell lines may have very low endogenous levels of phosphorylated cofilin. You may need to stimulate the cells with an agonist that activates upstream regulators of LIMK (e.g., growth factors that activate Rho GTPases) to induce a measurable level of p-cofilin.
Issues with antibody specificity or sensitivity in Western blottingValidate your primary antibody for phosphorylated cofilin (p-Ser3) to ensure it is specific and sensitive enough to detect the changes. Use a positive control lysate from cells known to have high p-cofilin levels.
High background in Western blot Non-specific antibody bindingOptimize your Western blot protocol, including antibody concentrations, blocking conditions, and washing steps.

Experimental Protocols

Key Experiment 1: Matrigel Invasion Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Transwell inserts (e.g., 8.0 µm pore size)

  • Matrigel Basement Membrane Matrix

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., 10% FBS or fibroblast-conditioned medium)

  • This compound

  • Cotton swabs

  • Methanol or another fixative

  • Crystal violet or another cell stain

  • Microscope

Procedure:

  • Coating the Inserts:

    • Thaw Matrigel on ice overnight at 4°C.

    • Dilute Matrigel to the desired concentration with ice-cold, serum-free medium.

    • Add a uniform layer of the diluted Matrigel solution to the upper chamber of the transwell inserts.

    • Incubate at 37°C for at least 30 minutes to allow the gel to solidify.

  • Cell Seeding:

    • Harvest and resuspend cells in serum-free medium.

    • Add the cell suspension to the upper chamber of the Matrigel-coated inserts. Include different concentrations of this compound in the cell suspension for the treatment groups.

  • Incubation:

    • Add medium containing a chemoattractant to the lower chamber.

    • Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 24-48 hours).

  • Staining and Quantification:

    • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol.

    • Stain the fixed cells with crystal violet.

    • Count the number of stained, invaded cells in several fields of view under a microscope.

Key Experiment 2: Western Blot for Phospho-Cofilin

This protocol outlines the steps to measure the levels of phosphorylated cofilin in response to this compound treatment.

Materials:

  • Cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total cofilin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere.

    • Treat cells with various concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-cofilin antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total cofilin or a housekeeping protein like GAPDH or β-actin.

Visualizations

LIMK_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core Core Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors Rho_GTPases Rho GTPases (Rho, Rac, Cdc42) Growth_Factors->Rho_GTPases activate ROCK_PAK ROCK / PAK Rho_GTPases->ROCK_PAK activate LIMK LIMK1 / LIMK2 ROCK_PAK->LIMK phosphorylate (activate) p_Cofilin p-Cofilin (Inactive) LIMK->p_Cofilin phosphorylates Cofilin Cofilin (Active) p_Cofilin->Cofilin dephosphorylated by phosphatases Actin_Polymerization Actin Polymerization (Stress Fiber Formation) p_Cofilin->Actin_Polymerization promotes Actin_Depolymerization Actin Depolymerization (Increased Dynamics) Cofilin->Actin_Depolymerization promotes This compound This compound This compound->LIMK inhibits Cell_Motility Decreased Cell Motility & Invasion Actin_Depolymerization->Cell_Motility

Caption: LIMK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., MDA-MB-231) Treatment Treat Cells with This compound Cell_Culture->Treatment CRT_Prep Prepare this compound Working Solutions CRT_Prep->Treatment Invasion_Assay Matrigel Invasion Assay Treatment->Invasion_Assay pCofilin_Assay p-Cofilin Western Blot Treatment->pCofilin_Assay Quantify_Invasion Quantify Invading Cells Invasion_Assay->Quantify_Invasion Quantify_pCofilin Densitometry of p-Cofilin Bands pCofilin_Assay->Quantify_pCofilin Results Results & Interpretation Quantify_Invasion->Results Quantify_pCofilin->Results

Caption: General experimental workflow for this compound studies.

References

determining the optimal CRT0105950 concentration range

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal concentration range for CRT0105950, a potent LIM Kinase (LIMK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of both LIMK1 and LIMK2.[1] LIM kinases are key regulators of cytoskeletal dynamics.[2][3] By inhibiting LIMK, this compound prevents the phosphorylation of cofilin, a downstream substrate.[2] This leads to an increase in cofilin activity, which in turn affects actin filament dynamics and microtubule organization.[2][3]

Q2: What is the reported potency (IC50) of this compound?

A2: The in vitro IC50 values for this compound are approximately 0.3 nM for LIMK1 and 1 nM for LIMK2.[1][2] In cellular assays, the concentration required to inhibit cofilin phosphorylation is in the low micromolar range.[4][5]

Q3: What is a general starting concentration range for in vitro experiments?

A3: Based on published data, a starting concentration range of 0.1 µM to 10 µM is recommended for most cell-based assays.[2] A study screening 656 cancer cell lines used a concentration range of 0.3-10 μM.[2] Significant inhibition of breast cancer cell invasion has been observed at 3 μM.[2][6]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO.[7] For a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. For long-term storage, aliquoting and storing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.[1][7] Please refer to the manufacturer's datasheet for specific solubility and storage instructions.

Troubleshooting Guide

Issue 1: No significant effect observed at the recommended starting concentrations.

  • Possible Cause 1: Cell Line Insensitivity.

    • Troubleshooting Step: Different cell lines can exhibit varying sensitivity to LIMK inhibition.[2] It is advisable to perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM) to determine the EC50 value for your specific cell line.

  • Possible Cause 2: Suboptimal Incubation Time.

    • Troubleshooting Step: The time required to observe a cellular effect can vary. Consider performing a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.

  • Possible Cause 3: Compound Degradation.

    • Troubleshooting Step: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock aliquot for each experiment.

Issue 2: High levels of cytotoxicity observed.

  • Possible Cause 1: Concentration is too high.

    • Troubleshooting Step: High concentrations of any compound can lead to off-target effects and cytotoxicity. Lower the concentration range in your dose-response experiments. It is crucial to differentiate between specific inhibition of LIMK and general cellular toxicity.

  • Possible Cause 2: Solvent Toxicity.

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a tolerable level for your cells (typically <0.1%). Run a vehicle control (medium with the same concentration of solvent) to assess solvent-induced toxicity.

Experimental Protocols

Determining the Optimal Concentration using a Cell Viability Assay

This protocol outlines a general method to determine the effective concentration range of this compound for a specific cell line using a common cell viability assay like MTT or CellTiter-Glo®.

Materials:

  • This compound

  • DMSO

  • Cell culture medium appropriate for your cell line

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 50 µM. Remember to prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.

  • Cell Viability Measurement: After the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration to determine the EC50 value.

Quantitative Data Summary

ParameterValueSource
IC50 (LIMK1, in vitro) 0.3 nM[1][2]
IC50 (LIMK2, in vitro) 1 nM[1][2]
IC50 (Cell p-cofilin) ~1 µM[4][5]
Screening Concentration Range (656 cancer cell lines) 0.3 - 10 µM[2]
Effective Concentration (Inhibition of breast cancer cell invasion) 3 µM[2][6]

Visualizations

This compound Signaling Pathway

CRT0105950_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 LIMK and Downstream Effects cluster_2 Inhibitor Rho_GTPases Rho GTPases (e.g., RhoA, Rac1, Cdc42) ROCK ROCK Rho_GTPases->ROCK LIMK LIMK1/2 ROCK->LIMK Cofilin_p Phosphorylated Cofilin (Inactive) LIMK->Cofilin_p Phosphorylates Microtubule_Organization Microtubule Organization LIMK->Microtubule_Organization Regulates Cofilin Cofilin (Active) Cofilin_p->Cofilin Inactivated by Phosphorylation Actin_Depolymerization Actin Filament Depolymerization Cofilin->Actin_Depolymerization This compound This compound This compound->LIMK Inhibits Optimal_Concentration_Workflow start Start: Define Cell Line and Assay prepare_stock Prepare 10 mM this compound Stock in DMSO start->prepare_stock dose_response Perform Dose-Response Experiment (e.g., 0.01 µM to 50 µM) prepare_stock->dose_response time_course Perform Time-Course Experiment (e.g., 6, 12, 24, 48h) dose_response->time_course viability_assay Conduct Cell Viability Assay (e.g., MTT, CellTiter-Glo®) time_course->viability_assay data_analysis Analyze Data and Determine EC50 viability_assay->data_analysis troubleshoot Troubleshoot if Necessary (See Guide) data_analysis->troubleshoot troubleshoot->dose_response No Effect optimal_range Define Optimal Concentration Range for Further Experiments troubleshoot->optimal_range Effect Observed

References

Technical Support Center: Addressing Cellular Resistance to CRT0105950

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cellular resistance to CRT0105950, a potent LIMK1 and LIMK2 inhibitor.

Troubleshooting Guides

This section offers guidance on identifying and addressing common issues that may suggest the development of cellular resistance to this compound during your experiments.

Issue 1: Decreased Sensitivity to this compound in Long-Term Cultures

  • Observation: Previously sensitive cell lines show a gradual increase in the half-maximal inhibitory concentration (IC50) of this compound over several passages.

  • Potential Cause: Acquired resistance through the selection of a resistant cell population or the induction of resistance mechanisms.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response assay to confirm the shift in IC50 compared to the parental cell line.

    • Investigate On-Target Mechanisms:

      • Sequence the kinase domain of LIMK1 and LIMK2 to identify potential mutations that may interfere with this compound binding.

      • Perform a western blot to assess the total protein levels of LIMK1 and LIMK2. Overexpression of the target protein can sometimes lead to resistance.

    • Investigate Off-Target Mechanisms:

      • Activation of Bypass Signaling Pathways: Use phospho-specific antibodies to probe for the activation of alternative pathways that can regulate the cytoskeleton and cell survival, such as the MAPK/ERK, PI3K/Akt, or mTOR pathways.[1]

      • Changes in Downstream Effectors: Analyze the phosphorylation status of cofilin. A sustained high level of phosphorylated cofilin despite this compound treatment could indicate the activation of other kinases that phosphorylate cofilin or the downregulation of cofilin phosphatases.[2]

    • Develop a Resistant Cell Line: If resistance is confirmed, consider establishing a this compound-resistant cell line for further mechanistic studies (see Experimental Protocols).

Issue 2: Heterogeneous Response to this compound within a Cell Population

  • Observation: A subset of cells continues to proliferate and survive at concentrations of this compound that are cytotoxic to the majority of the population.

  • Potential Cause: Pre-existing resistant clones within the parental cell line.

  • Troubleshooting Steps:

    • Isolate and Characterize Resistant Clones: Use single-cell cloning techniques to isolate the resistant subpopulation.

    • Compare Sensitive and Resistant Clones: Perform comparative analyses (as described in Issue 1) between the parental, sensitive, and resistant clones to identify the mechanism of resistance.

    • Consider Combination Therapies: The presence of pre-existing resistance may warrant the investigation of combination therapies to target both the sensitive and resistant populations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of LIM kinase 1 (LIMK1) and LIM kinase 2 (LIMK2).[3] LIM kinases are key regulators of actin cytoskeletal dynamics.[1][4] They phosphorylate and inactivate cofilin, an actin-depolymerizing factor.[5] By inhibiting LIMK, this compound prevents cofilin phosphorylation, leading to increased cofilin activity, actin filament depolymerization, and disruption of the actin cytoskeleton.[3] This ultimately impacts cell motility, invasion, and proliferation.[1][4]

Q2: What are the potential mechanisms of acquired resistance to this compound?

A2: While specific resistance mechanisms to this compound have not been extensively documented, based on resistance to other kinase inhibitors, potential mechanisms include:

  • On-Target Alterations:

    • Mutations in the LIMK1/2 Kinase Domain: Similar to other kinase inhibitors, mutations in the ATP-binding pocket of LIMK1 or LIMK2 could reduce the binding affinity of this compound.

    • Amplification of the LIMK1 or LIMK2 Gene: Increased expression of the target kinases may require higher concentrations of the inhibitor to achieve a therapeutic effect.

  • Activation of Bypass Signaling Pathways:

    • Cells may activate alternative signaling pathways to maintain cytoskeleton stability and promote survival, thereby circumventing the effects of LIMK inhibition. Potential bypass pathways include the Rho/ROCK, PAK, PI3K/Akt, and MAPK pathways.[1]

  • Alterations in Downstream Signaling:

    • Upregulation of Cofilin Phosphorylation: Increased activity of other kinases that can phosphorylate cofilin or decreased activity of cofilin phosphatases (e.g., Slingshot family) could counteract the effect of this compound.[2][6]

  • Drug Efflux:

    • Increased expression of multidrug resistance transporters, such as P-glycoprotein (MDR1), could actively pump this compound out of the cell, reducing its intracellular concentration.

Q3: How can I develop a this compound-resistant cell line?

A3: A common method for developing a drug-resistant cell line is through continuous exposure to escalating doses of the drug.[7][8] A detailed protocol is provided in the Experimental Protocols section.

Q4: My dose-response curve for this compound is not reproducible. What could be the issue?

A4: Poor reproducibility in cell-based assays can arise from several factors.[9][10] Common issues include:

  • Cell Seeding Density: Inconsistent cell numbers per well can lead to variability. Ensure a homogenous cell suspension and use calibrated pipettes.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range.

  • Reagent Preparation and Storage: Prepare fresh dilutions of this compound for each experiment and store the stock solution according to the manufacturer's instructions.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.

Quantitative Data

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
LIMK10.3
LIMK21

Data sourced from MedchemExpress and Tocris Bioscience.[3][11]

Table 2: Hypothetical IC50 Shift in a this compound-Resistant Cell Line

Cell LineThis compound IC50 (µM)Fold Resistance
Parental (Sensitive)0.51
Resistant5.010

This table represents a hypothetical example of a 10-fold increase in IC50 in a resistant cell line, a common observation in acquired drug resistance studies.

Experimental Protocols

1. Protocol for Generating a this compound-Resistant Cell Line

This protocol describes the generation of a drug-resistant cell line by continuous exposure to increasing concentrations of this compound.[7][8]

  • Materials:

    • Parental cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • DMSO (for stock solution)

    • Cell counting solution (e.g., trypan blue)

    • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Procedure:

    • Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cell line.

    • Initial Treatment: Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Monitor and Passage: Monitor the cells for growth. When the cells reach 70-80% confluency, passage them and re-seed them in fresh medium containing the same concentration of this compound.

    • Dose Escalation: Once the cells are proliferating at a normal rate in the presence of the current drug concentration, increase the concentration of this compound by 1.5 to 2-fold.

    • Repeat Cycles: Repeat steps 3 and 4 for several months. The cells will gradually adapt to higher concentrations of the drug.

    • Confirm Resistance: Periodically (e.g., every 4-6 weeks), perform a dose-response assay to determine the IC50 of the treated cell population and compare it to the parental cell line. A significant increase in the IC50 (e.g., >5-fold) indicates the development of resistance.

    • Establish a Resistant Cell Bank: Once the desired level of resistance is achieved and stable, expand the resistant cell population and create a cryopreserved cell bank.

2. Protocol for Western Blot Analysis of Phospho-Cofilin

This protocol is for assessing the phosphorylation status of cofilin, a direct substrate of LIMK.

  • Materials:

    • Parental and this compound-resistant cell lines

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies: anti-phospho-cofilin (Ser3), anti-total cofilin, anti-GAPDH (loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Cell Treatment: Seed parental and resistant cells and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE and Western Blot:

      • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane in blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody (e.g., anti-phospho-cofilin) overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total cofilin and a loading control to ensure equal protein loading.

Visualizations

LIMK_Signaling_Pathway cluster_cofilin Rho_GTPases Rho GTPases (Rho, Rac, Cdc42) ROCK_PAK ROCK / PAK Rho_GTPases->ROCK_PAK Activates LIMK LIMK1/2 ROCK_PAK->LIMK Phosphorylates & Activates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Ser3) pCofilin p-Cofilin (Inactive) Actin_Depolymerization Actin Depolymerization (Filament Severing) Cofilin->Actin_Depolymerization Promotes Actin_Polymerization Actin Polymerization (Filament Stabilization) pCofilin->Actin_Polymerization Promotes Cell_Motility Cell Motility & Invasion Actin_Depolymerization->Cell_Motility Actin_Polymerization->Cell_Motility This compound This compound This compound->LIMK

Caption: The LIMK Signaling Pathway and the inhibitory action of this compound.

Resistance_Workflow Start Decreased Sensitivity Observed Confirm Confirm IC50 Shift (Dose-Response Assay) Start->Confirm OnTarget Investigate On-Target Mechanisms Confirm->OnTarget OffTarget Investigate Off-Target Mechanisms Confirm->OffTarget Sequencing Sequence LIMK1/2 Kinase Domain OnTarget->Sequencing Expression Assess LIMK1/2 Expression (WB) OnTarget->Expression Bypass Probe for Bypass Pathway Activation (WB) OffTarget->Bypass Downstream Analyze p-Cofilin Levels (WB) OffTarget->Downstream Outcome1 Mutation Identified Sequencing->Outcome1 Outcome2 Overexpression Detected Expression->Outcome2 Outcome3 Bypass Pathway Activated Bypass->Outcome3 Outcome4 Altered Downstream Signaling Downstream->Outcome4

Caption: A logical workflow for investigating cellular resistance to this compound.

References

Validation & Comparative

A Head-to-Head Comparison of LIMK Inhibitors CRT0105950 and CRT0105446 in Cancer Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, targeting the intricate machinery of the cell's cytoskeleton presents a promising strategy to impede tumor growth and metastasis. Two small molecule inhibitors, CRT0105950 and CRT0105446, have emerged as potent modulators of this machinery by targeting LIM kinases (LIMK). This guide provides a comprehensive comparison of these two compounds, detailing their mechanism of action, performance in preclinical cancer models, and the experimental protocols used for their evaluation.

Mechanism of Action: Disrupting the Cytoskeleton's Command Chain

Both this compound and CRT0105446 exert their anti-cancer effects by inhibiting LIMK1 and LIMK2.[1] These kinases play a pivotal role in regulating the dynamics of the actin cytoskeleton, a network of protein filaments essential for cell shape, motility, and division.[2] The primary substrate of LIMK is cofilin, an actin-depolymerizing factor.[2] By phosphorylating cofilin, LIMK inactivates it, leading to the stabilization of actin filaments.[2]

This compound and CRT0105446 disrupt this process by blocking the kinase activity of LIMK1 and LIMK2.[1] This inhibition prevents the phosphorylation of cofilin, keeping it in its active, actin-depolymerizing state.[1] The resulting increase in actin filament turnover disrupts the integrity of the cytoskeleton, which in turn impairs cancer cell proliferation, migration, and invasion.[1][2]

LIMK_Pathway Upstream Signals Upstream Signals ROCK ROCK Upstream Signals->ROCK LIMK1/2 LIMK1/2 ROCK->LIMK1/2 Cofilin (inactive) Cofilin (inactive) LIMK1/2->Cofilin (inactive) P Actin Polymerization Actin Polymerization Cofilin (inactive)->Actin Polymerization Cofilin (active) Cofilin (active) Cofilin (active)->Cofilin (inactive) Actin Depolymerization Actin Depolymerization Cofilin (active)->Actin Depolymerization Cytoskeletal Disruption Cytoskeletal Disruption Actin Depolymerization->Cytoskeletal Disruption Actin Polymerization->Cytoskeletal Disruption Anti-cancer Effects Anti-cancer Effects Cytoskeletal Disruption->Anti-cancer Effects This compound / CRT0105446 This compound / CRT0105446 This compound / CRT0105446->LIMK1/2 Inhibition Cell_Viability_Workflow cluster_0 Cell Culture and Treatment cluster_1 Assay Procedure Seed Cells Seed Cells Treat with Inhibitor Treat with Inhibitor Seed Cells->Treat with Inhibitor Incubate Incubate Treat with Inhibitor->Incubate Add CellTiter-Glo Add CellTiter-Glo Incubate->Add CellTiter-Glo Lyse Cells Lyse Cells Add CellTiter-Glo->Lyse Cells Measure Luminescence Measure Luminescence Lyse Cells->Measure Luminescence Invasion_Assay_Workflow Coat Insert Coat Insert Seed Cells Seed Cells Coat Insert->Seed Cells Add Chemoattractant Add Chemoattractant Seed Cells->Add Chemoattractant Incubate Incubate Add Chemoattractant->Incubate Remove Non-invading Cells Remove Non-invading Cells Incubate->Remove Non-invading Cells Fix and Stain Fix and Stain Remove Non-invading Cells->Fix and Stain Image and Quantify Image and Quantify Fix and Stain->Image and Quantify

References

A Comparative Guide to LIMK Inhibitors: CRT0105950 vs. BMS-5

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitors, those targeting LIM kinase (LIMK) have garnered significant attention for their therapeutic potential in oncology and other diseases characterized by aberrant cellular motility and proliferation. This guide provides a detailed, objective comparison of two prominent LIMK inhibitors, CRT0105950 and BMS-5, focusing on their biochemical and cellular activities, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance of these two compounds.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following tables summarize the key quantitative data for this compound and BMS-5, providing a direct comparison of their potency against LIMK1 and LIMK2, as well as their effects on cellular processes.

Table 1: Biochemical Potency against LIMK1 and LIMK2

CompoundTargetIC50 (nM)Reference
This compoundLIMK10.3[1][2]
LIMK21[1][2]
BMS-5 (LIMKi 3)LIMK17[3][4]
LIMK28[3][4]

Table 2: Cellular Activity

CompoundAssayCell LineIC50 / EffectReference
This compoundp-Cofilin InhibitionMCF7~2-fold less potent than LIMKi (BMS-5)[5]
p-Cofilin InhibitionMDAMB231Dose-dependent decrease[5]
InvasionMDA-MB-231Significantly reduces invasion[6][7]
BMS-5 (LIMKi 3)p-Cofilin InhibitionNf2ΔEx2 mouse Schwann cells~2 µM[4]
Cell ViabilityNf2ΔEx2 mouse Schwann cells3.9 µM[4]

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

LIMK Signaling Pathway

The diagram below illustrates the canonical LIMK signaling pathway. Rho family GTPases (Rac, Rho, and Cdc42) activate PAK and ROCK, which in turn phosphorylate and activate LIMK1 and LIMK2. Activated LIMK then phosphorylates cofilin, leading to its inactivation and subsequent stabilization of the actin cytoskeleton, which promotes cell migration and invasion.

LIMK_Signaling_Pathway LIMK Signaling Pathway Extracellular_Signals Extracellular Signals (e.g., Growth Factors) Receptors Receptors Extracellular_Signals->Receptors Rho_GTPases Rho Family GTPases (Rac, Rho, Cdc42) Receptors->Rho_GTPases PAK PAK Rho_GTPases->PAK ROCK ROCK Rho_GTPases->ROCK LIMK LIMK1 / LIMK2 PAK->LIMK phosphorylates ROCK->LIMK phosphorylates Cofilin Cofilin (Active) LIMK->Cofilin phosphorylates pCofilin p-Cofilin (Inactive) Actin_Dynamics Actin Cytoskeleton Stabilization pCofilin->Actin_Dynamics Cellular_Response Cell Migration & Invasion Actin_Dynamics->Cellular_Response This compound This compound This compound->LIMK BMS5 BMS-5 BMS5->LIMK

Caption: The LIMK signaling cascade and points of inhibition.

Experimental Workflow: In Vitro Kinase Assay

This workflow outlines the general steps for an in vitro kinase assay to determine the IC50 values of LIMK inhibitors.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant LIMK1/2 - Cofilin Substrate - ATP - Inhibitor (this compound or BMS-5) Start->Prepare_Reagents Incubate Incubate LIMK, Cofilin, ATP, and Inhibitor Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Phosphorylation Detect Cofilin Phosphorylation (e.g., ELISA, Radioactivity) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data and Calculate IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End Cellular_Assay_Workflow Cellular Phospho-Cofilin Assay Workflow Start Start Seed_Cells Seed Cells in a Multi-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Inhibitor (this compound or BMS-5) Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Detect_pCofilin Detect Phospho-Cofilin (e.g., Western Blot, ELISA) Lyse_Cells->Detect_pCofilin Normalize_Data Normalize to Total Cofilin or Housekeeping Protein Detect_pCofilin->Normalize_Data Analyze_Results Analyze Results and Determine Cellular IC50 Normalize_Data->Analyze_Results End End Analyze_Results->End

References

Cross-Validation of CRT0105950 Effects in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of CRT0105950, a potent LIM Kinase (LIMK) inhibitor, across various cancer cell lines. The information presented herein is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for researchers investigating the therapeutic potential of targeting the LIMK signaling pathway.

This compound is a selective inhibitor of both LIMK1 and LIMK2, key regulators of cytoskeletal dynamics.[1] By inhibiting LIMK, this compound disrupts the phosphorylation of cofilin and increases the acetylation of α-tubulin, leading to impaired tumor cell proliferation, motility, and invasion.[1][2]

Comparative Efficacy of this compound

The following tables summarize the in vitro efficacy of this compound against its primary targets and its cytotoxic effects in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)
LIMK10.3
LIMK21.0

Data sourced from Mardilovich et al., 2015.[2]

Table 2: Anti-proliferative Activity of this compound in Selected Cancer Cell Lines

A large-scale screening of 656 cancer cell lines demonstrated that rhabdomyosarcoma, neuroblastoma, and kidney cancer cell lines are particularly sensitive to this compound.[1] The table below presents a selection of EC50 values for various cancer cell lines.

Cell LineCancer TypeEC50 (µM)
Neuroblastoma
CHP-100NeuroblastomaSensitive
Rhabdomyosarcoma
RDRhabdomyosarcomaSensitive
Kidney Cancer
A498Kidney CarcinomaSensitive
Breast Cancer
MDA-MB-231Breast Adenocarcinoma>10
MCF7Breast Adenocarcinoma>10
Lung Cancer
A549Lung Carcinoma>10

EC50 values for neuroblastoma, rhabdomyosarcoma, and kidney cancer cell lines are noted as sensitive based on the findings of Mardilovich et al., 2015, though specific values for all 656 cell lines are extensive and detailed in the supplementary materials of the original publication.[1] Values for MDA-MB-231, MCF7, and A549 are based on graphical data from the same study, indicating less sensitivity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for key experimental assays used to validate its effects.

This compound Mechanism of Action cluster_0 Upstream Signaling cluster_1 Target Kinases cluster_2 Downstream Effectors cluster_3 Cellular Effects Rho/ROCK Rho/ROCK LIMK1 LIMK1 Rho/ROCK->LIMK1 Activates LIMK2 LIMK2 Rho/ROCK->LIMK2 Activates p-Cofilin p-Cofilin LIMK1->p-Cofilin Phosphorylates Acetylated Tubulin Acetylated Tubulin LIMK1->Acetylated Tubulin Regulates LIMK2->p-Cofilin Phosphorylates LIMK2->Acetylated Tubulin Regulates Actin Cytoskeleton Disruption Actin Cytoskeleton Disruption p-Cofilin->Actin Cytoskeleton Disruption Microtubule Stabilization Microtubule Stabilization Acetylated Tubulin->Microtubule Stabilization Decreased Invasion & Proliferation Decreased Invasion & Proliferation Actin Cytoskeleton Disruption->Decreased Invasion & Proliferation Microtubule Stabilization->Decreased Invasion & Proliferation This compound This compound This compound->LIMK1 Inhibits This compound->LIMK2 Inhibits

Caption: this compound inhibits LIMK1/2, affecting cytoskeletal dynamics.

Experimental Workflow for this compound Validation cluster_0 Cell Culture & Treatment cluster_1 Key Assays cluster_2 Endpoints Cancer Cell Lines Cancer Cell Lines This compound Treatment This compound Treatment Cancer Cell Lines->this compound Treatment Cell Viability Assay Cell Viability Assay This compound Treatment->Cell Viability Assay Inverse Invasion Assay Inverse Invasion Assay This compound Treatment->Inverse Invasion Assay Immunoblotting Immunoblotting This compound Treatment->Immunoblotting EC50 Determination EC50 Determination Cell Viability Assay->EC50 Determination Quantification of Invasion Quantification of Invasion Inverse Invasion Assay->Quantification of Invasion p-Cofilin & Ac-Tubulin Levels p-Cofilin & Ac-Tubulin Levels Immunoblotting->p-Cofilin & Ac-Tubulin Levels

Caption: Workflow for evaluating this compound's cellular effects.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Viability Assay

This protocol is based on the methods described in the study by Mardilovich et al., 2015.

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 1,000 to 5,000 cells per well, depending on the cell line's growth characteristics.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, cells are treated with a serial dilution of this compound (typically ranging from 0.01 to 30 µM) or a vehicle control (DMSO).

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is assessed using a commercially available assay kit, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control wells, and EC50 values are calculated using a non-linear regression curve fit (log(inhibitor) vs. normalized response).

Inverse Invasion Assay

This protocol allows for the assessment of a compound's ability to inhibit cancer cell invasion through an extracellular matrix.

  • Chamber Preparation: Boyden chambers with an 8 µm pore size polycarbonate membrane are coated with a layer of Matrigel® (Corning).

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in the upper chamber in a serum-free medium.

  • Treatment: this compound or a vehicle control is added to the upper chamber with the cells.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to stimulate cell invasion.

  • Incubation: The chambers are incubated for 24 to 48 hours at 37°C.

  • Analysis: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of invading cells in the treated wells is compared to the control wells to determine the percentage of invasion inhibition.

Immunoblotting for Phospho-Cofilin and Acetylated-Tubulin

This method is used to determine the effect of this compound on the phosphorylation status of cofilin and the acetylation of α-tubulin.

  • Cell Lysis: Cells are treated with various concentrations of this compound for a specified time (e.g., 24 hours). Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay (Thermo Fisher Scientific).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membranes are blocked and then incubated with primary antibodies specific for phospho-cofilin (Ser3), total cofilin, acetylated-α-tubulin (Lys40), and total α-tubulin (as a loading control) overnight at 4°C.

  • Detection: After washing, the membranes are incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The levels of phospho-cofilin and acetylated-tubulin are normalized to the total protein levels of cofilin and α-tubulin, respectively.

References

CRT0105950: A Comparative Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of CRT0105950, a potent inhibitor of LIM kinases (LIMK). By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways, this document serves as a valuable resource for researchers investigating LIMK-targeted therapies.

Executive Summary

This compound is a highly potent, ATP-competitive inhibitor of both LIMK1 and LIMK2, with IC50 values of 0.3 nM and 1 nM, respectively[1]. The LIM kinase family, consisting of LIMK1 and LIMK2, plays a crucial role in regulating actin dynamics through the phosphorylation and subsequent inactivation of cofilin, a key actin-depolymerizing factor[2]. Dysregulation of the LIMK signaling pathway has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. While this compound demonstrates exceptional potency towards its primary targets, a comprehensive understanding of its off-target effects is critical for its development as a selective chemical probe and potential therapeutic agent.

Data Presentation: Kinase Selectivity Profile

The selectivity of this compound has been assessed against a broad panel of kinases, providing insights into its potential off-target interactions.

On-Target Activity

This compound exhibits nanomolar potency against both LIMK1 and LIMK2, as detailed in the table below.

TargetIC50 (nM)Reference
LIMK10.3[1]
LIMK21[1]
Off-Target Activity and Comparison with Other LIMK Inhibitors

A KINOMEscan™ profiling study screened this compound at a concentration of 10 µM against a panel of 442 kinases. While the complete dataset from the supplemental information of the primary publication was not readily accessible, the study reported that at this high concentration, this compound inhibited 213 of the tested kinases, indicating a degree of off-target activity at micromolar concentrations[3].

For a comprehensive comparison, the following table summarizes the IC50 values of this compound and other notable LIMK inhibitors against their primary targets and key off-targets where data is available.

InhibitorLIMK1 IC50 (nM)LIMK2 IC50 (nM)Key Off-Targets and IC50/Selectivity NotesReference(s)
This compound 0.3 1 Profiled against 442 kinases; 213 inhibited at 10 µM. [1][3]
TH-2578439Allosteric inhibitor with high selectivity.[4][5]
LIJTF500025--Potent and selective inhibitor.[4]
LIMKi3 (BMS-5)78-[4][6]
Damnacanthal8001500Also inhibits Lck (IC50 = 1620 nM). Does not inhibit ROCK, PAK3, PKCα, or CaMIKα at concentrations up to 20 µM.[6][7]
LX7101241.6Also inhibits ROCK2 (IC50 = 10 nM) and PKA (IC50 < 1 nM).[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the likely protocols for the key assays used to characterize the selectivity profile of this compound, based on standard practices in the field.

KINOMEscan™ Competition Binding Assay (General Protocol)

The KINOMEscan™ assay is a competition-based binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.

Principle: Test compounds are incubated with DNA-tagged kinases. The mixture is then applied to an immobilized, active-site directed ligand. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

Detailed Steps:

  • Compound Preparation: this compound is serially diluted in DMSO to generate a range of concentrations for testing.

  • Assay Plate Preparation: Kinases fused to a DNA tag are prepared in a proprietary buffer.

  • Incubation: The diluted this compound is added to the kinase solutions in assay plates and incubated to allow for binding to reach equilibrium.

  • Matrix Binding: The kinase-compound mixtures are transferred to plates containing an immobilized, active-site directed ligand and incubated to facilitate competitive binding.

  • Washing: Unbound kinase and this compound are removed by washing the plates.

  • Elution: The bound kinase is eluted from the solid support.

  • Quantification: The amount of eluted kinase is quantified by qPCR using primers specific for the DNA tag.

  • Data Analysis: The amount of bound kinase is plotted against the compound concentration, and the dissociation constant (Kd) or percent inhibition at a given concentration is calculated.

In-Cell Western Blot for Phospho-Cofilin

This assay measures the ability of an inhibitor to block the phosphorylation of cofilin by LIMK within a cellular context.

Principle: Cells are treated with the inhibitor, lysed, and the levels of phosphorylated cofilin and total cofilin are measured by Western blotting using specific antibodies. A decrease in the ratio of phospho-cofilin to total cofilin indicates inhibition of LIMK activity.

Detailed Steps:

  • Cell Culture and Treatment: A suitable cell line (e.g., HeLa or A549) is cultured to an appropriate confluency. The cells are then treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours)[3].

  • Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • The membrane is then incubated overnight at 4°C with a primary antibody specific for phospho-cofilin (e.g., anti-phospho-cofilin Ser3)[8][9][10][11].

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

    • The membrane is washed again and then incubated with a chemiluminescent substrate.

  • Detection: The chemiluminescent signal is detected using a digital imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and re-probed with an antibody for total cofilin and a loading control (e.g., GAPDH or β-actin) to normalize the data.

  • Data Analysis: The band intensities are quantified, and the ratio of phospho-cofilin to total cofilin is calculated for each treatment condition.

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the action of this compound.

LIMK_Signaling_Pathway cluster_upstream Upstream Activators cluster_limk LIM Kinase cluster_downstream Downstream Effector cluster_cytoskeleton Cytoskeletal Regulation ROCK ROCK LIMK LIMK1 / LIMK2 ROCK->LIMK Activates PAK PAK PAK->LIMK Activates Cofilin_active Active Cofilin LIMK->Cofilin_active Phosphorylates Cofilin_inactive Inactive (p-Cofilin) Actin_depolymerization Actin Depolymerization Cofilin_active->Actin_depolymerization Actin_stabilization Actin Stabilization Cofilin_inactive->Actin_stabilization Inhibitor This compound Inhibitor->LIMK Inhibits

Caption: The LIMK signaling pathway and the inhibitory action of this compound.

KINOMEscan_Workflow cluster_preparation Preparation cluster_assay Assay cluster_quantification Quantification cluster_analysis Data Analysis Compound This compound Dilution Series Incubation Incubate Compound with Kinase Compound->Incubation Kinase DNA-tagged Kinase Panel Kinase->Incubation Competition Competitive Binding on Immobilized Ligand Incubation->Competition Wash Wash Unbound Kinase Competition->Wash Elution Elute Bound Kinase Wash->Elution qPCR Quantify via qPCR Elution->qPCR Data Calculate % Inhibition or Kd qPCR->Data

Caption: The experimental workflow for the KINOMEscan™ competition binding assay.

References

A Comparative Analysis of CRT0105950 and Paclitaxel on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of two distinct anti-cancer compounds, CRT0105950 and paclitaxel, on microtubules. While both agents disrupt microtubule function, leading to mitotic arrest and cell death, their mechanisms of action are fundamentally different. This comparison aims to provide a clear understanding of their respective activities, supported by experimental data, to aid in research and drug development.

Executive Summary

Paclitaxel is a well-established microtubule-stabilizing agent that directly binds to β-tubulin, promoting polymerization and suppressing microtubule dynamics. In contrast, this compound is a potent inhibitor of LIM kinase (LIMK), which indirectly affects microtubule stability and organization. By inhibiting LIMK, this compound leads to increased α-tubulin acetylation, a marker of stable microtubules, and induces mitotic defects. This guide will delve into their mechanisms, present quantitative data on their efficacy, and provide detailed experimental protocols for assessing their effects.

Data Presentation

Table 1: In Vitro Inhibitory Activity
CompoundTargetIC50 (nM)
This compound LIMK10.3[1]
LIMK21[1]
Paclitaxel β-tubulinBinds directly, promotes polymerization
Table 2: Cellular Activity in Cancer Cell Lines
CompoundCell LineAssayIC50 / EC50
This compound Rhabdomyosarcoma, Neuroblastoma, Kidney Cancer Cell LinesCell ViabilitySignificantly sensitive (specific IC50 values vary across cell lines)[2][3]
A549 (Lung Carcinoma)α-tubulin acetylationPotent induction[4][5]
Paclitaxel Various Human Tumor Cell LinesCytotoxicity2.5 - 7.5 nM[6][7]
MCF-7, MDA-MB-231, SKBR3, BT-474 (Breast Cancer)Cytotoxicity19 nM - 4 µM[8]
28 Human Lung Cancer Cell LinesCytotoxicityMedian IC50 >32 µM (3h), 23 µM (24h), 0.38 µM (120h)[9]
Table 3: Effects on Microtubule Dynamics
ParameterThis compound (inferred from LIMK inhibitor Pyr1)Paclitaxel
Mechanism Indirect; LIMK inhibition leading to increased α-tubulin acetylation and altered microtubule organization[1][2]Direct; Binds to β-tubulin, promotes polymerization and stabilizes microtubules[4][10]
Microtubule Growth Rate SuppressedInhibited by 18-24%[11][12]
Microtubule Shortening Rate Not explicitly quantifiedInhibited by 26-32%[11][12]
Catastrophe Frequency Increased (distance-based)Suppressed
Time in Pause IncreasedIncreased

Mechanism of Action

This compound: Indirect Modulation of Microtubule Stability

This compound is a potent and selective inhibitor of LIM kinase 1 (LIMK1) and LIMK2. LIM kinases are key regulators of cytoskeletal dynamics. The primary downstream target of LIMK is cofilin, an actin-depolymerizing factor. However, LIMK inhibition has also been shown to impact microtubule dynamics, although the exact mechanism is still being fully elucidated. A key consequence of LIMK inhibition is the increase in α-tubulin acetylation. Acetylated α-tubulin is a marker for stable, long-lived microtubules. This suggests that this compound indirectly promotes microtubule stabilization, leading to defects in mitotic spindle formation and ultimately, cell cycle arrest and apoptosis.

This compound This compound LIMK LIMK This compound->LIMK inhibits Cofilin Cofilin LIMK->Cofilin phosphorylates (inactivates) Tubulin_Acetyltransferase Tubulin Acetyltransferase (ATAT1) LIMK->Tubulin_Acetyltransferase regulates (?) Actin_Dynamics Actin_Dynamics Cofilin->Actin_Dynamics regulates Acetylated_Tubulin Increased α-tubulin Acetylation Tubulin_Acetyltransferase->Acetylated_Tubulin Microtubule_Dynamics Microtubule Dynamics Mitotic_Defects Mitotic Defects Microtubule_Dynamics->Mitotic_Defects Acetylated_Tubulin->Microtubule_Dynamics stabilizes

Figure 1. Signaling pathway of this compound's indirect effect on microtubules.

Paclitaxel: Direct Microtubule Stabilization

Paclitaxel's mechanism of action is well-characterized. It binds directly to the β-tubulin subunit of the αβ-tubulin heterodimer within the microtubule polymer. This binding event stabilizes the microtubule, promoting the polymerization of tubulin dimers and preventing the depolymerization of existing microtubules. The resulting hyper-stable and non-dynamic microtubules disrupt the formation and function of the mitotic spindle, leading to a block in the G2/M phase of the cell cycle and subsequent apoptotic cell death.

Paclitaxel Paclitaxel Beta_Tubulin β-tubulin (in microtubule) Paclitaxel->Beta_Tubulin binds to Microtubule_Polymerization Microtubule Polymerization Beta_Tubulin->Microtubule_Polymerization promotes Microtubule_Depolymerization Microtubule Depolymerization Beta_Tubulin->Microtubule_Depolymerization inhibits Microtubule_Stabilization Microtubule Stabilization Microtubule_Polymerization->Microtubule_Stabilization Microtubule_Depolymerization->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M phase) Microtubule_Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Tubulin Purified Tubulin (on ice) Mix Mix Tubulin, Buffer, and Compound in a 96-well plate Tubulin->Mix Buffer Polymerization Buffer + GTP (on ice) Buffer->Mix Compound Test Compound (this compound or Paclitaxel) Compound->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 340 nm over time Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot Analyze Analyze Polymerization Kinetics Plot->Analyze

References

A Head-to-Head Comparison: The LIMK Inhibitor CRT0105950 Versus ROCK Inhibitors in Cytoskeletal Regulation and Cancer Biology

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of cellular signaling, the Rho-associated coiled-coil containing protein kinase (ROCK) and LIM kinase (LIMK) pathways are pivotal regulators of cytoskeletal dynamics, influencing a spectrum of cellular processes from migration and invasion to proliferation and survival. Both ROCK and LIMK have emerged as compelling therapeutic targets, particularly in oncology. This guide provides a detailed comparison of CRT0105950, a potent LIMK inhibitor, and the broader class of ROCK inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound distinguishes itself as a highly potent and selective inhibitor of LIMK1 and LIMK2. In contrast, ROCK inhibitors target an upstream kinase in the same signaling cascade, leading to a broader range of downstream effects. Experimental evidence suggests that while both classes of inhibitors impact cytoskeletal organization and can impede cancer cell progression, they exhibit distinct effects on cell motility and invasion, highlighting the nuanced roles of ROCK and LIMK in these processes. For instance, in studies of TGFβ-driven cellular responses, LIMK inhibition was found to be more effective at blocking cancer cell invasion through an extracellular matrix than ROCK inhibition[1].

Mechanism of Action: A Tale of Upstream vs. Downstream Inhibition

The RhoA signaling pathway plays a crucial role in regulating the actin cytoskeleton. ROCK and LIMK are key kinases in this pathway, with ROCK acting as an upstream activator of LIMK.

ROCK Inhibitors: These compounds, such as Y-27632 and Fasudil, are ATP-competitive inhibitors of ROCK1 and ROCK2. By inhibiting ROCK, they prevent the phosphorylation of multiple downstream targets, including Myosin Light Chain (MLC) and LIMK. This leads to a reduction in actomyosin contractility and stress fiber formation.

This compound (LIMK Inhibitor): this compound is a potent, ATP-competitive inhibitor of LIMK1 and LIMK2. Its action is more focused, primarily preventing the phosphorylation of cofilin. Unphosphorylated cofilin is active and promotes the depolymerization of actin filaments, leading to a more dynamic actin cytoskeleton. This compound also indirectly affects microtubule dynamics by increasing α-tubulin acetylation.

Signaling Pathway Diagram

G cluster_upstream Upstream Signaling cluster_inhibitors Inhibitor Targets cluster_downstream Downstream Effectors cluster_cellular_effects Cellular Effects RhoA-GTP RhoA-GTP ROCK ROCK RhoA-GTP->ROCK LIMK LIMK ROCK->LIMK MLC_P Myosin Light Chain (p) ROCK->MLC_P Mitosis Mitotic Spindle Organization ROCK->Mitosis Cofilin_P Cofilin (p) LIMK->Cofilin_P LIMK->Mitosis Stress_Fibers Stress Fiber Formation Actomyosin Contractility MLC_P->Stress_Fibers Actin_Dynamics Actin Filament Dynamics (Increased Depolymerization) Cofilin_P->Actin_Dynamics inhibition Cell_Invasion Cell Invasion Stress_Fibers->Cell_Invasion Actin_Dynamics->Cell_Invasion ROCK_Inhibitors ROCK Inhibitors (e.g., Y-27632, Fasudil) ROCK_Inhibitors->ROCK This compound This compound This compound->LIMK

Caption: Simplified signaling pathway of RhoA-ROCK-LIMK.

Potency and Selectivity: A Quantitative Comparison

This compound demonstrates exceptional potency for LIMK1 and LIMK2 with IC50 values in the low nanomolar and sub-nanomolar range. ROCK inhibitors exhibit a wider range of potencies, with some newer compounds also reaching the low nanomolar range.

Inhibitor ClassCompoundTarget(s)IC50 (nM)Reference
LIMK Inhibitor This compound LIMK1 0.3 [2]
LIMK2 1 [2]
ROCK Inhibitors Y-27632ROCK1/2~140-800[3]
FasudilROCK1/2~330-540[3]
RKI-1447ROCK1/21.4 (ROCK1), 0.9 (ROCK2)[4]

Comparative Efficacy in Cancer Models: Experimental Data

Direct comparative studies highlight the differential effects of targeting ROCK versus LIMK.

Cell Invasion and Motility

A key study investigating TGFβ-induced epithelial-mesenchymal transition (EMT) revealed distinct roles for ROCK and LIMK in cell motility and invasion. While both kinases were necessary for TGFβ-induced stress fiber formation, their inhibition had different outcomes on cell movement.

AssayROCK InhibitionLIMK InhibitionConclusionReference
Transwell Migration Promoted TGFβ-induced motilityLittle effectROCK inhibition may facilitate individual cell detachment.[1]
Matrigel Invasion Ineffective at blocking TGFβ-driven invasionEffectively blocked TGFβ-driven invasionLIMK is a more critical mediator of invasion through an extracellular matrix.[1]

These findings suggest that for targeting cancer cell invasion, a direct LIMK inhibitor like this compound may be more effective than a ROCK inhibitor.

Mitotic Progression

Both ROCK and LIMK play roles in regulating mitotic spindle organization. Studies have shown that inhibition of either kinase can lead to similar mitotic defects, including centrosome fragmentation and hyper-stabilization of mitotic spindles[5]. This suggests that both classes of inhibitors have the potential to disrupt cancer cell proliferation by interfering with cell division.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol describes a general method for determining the in vitro potency (IC50) of an inhibitor against its target kinase.

G cluster_setup Assay Setup cluster_reaction Reaction & Detection cluster_analysis Data Analysis Recombinant_Kinase Recombinant Kinase (LIMK or ROCK) Incubation Incubate at 30°C Recombinant_Kinase->Incubation Substrate Substrate (e.g., Cofilin for LIMK, MYPT1 for ROCK) Substrate->Incubation ATP_gamma32P ATP + [γ-32P]ATP ATP_gamma32P->Incubation Inhibitor Inhibitor (this compound or ROCK inhibitor) Inhibitor->Incubation Termination Stop Reaction Incubation->Termination Detection Measure 32P Incorporation (e.g., Scintillation Counting) Termination->Detection Dose_Response Generate Dose-Response Curve Detection->Dose_Response IC50_Calculation Calculate IC50 Dose_Response->IC50_Calculation

Caption: General workflow for an in vitro kinase assay.

Materials:

  • Recombinant active LIMK or ROCK enzyme.

  • Kinase-specific substrate (e.g., recombinant cofilin for LIMK, MYPT1 for ROCK).

  • Kinase assay buffer.

  • ATP and [γ-³²P]ATP.

  • Test inhibitor (this compound or ROCK inhibitor) at various concentrations.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in a 96-well plate.

  • Add the test inhibitor at a range of concentrations to the wells.

  • Initiate the kinase reaction by adding a solution of ATP and [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

  • Wash away unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Inverse Matrigel Invasion Assay (for this compound)

This assay measures the ability of cells to invade upwards into a Matrigel plug, often used for adherent cell lines.

Materials:

  • MDA-MB-231 breast cancer cells.

  • Matrigel.

  • Cell culture medium with and without chemoattractant (e.g., FBS).

  • This compound at various concentrations.

  • Transwell inserts with an 8 µm pore size.

  • Fluorescent dye for cell staining (e.g., Calcein AM).

  • Confocal microscope.

Procedure:

  • Coat the bottom of the Transwell inserts with Matrigel and allow it to polymerize.

  • Seed MDA-MB-231 cells in the lower chamber of the Transwell plate and allow them to adhere.

  • Add cell culture medium containing a chemoattractant to the upper chamber (the Transwell insert).

  • Add this compound at various concentrations to both the upper and lower chambers.

  • Incubate the plate for 24-48 hours to allow for cell invasion.

  • Remove non-invading cells from the bottom of the lower chamber.

  • Stain the invading cells within the Matrigel with a fluorescent dye.

  • Image the invaded cells using a confocal microscope, taking Z-stacks to quantify the number of cells that have invaded to different depths.

  • Calculate the percentage of invasion inhibition relative to a vehicle control.

Cofilin Phosphorylation Assay (Cell-Based)

This assay measures the level of phosphorylated cofilin in cells treated with a LIMK inhibitor.

Materials:

  • A549 or other suitable cancer cell line.

  • This compound at various concentrations.

  • Lysis buffer.

  • Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total cofilin.

  • HRP-conjugated secondary antibody.

  • Western blotting equipment and reagents.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against phospho-cofilin and total cofilin.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and calculate the ratio of phosphorylated cofilin to total cofilin.

Conclusion

This compound and ROCK inhibitors both target key nodes in the RhoA signaling pathway, making them valuable tools for cancer research and potential therapeutic agents. While their inhibition can lead to some overlapping cellular effects, such as the disruption of mitosis, they exhibit distinct profiles, particularly in the context of cell motility and invasion. The high potency and more focused downstream effects of this compound on the LIMK-cofilin axis suggest it may offer a more targeted approach for inhibiting cancer cell invasion compared to the broader-acting ROCK inhibitors. The choice of inhibitor will ultimately depend on the specific biological question and the desired therapeutic outcome.

References

Assessing the Specificity of CRT0105950 for LIMK: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise evaluation of a kinase inhibitor's specificity is paramount. This guide provides a detailed comparison of CRT0105950, a potent inhibitor of LIM Kinases (LIMK), with other known LIMK inhibitors. By presenting key experimental data and methodologies, this document aims to offer an objective assessment of this compound's selectivity profile.

LIM kinases, comprising LIMK1 and LIMK2, are crucial regulators of actin cytoskeletal dynamics.[1] They act as a signaling nexus downstream of Rho family GTPases, primarily through the phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[2][3] This regulation of the cytoskeleton is integral to numerous cellular processes, including cell migration, invasion, and division, making LIM kinases attractive targets in oncology and other therapeutic areas.[4][5][6]

Comparative Analysis of LIMK Inhibitor Potency

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and other selected LIMK inhibitors against LIMK1 and LIMK2. This data provides a direct comparison of their potency.

InhibitorLIMK1 IC50 (nM)LIMK2 IC50 (nM)Other Notable Kinase Targets (at 10 µM)
This compound 0.3 [7][8]1 [7][8]>75% inhibition of a small number of kinases in a 442-kinase panel[7]
CRT01054468[7][8]32[7][8]Highly selective with fewer off-target effects compared to this compound in a 442-kinase panel[7]
R-1001538[9]-Binds to the ATP-binding pocket[9]
Damnacanthal800[3][6]1500[3][6]Lck (IC50 = 1.62 µM)[3]
BMS-5 (LIMKi3)7[3][9]8[3][9]-
T56-LIMKi-Selective inhibitor of LIMK2[9]-
TH-25784[9]39[9]Described as exquisitely selective[9]

Kinase Selectivity Profile of this compound

To assess the broader selectivity of this compound, a KINOMEscan screen was performed against a panel of 442 kinases at a concentration of 10 µM.[7] The results indicate that while this compound is highly potent against LIMK1 and LIMK2, it does exhibit some off-target activity at this high concentration. The S(35) selectivity score, which represents the ratio of kinases inhibited by more than 65% to the total number of kinases tested, provides a quantitative measure of selectivity.[7] While specific off-target kinases inhibited by this compound are not detailed in the provided search results, the kinome map from the study by Anderson et al. (2017) shows a limited number of kinases with greater than 75% inhibition, highlighting its relatively focused activity profile, particularly at lower concentrations.[7]

Experimental Protocols

A comprehensive understanding of an inhibitor's specificity requires robust experimental methodologies. Below are detailed protocols for key experiments typically used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.

Objective: To determine the IC50 values of a test compound against LIMK1 and LIMK2.

Materials:

  • Recombinant human LIMK1 and LIMK2 enzymes

  • Biotinylated cofilin or a suitable peptide substrate

  • ³²P-ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • Test compound (e.g., this compound) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • 96-well or 384-well plates

  • Plate reader (scintillation counter for radiometric assay or luminometer for ADP-Glo™)

Procedure (Radiometric Method):

  • Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.

  • In each well of the assay plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compound to the respective wells. Include a positive control (kinase + substrate, no inhibitor) and a negative control (substrate only, no kinase).

  • Initiate the kinase reaction by adding ³²P-ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated ³²P-ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Assay for Cofilin Phosphorylation

This assay assesses the ability of an inhibitor to block LIMK activity within a cellular context by measuring the phosphorylation of its direct substrate, cofilin.

Objective: To determine the effect of a test compound on cofilin phosphorylation in a cell-based assay.

Materials:

  • A suitable cell line (e.g., MDA-MB-231 breast cancer cells)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-cofilin (Ser3) and anti-total-cofilin or a loading control (e.g., anti-GAPDH)

  • Secondary antibody conjugated to HRP or a fluorescent dye

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescence or fluorescence imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-cofilin overnight at 4°C.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the signal using a chemiluminescence substrate or by fluorescence imaging.

  • Strip the membrane and re-probe with an antibody against total cofilin or a loading control to normalize the data.

  • Quantify the band intensities to determine the dose-dependent inhibition of cofilin phosphorylation.[8]

Visualizing Key Pathways and Workflows

Diagrams are provided below to illustrate the LIMK signaling pathway and a general workflow for assessing kinase inhibitor specificity.

LIMK_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., Growth Factors, LPA) Receptors GPCRs / RTKs Extracellular_Signals->Receptors Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) Receptors->Rho_GTPases ROCK ROCK Rho_GTPases->ROCK PAK PAK Rho_GTPases->PAK LIMK2 LIMK2 ROCK->LIMK2 LIMK1 LIMK1 PAK->LIMK1 Cofilin Cofilin (Active) LIMK1->Cofilin P LIMK2->Cofilin P pCofilin p-Cofilin (Inactive) Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Actin_Stabilization F-Actin Stabilization pCofilin->Actin_Stabilization

Caption: The LIMK signaling cascade.

Kinase_Inhibitor_Profiling_Workflow Compound_Library Compound Library Primary_Screen Primary Screen (Single High Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Potency_Assessment Potency Assessment Dose_Response->Potency_Assessment Kinome_Profiling Broad Kinome Profiling (e.g., KINOMEscan) Potency_Assessment->Kinome_Profiling Selectivity_Assessment Selectivity Assessment Kinome_Profiling->Selectivity_Assessment Cellular_Assays Cellular Target Engagement (e.g., p-Cofilin Western Blot) Selectivity_Assessment->Cellular_Assays Cellular_Efficacy Cellular Efficacy Cellular_Assays->Cellular_Efficacy

Caption: Workflow for kinase inhibitor profiling.

References

Synergistic Potential of the LIMK Inhibitor CRT0105950 in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical evidence supporting the synergistic effects of CRT0105950, a potent LIM kinase (LIMK) inhibitor, with other classes of anti-cancer agents. While direct quantitative synergy data for this compound in combination therapies is emerging, compelling evidence from studies on closely related LIMK inhibitors provides a strong rationale for its investigation in combination regimens. This document summarizes the available data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Introduction to this compound

This compound is a selective and potent small molecule inhibitor of LIM kinase 1 (LIMK1) and LIMK2. These kinases are key regulators of actin cytoskeletal dynamics through their phosphorylation and inactivation of cofilin, a protein responsible for actin filament depolymerization.[1][2] Dysregulation of the LIMK signaling pathway is implicated in cancer cell invasion, metastasis, and proliferation.[1][2] Preclinical studies have demonstrated the single-agent efficacy of this compound in various cancer cell lines, with notable sensitivity observed in rhabdomyosarcoma, neuroblastoma, and kidney cancer.[2]

Synergistic Combinations: Preclinical Evidence

A pivotal study by Mardilovich et al. (2015) provides the most direct evidence for the synergistic potential of LIMK inhibition with other anti-cancer drugs. While this study utilized a precursor LIMK inhibitor (referred to as LIMKi), its findings are highly relevant for this compound, which was developed from this earlier work.[2]

The study revealed that LIMK inhibition enhances the cytotoxic effects of microtubule-targeting agents and showed potential for synergy with other kinase inhibitors.

Combination with Microtubule Polymerization Inhibitors

Preclinical data indicates a synergistic interaction between LIMK inhibition and microtubule polymerization inhibitors, such as vincristine.[2] This synergy is thought to arise from the dual disruption of both the actin and microtubule cytoskeletons, which are critical for cancer cell division and proliferation.[2]

Supporting Experimental Data:

Cell LineDrug CombinationEffectReference
A549 (Lung Carcinoma)LIMKi + VincristineIncreased cytotoxic potency of Vincristine[2]

Note: The data above is for a precursor LIMK inhibitor (LIMKi) and not directly for this compound. However, it provides a strong rationale for investigating similar combinations with this compound.

Potential Combinations with Other Kinase Inhibitors

A screen of a previously described LIMK inhibitor (LIMKi) against a library of 366 kinase inhibitors identified effective combinations with inhibitors of the following pathways:[2]

  • EGFR (Epidermal Growth Factor Receptor)

  • p38 MAP Kinase

  • Raf Kinase

These findings suggest that vertical or parallel inhibition of key signaling pathways involved in cell proliferation and survival could be a promising strategy when combining with LIMK inhibitors like this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the synergistic effects of drug combinations.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic or cytostatic effects of single agents and drug combinations.

  • Cell Plating: Seed cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[3][4]

  • Drug Treatment: Treat the cells with a dose matrix of this compound and the combination drug, both alone and in combination, for a specified period (e.g., 72 hours).[3][5] Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[3]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values (the concentration of drug that inhibits 50% of cell growth) for each drug alone and in combination.

Combination Index (CI) Calculation

The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Chou-Talalay method is a widely used approach for calculating CI.[1][6]

  • Dose-Effect Curves: Generate dose-effect curves for each drug alone and for the combination at a constant ratio.

  • Determine ICx Values: From the dose-effect curves, determine the concentrations of each drug alone (Dx)1 and (Dx)2, and in combination (D)1 and (D)2, required to produce a certain effect level x (e.g., 50% inhibition, IC50).

  • Calculate CI: Apply the following formula: CI = (D)1/(Dx)1 + (D)2/(Dx)2[6]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the relevant signaling pathways and a typical experimental workflow for assessing drug synergy.

cluster_0 Upstream Signaling cluster_1 LIMK Signaling cluster_2 Downstream Effects Growth Factors Growth Factors RTKs Receptor Tyrosine Kinases (e.g., EGFR) Growth Factors->RTKs Rho GTPases Rho/ROCK RTKs->Rho GTPases Activates LIMK1/2 LIMK1/2 Rho GTPases->LIMK1/2 Activates p-Cofilin p-Cofilin (Inactive) LIMK1/2->p-Cofilin Phosphorylates (Inactivates Cofilin) Actin Dynamics Actin Filament Stabilization p-Cofilin->Actin Dynamics Cofilin Cofilin (Active) Cofilin->p-Cofilin Dephosphorylates Cell Invasion Cell Invasion Actin Dynamics->Cell Invasion Metastasis Metastasis Actin Dynamics->Metastasis Proliferation Proliferation Actin Dynamics->Proliferation This compound This compound This compound->LIMK1/2 Inhibits Other Kinase\nInhibitors Other Kinase Inhibitors Other Kinase\nInhibitors->RTKs Inhibits

Figure 1: Simplified LIMK Signaling Pathway and Points of Inhibition.

start Start: Hypothesis of Synergy single_agent Single-Agent Dose-Response (this compound & Combination Drug) start->single_agent ic50 Determine IC50 Values single_agent->ic50 combination Combination Dose-Matrix (Cell Viability Assay) ic50->combination data_analysis Data Analysis combination->data_analysis ci_calc Calculate Combination Index (CI) data_analysis->ci_calc synergy_eval Evaluate Synergy (CI < 1) ci_calc->synergy_eval in_vivo In Vivo Validation (Xenograft Models) synergy_eval->in_vivo Synergistic end Conclusion synergy_eval->end Not Synergistic in_vivo->end

References

Safety Operating Guide

Proper Disposal and Handling of CRT0105950: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the potent LIMK1/2 inhibitor, CRT0105950, including detailed disposal procedures, experimental protocols for its use, and a summary of its quantitative data.

Summary of Quantitative Data

The following table summarizes the key quantitative data for this compound, a potent inhibitor of LIM Kinase 1 (LIMK1) and LIM Kinase 2 (LIMK2).[1][2]

ParameterValueTarget
IC₅₀0.3 nMLIMK1
IC₅₀1 nMLIMK2

Proper Disposal Procedures for this compound

The following procedures are based on general guidelines for the disposal of small molecule kinase inhibitors and should be performed in accordance with all applicable local, state, and federal regulations. For specific instructions, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure appropriate personal protective equipment is worn, including:

  • Safety glasses

  • Chemical-resistant gloves

  • Laboratory coat

Step 2: Waste Segregation

  • Solid Waste: Unused or expired this compound powder should be collected in a designated, labeled, and sealed container for chemical waste. Do not mix with other laboratory waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Liquid Waste (Solutions): Solutions containing this compound, such as those prepared in DMSO, should be collected in a separate, sealed, and clearly labeled container for hazardous chemical waste. Avoid disposing of these solutions down the drain.

  • Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, microfuge tubes, and absorbent paper, should be considered contaminated and disposed of as hazardous chemical waste.

Step 3: Waste Collection and Storage

  • Store all waste containers in a designated, secure area, away from incompatible materials.

  • Ensure all waste containers are properly labeled with the chemical name ("this compound") and any other information required by your institution.

Step 4: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.

  • Follow all institutional and regulatory guidelines for the final disposal of the chemical waste.

Experimental Protocol: Inhibition of Cofilin Phosphorylation using this compound

This protocol outlines a Western blot-based assay to determine the inhibitory effect of this compound on cofilin phosphorylation in a cellular context.

Materials:

  • Cell line of interest (e.g., a cancer cell line with active Rho/ROCK signaling)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO to create a stock solution)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-cofilin (Ser3)

    • Rabbit anti-total cofilin

    • Mouse or Rabbit anti-β-actin (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

    • Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-cofilin (Ser3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing (Optional but Recommended):

    • Strip the membrane of the phospho-cofilin antibodies.

    • Re-probe the membrane with the primary antibody against total cofilin and then the appropriate secondary antibody to determine the total amount of cofilin in each sample.

    • Finally, strip and re-probe for a loading control like β-actin to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-cofilin, total cofilin, and the loading control.

    • Normalize the phospho-cofilin signal to the total cofilin signal and then to the loading control to determine the relative level of cofilin phosphorylation in each sample.

Signaling Pathway Diagram

The diagram below illustrates the signaling pathway involving Rho-associated kinase (ROCK), LIM kinase (LIMK), and cofilin. This compound acts as an inhibitor of LIMK1 and LIMK2, thereby preventing the phosphorylation and inactivation of cofilin. This leads to an increase in active cofilin, which promotes actin depolymerization and affects cytoskeletal dynamics.[3][4]

G ROCK/LIMK/Cofilin Signaling Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates LIMK LIMK1/2 ROCK->LIMK Phosphorylates & Activates Cofilin Cofilin (Active) LIMK->Cofilin Phosphorylates & Inactivates pCofilin p-Cofilin (Inactive) Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Promotes Actin_Stabilization Actin Stress Fiber Formation & Stabilization pCofilin->Actin_Stabilization Leads to This compound This compound This compound->LIMK Inhibits

Caption: The ROCK/LIMK/Cofilin signaling pathway and the inhibitory action of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.